molecular formula C30H36O12 B1494900 Tectoroside

Tectoroside

Cat. No.: B1494900
M. Wt: 588.6 g/mol
InChI Key: MAHPANYZARJSAV-REJYMTEWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tectoroside is a useful research compound. Its molecular formula is C30H36O12 and its molecular weight is 588.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H36O12

Molecular Weight

588.6 g/mol

IUPAC Name

[3,6,9-trimethylidene-2-oxo-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-hydroxy-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C30H36O12/c1-12-8-20(39-29(38)18(33)9-15-4-6-16(32)7-5-15)23-14(3)28(37)42-27(23)22-13(2)19(10-17(12)22)40-30-26(36)25(35)24(34)21(11-31)41-30/h4-7,17-27,30-36H,1-3,8-11H2/t17?,18?,19?,20?,21-,22?,23?,24-,25+,26-,27?,30-/m1/s1

InChI Key

MAHPANYZARJSAV-REJYMTEWSA-N

Isomeric SMILES

C=C1CC(C2C(C3C1CC(C3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC(=O)C2=C)OC(=O)C(CC5=CC=C(C=C5)O)O

Canonical SMILES

C=C1CC(C2C(C3C1CC(C3=C)OC4C(C(C(C(O4)CO)O)O)O)OC(=O)C2=C)OC(=O)C(CC5=CC=C(C=C5)O)O

Origin of Product

United States

Foundational & Exploratory

Tectoroside: A Comprehensive Technical Guide to Its Natural Sources, Isolation, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tectoroside (B1160345), an isoflavone (B191592) glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways. All quantitative data are summarized in structured tables for comparative analysis, and key experimental and logical workflows are visualized using diagrams.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Iridaceae and Leguminosae families. The most prominent and commercially viable sources are the rhizomes of Iris species and the flowers of Pueraria species.

Table 1: Principal Natural Sources of this compound

FamilySpeciesCommon NamePlant Part Used
IridaceaeIris domestica (formerly Belamcanda chinensis)Blackberry Lily, Leopard FlowerRhizome
IridaceaeIris tectorumRoof IrisRhizome
LeguminosaePueraria lobataKudzuFlower
LeguminosaePueraria thunbergianaFlower

The rhizomes of Iris tectorum have been reported to contain a significantly higher concentration of this compound compared to Iris domestica. The flowers of Pueraria lobata, a traditional Chinese medicine, are another rich source of this valuable compound.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves extraction with polar solvents, followed by various chromatographic techniques for purification.

Experimental Protocol: High-Temperature and High-Pressure Solvent Extraction from Iris domestica Rhizomes

This method has been shown to provide a high yield of this compound in a shorter time frame compared to conventional methods.

1. Preparation of Plant Material:

  • Collect and wash the rhizomes of Iris domestica.

  • Dry the rhizomes thoroughly and grind them into a fine powder.

2. Extraction:

  • Place the powdered rhizome material into a high-pressure extraction vessel.

  • Use a solvent mixture of water and ethanol (B145695) (30-100% ethanol concentration).

  • Heat the solvent to a temperature range of 80-200°C under a pressure of 1-15 MPa.

  • Perform the extraction for a specified duration. A yield of 32.04 ± 0.04 mg/g of tectoridin (B1682737) was achieved at 150°C[1].

3. Filtration and Concentration:

  • After extraction, filter the mixture to remove solid plant debris.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

4. Purification by Column Chromatography:

  • Dissolve the crude extract in a minimal amount of a suitable solvent.

  • Load the dissolved extract onto a silica (B1680970) gel or other suitable stationary phase packed in a chromatography column.

  • Elute the column with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol (B129727), to separate the different components.

  • Collect the fractions containing this compound, identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis.

5. Crystallization:

  • Concentrate the purified fractions containing this compound.

  • Induce crystallization by dissolving the residue in a hot solvent (e.g., methanol or ethanol) and allowing it to cool slowly.

  • Collect the crystals by filtration and dry them to obtain pure this compound.

Experimental Protocol: Solvent Extraction from Pueraria lobata Flowers

1. Preparation of Plant Material:

  • Harvest the flowers of Pueraria lobata.

  • Air-dry the flowers in a shaded area and then grind them into a coarse powder.

2. Extraction:

  • Macerate the powdered flowers in methanol or 50-95% (v/v) ethanol at a temperature of 40-60°C with a mixing speed of 300-500 rpm[2].

  • Alternatively, perform reflux extraction with a suitable solvent.

3. Filtration and Concentration:

  • Filter the extract to remove the plant material.

  • Evaporate the solvent from the filtrate under vacuum to yield the crude extract.

4. Purification:

  • Subject the crude extract to repeated column chromatography on silica gel or other appropriate resins.

  • Monitor the separation process using TLC or HPLC to isolate the this compound-containing fractions.

Quantitative Analysis

High-performance liquid chromatography (HPLC) is a reliable method for the quantitative analysis of this compound.

Table 2: HPLC Conditions for this compound Quantification

ParameterCondition
Column C18 column (e.g., 4.6 mm × 250 mm, 5 µm)
Mobile Phase Methanol-acetonitrile-water (2:1:2, v/v/v)[3]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 264 nm[3]
Column Temperature Ambient[3]

A reported HPLC method demonstrated a linear range for tectoridin of 2.0–120.0 µg/mL with an average recovery of 99.7%[3].

Table 3: Reported Yield of this compound from Various Sources and Methods

Plant SourcePlant PartExtraction MethodYield (mg/g of dry material)Reference
Belamcanda chinensisRhizomeHigh-Temperature/Pressure (150°C, water/ethanol)32.04 ± 0.04[1]

Signaling Pathways Involving this compound

This compound exerts its biological effects by modulating several key signaling pathways, primarily related to inflammation and cellular metabolism.

Anti-inflammatory Effects: NF-κB and MAPK Signaling Pathways

This compound has been shown to possess significant anti-inflammatory properties, which are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

In response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound is believed to inhibit this pathway, thereby reducing the production of inflammatory mediators.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates IkB_NFkB IkB-NF-kB Complex NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocates IkB_NFkB->NF-kB releases This compound This compound This compound->IKK Complex inhibits DNA DNA NF-kB_n->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes activates transcription

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

The MAPK signaling cascade, which includes ERK, JNK, and p38 kinases, is another crucial pathway in the inflammatory response. This compound can suppress the phosphorylation of these kinases, leading to a downstream reduction in the expression of inflammatory cytokines.

MAPK_Signaling_Pathway Extracellular Stimuli Extracellular Stimuli Cell Surface Receptor Cell Surface Receptor Extracellular Stimuli->Cell Surface Receptor MAPKKK MAPKKK Cell Surface Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) phosphorylates Transcription Factors Transcription Factors MAPK (ERK, JNK, p38)->Transcription Factors activates Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response induces This compound This compound This compound->MAPK (ERK, JNK, p38) inhibits phosphorylation PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa activates PPARa_RXR PPARα-RXR Complex PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPARa_RXR_n PPARα-RXR Complex PPARa_RXR->PPARa_RXR_n translocates PPRE PPRE PPARa_RXR_n->PPRE binds to Target Genes Target Genes PPRE->Target Genes regulates transcription Metabolic_Effects Increased Fatty Acid Oxidation Reduced Inflammation Target Genes->Metabolic_Effects Tectoroside_Isolation_Workflow Plant Material Plant Material Drying and Grinding Drying and Grinding Plant Material->Drying and Grinding Extraction Extraction Drying and Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Crude Extract Crude Extract Concentration->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Purity Analysis (TLC/HPLC) Purity Analysis (TLC/HPLC) Fraction Collection->Purity Analysis (TLC/HPLC) Crystallization Crystallization Purity Analysis (TLC/HPLC)->Crystallization Pure this compound Pure this compound Crystallization->Pure this compound

References

An In-depth Technical Guide to the Biosynthesis of Tectoroside in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tectoroside, a prominent isoflavone (B191592) glycoside found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps from primary metabolism to the final glycosylated product. It includes a summary of available quantitative data, detailed experimental protocols for key analytical and enzymatic assays, and visual representations of the pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is the 7-O-glucoside of the isoflavone aglycone, tectorigenin (B1682738).[1] Tectorigenin is an O-methylated isoflavone characterized by a methoxy (B1213986) group at the 6-position and hydroxyl groups at positions 5, 7, and 4'.[2][3] Isoflavones are a class of flavonoids almost exclusively produced by plants of the legume family (Fabaceae) and play crucial roles in plant defense and signaling.[4] The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, branching into the isoflavone-specific pathway. This guide will elucidate the enzymatic reactions and molecular players involved in the formation of this important bioactive compound.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

  • Phenylpropanoid Pathway: The synthesis of the p-Coumaroyl-CoA precursor.

  • Isoflavone Backbone Formation and Modification: The formation of the isoflavone core and subsequent hydroxylation and methylation to yield tectorigenin.

  • Glycosylation: The final attachment of a glucose moiety to tectorigenin to form this compound.

Phenylpropanoid Pathway

The journey to this compound begins with the aromatic amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. This foundational pathway involves three key enzymatic steps:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA.

Isoflavone Backbone Formation and Modification

p-Coumaroyl-CoA serves as a crucial precursor for the flavonoid and isoflavonoid (B1168493) pathways. The formation of the tectorigenin aglycone involves a series of isoflavone-specific enzymatic reactions:

  • Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

  • Chalcone Isomerase (CHI): Facilitates the stereospecific isomerization of naringenin chalcone into the flavanone (B1672756) naringenin.

  • Isoflavone Synthase (IFS): A key enzyme that distinguishes the isoflavonoid pathway. This cytochrome P450 enzyme catalyzes the aryl migration of the B-ring from the C2 to the C3 position of the flavanone, forming the unstable intermediate 2-hydroxyisoflavanone (B8725905).

  • 2-Hydroxyisoflavanone Dehydratase (HID): Catalyzes the dehydration of 2-hydroxyisoflavanone to form the isoflavone genistein (B1671435) (in the case of naringenin as a precursor). The formation of the daidzein (B1669772) backbone, a precursor to tectorigenin, follows a similar route from liquiritigenin.

  • Flavonoid 6-Hydroxylase (F6H): A cytochrome P450 enzyme that is proposed to hydroxylate the isoflavone precursor at the 6-position. This step is crucial for the subsequent methylation.

  • Isoflavone O-Methyltransferase (IOMT): An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase that catalyzes the methylation of the hydroxyl group at the 6-position of the isoflavone ring, leading to the formation of tectorigenin.

Glycosylation

The final step in this compound biosynthesis is the attachment of a glucose molecule to the 7-hydroxyl group of tectorigenin:

  • UDP-Glycosyltransferase (UGT): This enzyme utilizes UDP-glucose as a sugar donor and transfers the glucose moiety to the 7-OH position of tectorigenin, forming this compound (tectorigenin-7-O-glucoside). This glycosylation step is critical for the stability, solubility, and bioavailability of the compound.

Quantitative Data

Quantitative understanding of the enzymatic reactions is vital for metabolic engineering and pathway optimization. The following table summarizes available kinetic data for key enzyme classes involved in the this compound biosynthesis pathway. It is important to note that specific kinetic parameters for the enzymes directly involved in tectorigenin and this compound synthesis are not extensively characterized and the data presented here are from related isoflavonoid pathways, primarily in soybean.

Enzyme ClassSubstrateKm (µM)Vmax (pkat/mg protein)Source OrganismReference
Isoflavone O-Methyltransferase (GmIOMT1)6-hydroxydaidzein2.1 ± 0.5411 ± 20Glycine max[5]
UDP-Glycosyltransferase (CsUGT75L12)Kaempferol250-Camellia sinensis[6]

Note: Data for specific enzymes in the this compound pathway from its primary plant sources are limited. The provided data from related pathways can serve as a valuable reference.

Experimental Protocols

Analysis of this compound and Tectorigenin by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the determination of Tectoridin and Tectorigenin in Flos Puerariae lobata.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Agilent C18 column (4.6 mm × 250 mm, 5 µm).

Reagents:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Tectoridin and Tectorigenin analytical standards

Procedure:

  • Standard Preparation: Prepare stock solutions of Tectoridin and Tectorigenin in methanol. Create a series of working standards by diluting the stock solutions to achieve a linear range (e.g., 2.0-120.0 µg/ml for Tectoridin and 0.8-80.0 µg/ml for Tectorigenin).

  • Sample Preparation:

    • Grind the plant material to a fine powder.

    • Extract a known weight of the powder with a suitable solvent (e.g., methanol-acetonitrile-water mixture) using ultrasonication or reflux extraction.

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: Methanol:Acetonitrile:Water (2:1:2, v/v/v)

    • Flow Rate: 1.0 ml/min

    • Detection Wavelength: 264 nm

    • Column Temperature: Ambient

    • Injection Volume: 10-20 µl

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Tectoridin and Tectorigenin in the samples by interpolating their peak areas from the calibration curve.

Isoflavone Synthase (IFS) Activity Assay

This protocol is based on the expression of IFS in yeast microsomes.[7]

Materials:

  • Yeast strain expressing the candidate IFS gene and a cytochrome P450 reductase.

  • Microsome isolation buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA, 0.5 mM DTT, and 20% glycerol).

  • Reaction buffer (e.g., 80 mM K2HPO4, 0.5 mM glutathione).

  • NADPH

  • Substrate (e.g., naringenin or liquiritigenin)

  • Ethyl acetate (B1210297) for extraction

  • HPLC system for analysis

Procedure:

  • Microsome Preparation:

    • Grow the yeast culture and induce protein expression.

    • Harvest the cells and resuspend in microsome isolation buffer.

    • Lyse the cells (e.g., using glass beads or a French press).

    • Centrifuge to remove cell debris.

    • Pellet the microsomes by ultracentrifugation.

    • Resuspend the microsomal pellet in a minimal volume of isolation buffer and determine the protein concentration.

  • Enzyme Assay:

    • In a microcentrifuge tube, combine the reaction buffer, a specific amount of microsomal protein (e.g., 30-150 µg), and the substrate (e.g., 50 µM naringenin).

    • Initiate the reaction by adding NADPH (e.g., to a final concentration of 1 mM).

    • Incubate at a suitable temperature (e.g., 28-30°C) for a specific time (e.g., 1-2 hours).

    • Stop the reaction by adding a quenching solvent (e.g., acetone (B3395972) or by acidification).

  • Product Extraction and Analysis:

    • Extract the reaction mixture with an equal volume of ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness under a stream of nitrogen.

    • Resuspend the residue in a suitable solvent (e.g., methanol) and analyze by HPLC or LC-MS/MS to identify and quantify the isoflavone product (e.g., genistein).

UDP-Glycosyltransferase (UGT) Activity Assay

This protocol provides a general method for assaying the activity of a flavonoid glycosyltransferase.

Materials:

  • Purified recombinant UGT enzyme.

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Aglycone substrate (e.g., tectorigenin).

  • UDP-glucose (sugar donor).

  • Methanol or other organic solvent to stop the reaction.

  • HPLC or LC-MS/MS for product analysis.

Procedure:

  • Reaction Setup:

    • In a total volume of 50-100 µl, combine the reaction buffer, the aglycone substrate (e.g., 100 µM tectorigenin dissolved in a small amount of DMSO), and the purified UGT enzyme.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding UDP-glucose (e.g., to a final concentration of 1 mM).

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) during which the reaction is linear.

  • Termination and Analysis:

    • Stop the reaction by adding an equal volume of cold methanol.

    • Centrifuge to pellet any precipitated protein.

    • Analyze the supernatant by HPLC or LC-MS/MS to detect and quantify the formation of the glycosylated product (this compound). A control reaction without the enzyme or without UDP-glucose should be run in parallel.

Visualizations

This compound Biosynthesis Pathway

Tectoroside_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_isoflavonoid Isoflavone Pathway cluster_glycosylation Glycosylation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin Chalcone->Naringenin CHI 2-Hydroxyisoflavanone 2-Hydroxyisoflavanone Naringenin->2-Hydroxyisoflavanone IFS Isoflavone Precursor Isoflavone Precursor 2-Hydroxyisoflavanone->Isoflavone Precursor HID 6-Hydroxyisoflavone Precursor 6-Hydroxyisoflavone Precursor Isoflavone Precursor->6-Hydroxyisoflavone Precursor F6H Tectorigenin Tectorigenin 6-Hydroxyisoflavone Precursor->Tectorigenin IOMT This compound This compound Tectorigenin->this compound UGT + UDP-Glucose

Caption: The biosynthetic pathway of this compound from L-phenylalanine.

Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Procedure cluster_quantification Quantification Plant Material Plant Material Grinding Grinding Solvent Extraction Solvent Extraction Grinding->Solvent Extraction Filtration Filtration Solvent Extraction->Filtration HPLC Injection HPLC Injection Filtration->HPLC Injection Plant_Material Plant_Material Plant_Material->Grinding Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Data Analysis Data Analysis UV Detection->Data Analysis Concentration Determination Concentration Determination Data Analysis->Concentration Determination Standard Preparation Standard Preparation Calibration Curve Calibration Curve Standard Preparation->Calibration Curve Calibration Curve->Concentration Determination

Caption: A typical experimental workflow for the extraction and quantification of this compound from plant material using HPLC.

Conclusion

The biosynthesis of this compound is a multi-step process that involves the coordinated action of several enzyme families, starting from the general phenylpropanoid pathway and branching into the specialized isoflavonoid pathway. While the general steps are well-understood, further research is needed to identify and characterize the specific enzymes, particularly the flavonoid 6-hydroxylase, isoflavone O-methyltransferase, and UDP-glycosyltransferase, from this compound-producing plants. The protocols and data presented in this guide provide a solid foundation for researchers to investigate this pathway further, with the ultimate goal of harnessing its potential for pharmaceutical and biotechnological applications.

References

In Vitro Mechanism of Action of Tectoroside: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tectoroside (B1160345) is a flavonoid glycoside that has been the subject of preliminary scientific inquiry. As a natural compound, it belongs to a class of molecules that are of significant interest to researchers, scientists, and drug development professionals for their potential therapeutic properties. This technical guide aims to provide an in-depth overview of the core in vitro mechanisms of action attributed to this compound, with a focus on its effects on key cellular signaling pathways. However, it is critical to note that publicly available, peer-reviewed research specifically detailing the in vitro mechanisms of this compound is limited. Therefore, this document also draws upon findings from structurally similar and related compounds to provide a broader context for potential mechanisms, while clearly distinguishing these from data directly pertaining to this compound.

Core Bioactivities and Signaling Pathways

The primary in vitro activities investigated for flavonoid glycosides similar to this compound revolve around their anti-inflammatory, antioxidant, and anti-cancer properties. These effects are often mediated through the modulation of complex intracellular signaling cascades.

Anti-Inflammatory and Antioxidant Mechanisms

A significant body of research on related compounds, such as acteoside and tiliroside (B191647), points towards the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) signaling pathways as a central mechanism for their anti-inflammatory and antioxidant effects.

Nrf2 Signaling Pathway

The Nrf2 pathway is a critical regulator of the cellular defense against oxidative stress.[1][2] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon activation by stimuli such as oxidative stress or electrophilic compounds, Nrf2 translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1]

Studies on the related compound tiliroside have shown that it can increase the protein levels of Nrf2, HO-1, and NQO1, indicating an activation of this protective mechanism in microglial cells.[3] Similarly, acteoside has been demonstrated to stimulate HO-1 expression through the activation of Nrf2 in LPS-induced RAW 264.7 cells.[4] This activation is crucial for mediating the anti-inflammatory response.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (or related compound) Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., from LPS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub promotes Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE binds Genes Cytoprotective Genes (HO-1, NQO1) ARE->Genes activates transcription

Caption: Proposed Nrf2 activation pathway by this compound or related compounds.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[5] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][7]

Research on acteoside has shown its ability to ameliorate inflammatory responses by modulating the NF-κB pathway.[8][9] Furthermore, studies on tiliroside have demonstrated that its anti-inflammatory activity is reversed when Nrf2 is silenced, suggesting a crosstalk where Nrf2 activation contributes to the inhibition of the NF-κB pathway.[1]

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_complex NF-κB-IκB Complex IkB->NFkB_complex IkB->NFkB_complex sequesters NFkB NF-κB (p65/p50) NFkB_complex->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound (or related compound) This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes activates transcription

Caption: Proposed NF-κB inhibition pathway by this compound or related compounds.

Anti-Cancer Mechanisms

The potential anti-cancer activity of flavonoid glycosides is another area of active research. The mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Apoptosis Induction and Cell Cycle Arrest

Apoptosis is a crucial process for eliminating damaged or cancerous cells.[10] It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute cell death.[11][12] Cell cycle checkpoints are regulatory mechanisms that ensure the proper progression through the phases of cell division.[13][14] Many anti-cancer agents work by inducing damage that triggers these checkpoints, leading to cell cycle arrest and, subsequently, apoptosis if the damage is irreparable.[15]

While direct evidence for this compound is lacking, related natural compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines in vitro.[16][17]

Anticancer_Workflow This compound This compound CancerCell Cancer Cell This compound->CancerCell DNA_Damage DNA Damage / Cellular Stress CancerCell->DNA_Damage induces CellCycle Cell Cycle Checkpoints (e.g., G2/M) DNA_Damage->CellCycle activates Arrest Cell Cycle Arrest CellCycle->Arrest leads to Apoptosis Apoptosis Induction (Caspase Activation) CellCycle->Apoptosis can lead to Proliferation Uncontrolled Proliferation CellCycle->Proliferation inhibits Arrest->Apoptosis if damage is severe Apoptosis->Proliferation prevents

References

Tectoroside: A Comprehensive Technical Review of Its Discovery, Research, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tectoroside (B1160345), a prominent isoflavone (B191592) glycoside, has been the subject of extensive research due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and historical research surrounding this compound, detailing its phytochemical properties, and exploring the experimental methodologies used to investigate its biological effects. Quantitative data from key studies are presented in structured tables for comparative analysis. Furthermore, significant signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action. This document serves as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, also known as tectoridin (B1682737), is an isoflavone O-glycoside. It is the 7-O-glucoside of the aglycone tectorigenin[1][2]. As a phytoestrogen, this compound is structurally similar to endogenous estrogens and has been investigated for a range of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects[3]. This guide delves into the historical context of its discovery, the evolution of research into its therapeutic properties, and the technical details of the experimental protocols that have been pivotal in elucidating its functions.

Discovery and Historical Research

The history of isoflavone research dates back to the mid-19th century with the isolation of ononin (B1677330) from Ononis spinosa[4]. However, the specific discovery of this compound is rooted in the early phytochemical explorations of plants from the Iridaceae and Leguminosae families.

Initial Isolation and Identification
Evolution of Research

Early research focused on the isolation and structural elucidation of this compound and its aglycone, tectorigenin (B1682738). With the advancement of analytical techniques, research has expanded to investigate its metabolic fate and wide-ranging pharmacological effects. It has been demonstrated that this compound can be metabolized to tectorigenin by human intestinal bacteria, and tectorigenin often exhibits more potent biological activity than its glycoside precursor[8]. This has led to the consideration of this compound as a prodrug. Modern research continues to explore its therapeutic potential for various conditions, including liver disease, and aims to understand its molecular mechanisms of action[3][9].

Physicochemical Properties and Quantitative Data

This compound is chemically defined as 5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one. Its chemical and physical properties are summarized below.

PropertyValueReference
Molecular FormulaC22H22O11[2]
Molar Mass462.4 g/mol [2]
AppearanceCrystalline solid
SolubilitySoluble in methanol (B129727), ethanol (B145695)[7]

Experimental Protocols

This section details the methodologies for key experiments related to this compound research, providing a framework for replication and further investigation.

Extraction and Isolation of this compound

A general protocol for the extraction and isolation of this compound from plant material is as follows:

  • Plant Material Preparation : Dried and powdered rhizomes of Iris domestica or flowers of Pueraria thunbergiana are used as the starting material.

  • Extraction : The powdered material is extracted with methanol or ethanol at room temperature or under reflux. The extraction is typically repeated multiple times to ensure maximum yield.

  • Concentration : The combined extracts are concentrated under reduced pressure to obtain a crude extract.

  • Fractionation : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. This compound is typically enriched in the ethyl acetate or n-butanol fraction.

  • Chromatographic Purification : The enriched fraction is subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to isolate this compound.

  • Structure Elucidation : The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), and comparison with literature data.

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory effects of this compound can be evaluated by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture : RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

  • Treatment : Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).

  • Measurement of Nitric Oxide (NO) Production : The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Measurement of Pro-inflammatory Cytokines : The levels of cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Cell Viability Assay : The cytotoxicity of this compound is assessed using an MTT or similar assay to ensure that the observed inhibitory effects are not due to cell death.

Signaling Pathways and Experimental Workflows

The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. This section provides visual representations of these pathways and a typical experimental workflow.

This compound Biosynthesis and Metabolism

Tectoroside_Metabolism This compound This compound (Oral Administration) Intestinal_Bacteria Intestinal Bacteria (β-glucosidase) This compound->Intestinal_Bacteria Hydrolysis Tectorigenin Tectorigenin (Aglycone) Intestinal_Bacteria->Tectorigenin Absorption Absorption in Intestine Tectorigenin->Absorption Metabolites Further Metabolites (e.g., glucuronidated, sulfated) Absorption->Metabolites Phase II Metabolism Excretion Excretion Metabolites->Excretion Hepatoprotective_Workflow cluster_in_vivo In Vivo Model cluster_analysis Data Analysis Animal_Model Animal Model (e.g., CCl4-induced liver injury in rats) Tectoroside_Treatment This compound Treatment Animal_Model->Tectoroside_Treatment Blood_Sampling Blood Sampling (Serum analysis) Tectoroside_Treatment->Blood_Sampling Tissue_Harvesting Tissue Harvesting (Liver histopathology and biochemical analysis) Tectoroside_Treatment->Tissue_Harvesting Serum_Analysis Serum Enzyme Levels (ALT, AST) Blood_Sampling->Serum_Analysis Histopathology Histopathological Examination (H&E staining) Tissue_Harvesting->Histopathology Biochemical_Assays Biochemical Assays (MDA, SOD, GSH) Tissue_Harvesting->Biochemical_Assays

References

Tectoroside: A Comprehensive Technical Guide on Solubility, Stability, and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tectoroside (B1160345), a natural isoflavone (B191592) glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth overview of the current knowledge on the solubility, stability, and degradation profile of this compound. The information presented herein is intended to support researchers and drug development professionals in designing formulations, establishing analytical methods, and predicting the shelf-life of this compound-based products.

Solubility Profile

Table 1: this compound Solubility

SolventSolubility (mg/mL)Temperature (°C)Reference
Dimethyl Sulfoxide (B87167) (DMSO)92Not Specified[1]

It is important to note that moisture-absorbing properties of DMSO can reduce the solubility of this compound, and the use of fresh DMSO is recommended[1].

Due to the limited specific data for this compound, further experimental determination of its solubility in common pharmaceutical solvents such as water, ethanol, methanol, and acetonitrile (B52724) is highly recommended.

Experimental Protocol for Solubility Determination

A standardized protocol for determining the solubility of this compound can be adapted from general pharmaceutical guidelines. The shake-flask method is a common and reliable technique.

Protocol 1: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solutions: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol, methanol, DMSO, acetonitrile).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Mechanical shaking or stirring is recommended.

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or g/100 mL).

G cluster_prep Sample Preparation cluster_process Process cluster_analysis Analysis Excess this compound Excess this compound Vial Vial Excess this compound->Vial Solvent Solvent Solvent->Vial Equilibration Equilibration Vial->Equilibration Agitation (24-48h) Centrifugation Centrifugation Equilibration->Centrifugation Phase Separation Supernatant Supernatant Centrifugation->Supernatant Quantification Quantification Supernatant->Quantification Dilution & HPLC-UV Solubility Data Solubility Data Quantification->Solubility Data

Caption: Workflow for Solubility Determination by Shake-Flask Method.

Stability Profile

The chemical stability of this compound is a critical quality attribute that influences its safety and efficacy. Forced degradation studies are essential to understand its intrinsic stability and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways[2]. While specific forced degradation data for this compound is scarce, general guidelines and studies on related flavonoid glycosides can inform the experimental design[3]. The target degradation is typically in the range of 5-20% to ensure that the degradation products are representative of those that might form under long-term storage conditions[2].

Table 2: Recommended Conditions for Forced Degradation of this compound

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M - 1 M HClRoom Temperature / 60-80°CUp to 7 days
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temperature / 60-80°CUp to 7 days
Oxidation 3% - 30% H₂O₂Room TemperatureUp to 7 days
Thermal Degradation Dry Heat40°C - 80°CUp to 7 days
Photostability UV and Visible LightRoom Temperature≥ 1.2 million lux hours and ≥ 200 watt hours/m²

Note: The specific conditions should be optimized to achieve the target degradation level.

Experimental Protocol for Forced Degradation Studies

A general protocol for conducting forced degradation studies on this compound is outlined below.

Protocol 2: Forced Degradation of this compound

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in appropriate solvents. For hydrolytic studies, the solvent will be the acidic or basic solution. For other stress conditions, a suitable solvent in which this compound is soluble and stable should be used.

  • Stress Application:

    • Acid/Base Hydrolysis: Treat the this compound solution with the specified acid or base at the chosen temperature for the designated time. At various time points, withdraw aliquots and neutralize them before analysis.

    • Oxidation: Add the specified concentration of hydrogen peroxide to the this compound solution and store it at room temperature, protected from light.

    • Thermal Degradation: Store the solid this compound powder or its solution in a temperature-controlled oven.

    • Photostability: Expose the solid this compound powder or its solution to a calibrated light source that provides both UV and visible output, as per ICH Q1B guidelines[2]. A dark control sample should be stored under the same conditions to exclude thermal degradation.

  • Sample Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from all its degradation products.

  • Data Evaluation: Determine the percentage of degradation of this compound and identify and quantify the major degradation products.

G cluster_stress Forced Degradation Conditions This compound Sample This compound Sample Acid Hydrolysis Acid Hydrolysis This compound Sample->Acid Hydrolysis Base Hydrolysis Base Hydrolysis This compound Sample->Base Hydrolysis Oxidation Oxidation This compound Sample->Oxidation Thermal Thermal This compound Sample->Thermal Photolytic Photolytic This compound Sample->Photolytic Analysis Analysis Acid Hydrolysis->Analysis Base Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Degradation Profile Degradation Profile Analysis->Degradation Profile Degradation Pathways Degradation Pathways Degradation Profile->Degradation Pathways Stability-Indicating Method Development Stability-Indicating Method Development Degradation Profile->Stability-Indicating Method Development

Caption: Forced Degradation Study Workflow for this compound.

Degradation Profile

Understanding the degradation pathways of this compound is crucial for identifying its potential degradation products and ensuring the safety and quality of its formulations.

Predicted Degradation Pathways

Based on the chemical structure of this compound (an isoflavone glycoside) and studies on similar compounds, the following degradation pathways can be anticipated:

  • Hydrolysis: The glycosidic bond in this compound is susceptible to cleavage, particularly under acidic conditions, to yield its aglycone, tectorigenin (B1682738), and a glucose molecule[4]. Basic conditions may also promote hydrolysis, although potentially at a different rate.

  • Oxidation: The phenolic hydroxyl groups in the this compound molecule are potential sites for oxidation, which could lead to the formation of quinone-type structures or other oxidative degradation products. Studies on tectorigenin have shown its interaction with oxidative stress in biological systems, suggesting the susceptibility of the core isoflavone structure to oxidation[5][6].

  • Photodegradation: Flavonoids are known to be sensitive to light, and photodegradation can lead to complex reactions, including oxidation and cleavage of the heterocyclic ring.

G cluster_pathways Degradation Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation H2O2 Photodegradation Photodegradation This compound->Photodegradation UV/Visible Light Tectorigenin + Glucose Tectorigenin + Glucose Hydrolysis->Tectorigenin + Glucose Oxidized Products Oxidized Products Oxidation->Oxidized Products Photodegradants Photodegradants Photodegradation->Photodegradants

Caption: Predicted Degradation Pathways of this compound.

Identification of Degradation Products

The identification and characterization of degradation products are essential for a complete stability profile. Hyphenated analytical techniques are invaluable for this purpose.

Protocol 3: Identification of Degradation Products

  • Chromatographic Separation: Develop a stability-indicating HPLC or UPLC method that effectively separates this compound from its degradation products formed during forced degradation studies.

  • Mass Spectrometric Analysis (LC-MS/MS): Couple the liquid chromatograph to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns for each degradation product. This information is crucial for determining the molecular weight and elucidating the structure of the degradants.

  • High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements, which can help in determining the elemental composition of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of major degradation products, isolation using preparative HPLC followed by analysis with ¹H NMR, ¹³C NMR, and 2D NMR techniques is recommended.

Conclusion

This technical guide provides a foundational understanding of the solubility, stability, and degradation profile of this compound based on the currently available scientific literature. While some data on its solubility in DMSO and its susceptibility to acid hydrolysis exists, there is a clear need for more comprehensive, quantitative studies to fully characterize its physicochemical properties. The provided experimental protocols, based on established pharmaceutical guidelines and research on related compounds, offer a robust framework for researchers and drug development professionals to generate the necessary data for advancing the development of this compound as a potential therapeutic agent. A thorough investigation of its stability under various stress conditions will be instrumental in developing stable formulations and ensuring the quality, safety, and efficacy of future this compound-based medicines.

References

Preliminary in vivo studies on Tectoroside efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vivo studies on the efficacy of Tectoridin, an isoflavone (B191592) glycoside with demonstrated therapeutic potential. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to support further research and development.

Quantitative Data Summary

The following tables summarize the significant in vivo effects of Tectoridin and its aglycone, Tectorigenin, across various animal models.

Table 1: Anti-Inflammatory Effects of Tectoridin in a Lipopolysaccharide (LPS)-Induced Endotoxic Shock Mouse Model

ParameterControl (LPS)Tectoridin-Treated (LPS)Fold Change/Percentage Reduction
Serum TNF-α (pg/mL)HighSignificantly ReducedData not specified
Serum IL-6 (pg/mL)HighSignificantly ReducedData not specified
Serum IL-1β (pg/mL)HighSignificantly ReducedData not specified
Tissue Damage (Lung, Liver, Kidney)SevereDecreasedHistopathological improvement

Data extracted from a study on the anti-inflammatory effects of Tectoridin, which demonstrated its ability to attenuate the production of pro-inflammatory cytokines and reduce tissue damage in an endotoxic shock model.[1]

Table 2: Neuroprotective Effects of Tectoridin in an Amyloid-Beta (Aβ₁₋₄₂) Infused Rat Model of Alzheimer's Disease

ParameterAβ₁₋₄₂ ModelTectoridin-Treated (Aβ₁₋₄₂)Effect
Spatial Learning & MemoryImpairedImprovedSignificant improvement
Neurofibrillary TanglesPresentReducedReduction observed
Superoxide (B77818) Dismutase (SOD)DecreasedIncreasedAntioxidant defense enhancement
Glutathione (B108866) (GSH)DecreasedIncreasedAntioxidant defense enhancement
Malondialdehyde (MDA)IncreasedReducedReduction in oxidative stress
Amyloid-beta (Aβ₁₋₄₀) ExpressionUpregulatedDownregulatedProtein expression modulation
Amyloid Precursor Protein (APP) ExpressionUpregulatedDownregulatedProtein expression modulation
Tau ExpressionUpregulatedDownregulatedProtein expression modulation
Bax, Caspase-3, Caspase-9 ExpressionUpregulatedDownregulatedInhibition of apoptotic signaling
Bcl-2 ExpressionDownregulatedUpregulatedPromotion of cell survival

This table summarizes the findings of a study where Tectoridin mitigated neurodegeneration by modulating oxidative stress and apoptotic pathways.[2]

Table 3: Metabolic Effects of Tectoridin in a High-Fat Diet-Streptozotocin (HFD-STZ)-Induced Metabolic Syndrome Rat Model

ParameterHFD-STZ ControlTectoridin-TreatedEffect
Body Mass Index (BMI)214.12 ± 1.14 mg/dL99.75 ± 1.69 mg/dLSignificant reduction
Blood Glucose (AUC)319.5 ± 11.49205.21 ± 10.23Significant reduction
High-Density Lipoprotein (HDL)Low53.61 ± 3.01 mg/dLIncrease
CholesterolHigh77.66 ± 3.37 mg/dLReduction
TriglyceridesHigh68.6 ± 2.64 mg/dLReduction
Low-Density Lipoprotein (LDL)High33.80 ± 2.70 mg/dLReduction
EGFR, HSP90AA1, TNF-α Gene ExpressionUpregulatedDownregulatedGene expression modulation
PPARG, ESR1 Gene ExpressionDownregulatedUpregulatedGene expression modulation

This data, from a study on metabolic syndrome, highlights Tectoridin's potential in improving key metabolic markers.[3]

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Endotoxic Shock in Mice
  • Animal Model: Male C57BL/6 mice.

  • Induction of Endotoxic Shock: A single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from Escherichia coli.

  • Tectoridin Administration: Tectoridin was administered to the experimental group, typically via intraperitoneal or oral route, prior to LPS injection. Dexamethasone was used as a positive control.

  • Sample Collection and Analysis:

    • Blood samples were collected to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.

    • Lung, liver, and kidney tissues were harvested for histopathological examination (H&E staining) to assess tissue damage.

    • Western blot and immunohistochemistry were performed on tissue homogenates to analyze the expression of proteins involved in the TLR4-NF-κB/NLRP3 signaling pathway.[1]

Amyloid-Beta (Aβ₁₋₄₂)-Induced Alzheimer's Disease in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Alzheimer's Disease: Repeated intracerebroventricular (ICV) administration of soluble amyloid-beta (Aβ₁₋₄₂).

  • Tectoridin Administration: Tectoridin was administered orally to the treatment groups.

  • Behavioral Testing: Spatial learning and memory were assessed using standard behavioral tests such as the Morris water maze.

  • Biochemical and Molecular Analysis:

    • Brain tissues were homogenized to measure levels of oxidative stress markers: superoxide dismutase (SOD), glutathione (GSH), and malondialdehyde (MDA).

    • Western blot analysis was conducted on brain tissue lysates to determine the expression levels of Aβ₁₋₄₀, amyloid precursor protein (APP), tau, and key apoptotic proteins (Bax, caspase-3, caspase-9, and Bcl-2).[2]

High-Fat Diet and Streptozotocin (B1681764) (HFD-STZ)-Induced Metabolic Syndrome in Rats
  • Animal Model: Male Wistar rats.

  • Induction of Metabolic Syndrome: Rats were fed a high-fat diet for a specified period, followed by a low-dose intraperitoneal injection of streptozotocin (STZ) to induce insulin (B600854) resistance and hyperglycemia.

  • Tectoridin Administration: Tectoridin was administered orally to the treatment group.

  • Metabolic Parameter Assessment:

    • Body weight and adiposity index were monitored.

    • Blood glucose levels were measured, and an oral glucose tolerance test (OGTT) was performed to calculate the area under the curve (AUC).

    • Serum lipid profiles (HDL, cholesterol, triglycerides, LDL) were analyzed.

  • Gene Expression Analysis: Hepatic tissues were collected for gene expression analysis of key metabolic regulators (EGFR, HSP90AA1, PPARG, TNF-α, and ESR1) using RT-PCR.[3]

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways modulated by Tectoridin in the context of inflammation and neuroprotection.

Tectoridin_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB TLR4->NF_kB NLRP3 NLRP3 Inflammasome TLR4->NLRP3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Cytokines NLRP3->Cytokines Inflammation Inflammation & Tissue Damage Cytokines->Inflammation Tectoridin Tectoridin Tectoridin->TLR4 Inhibits Tectoridin->NF_kB Tectoridin->NLRP3

Caption: Tectoridin's anti-inflammatory mechanism via TLR4-NF-κB/NLRP3 inhibition.

Tectoridin_Neuroprotective_Pathway Amyloid_Beta Amyloid-Beta (Aβ₁₋₄₂) Oxidative_Stress Oxidative Stress (↑ MDA, ↓ SOD, ↓ GSH) Amyloid_Beta->Oxidative_Stress Apoptosis_Pathway Apoptotic Pathway Amyloid_Beta->Apoptosis_Pathway Neurodegeneration Neurodegeneration Oxidative_Stress->Neurodegeneration Bax ↑ Bax Apoptosis_Pathway->Bax Caspase3 ↑ Caspase-3 Apoptosis_Pathway->Caspase3 Caspase9 ↑ Caspase-9 Apoptosis_Pathway->Caspase9 Bcl2 ↓ Bcl-2 Apoptosis_Pathway->Bcl2 Bax->Neurodegeneration Caspase3->Neurodegeneration Caspase9->Neurodegeneration Bcl2->Neurodegeneration Tectoridin Tectoridin Tectoridin->Oxidative_Stress Inhibits Tectoridin->Apoptosis_Pathway Inhibits

Caption: Tectoridin's neuroprotective action against Aβ-induced toxicity.

References

Tectoroside: A Comprehensive Technical Guide to Bioavailability and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tectoroside (B1160345), an isoflavone (B191592) glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. A thorough understanding of its bioavailability and metabolic fate is paramount for its development as a clinical candidate. This technical guide provides a comprehensive overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Quantitative pharmacokinetic data from preclinical studies are summarized, and detailed experimental protocols for assessing bioavailability and metabolic pathways are provided. Furthermore, this guide visualizes the key metabolic transformations and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Bioavailability of this compound

The oral bioavailability of this compound, in its glycoside form, is influenced by several factors, including its absorption across the intestinal epithelium and its subsequent metabolic transformations. Preclinical studies in rats provide valuable insights into its pharmacokinetic profile. While direct data for this compound is limited, studies on the closely related compound tectoridin (B1682737) (tectorigenin-7-O-glucoside) offer significant understanding.

Pharmacokinetic Parameters

Following oral administration, this compound is expected to be hydrolyzed to its aglycone, tectorigenin (B1682738), which is then absorbed and undergoes extensive metabolism. The plasma concentrations of tectorigenin and its conjugated metabolites are key indicators of this compound's bioavailability.

A study in rats administered tectoridin orally at a dose of 200 mg/kg revealed the following pharmacokinetic parameters for tectorigenin and its major metabolites[1]:

CompoundCmax (μmol/L)Tmax (h)
Tectorigenin8.67 ± 3.074.92 ± 2.87
Tectorigenin-7-O-glucuronide (Te-7G)20.5 ± 9.73.17 ± 1.81
Tectorigenin-7-O-sulfate (Te-7S)14.3 ± 3.35.58 ± 3.07
Tectorigenin-7-O-glucuronide-4'-O-sulfate (Te-7G-4'S)21.4 ± 13.83.50 ± 1.87

Another study investigating the oral administration of pure tectoridin versus an extract of Iris tectorum Maxim (ITME) in rats provided further insights into the bioavailability of its aglycone, tectorigenin. The co-existing components in the ITME were found to significantly promote the absorption of tectoridin[2].

GroupTmax (h)Cmax (ng/mL)AUC (0-∞) (ng·h/mL)
Pure Tectoridin (PT)8.3 ± 1.245.6 ± 8.7876.5 ± 154.3
Iris tectorum Maxim Extract (ITME)6.5 ± 1.5189.7 ± 32.43214.8 ± 567.2

These studies indicate that this compound itself has low oral bioavailability, but its aglycone, tectorigenin, becomes available in the systemic circulation, primarily in the form of conjugated metabolites. The presence of other compounds in plant extracts can significantly enhance the absorption of tectoridin[2].

Metabolic Pathways of this compound

The metabolism of this compound is a multi-step process that begins in the gastrointestinal tract and continues in the liver. The primary metabolic pathways involve deglycosylation followed by extensive Phase I and Phase II metabolism of the resulting aglycone, tectorigenin.

Deglycosylation by Gut Microbiota

The initial and crucial step in the metabolism of this compound is the cleavage of the glycosidic bond to release the aglycone, tectorigenin. This deglycosylation is primarily carried out by the enzymatic activity of the gut microbiota[3][4].

Phase I and Phase II Metabolism of Tectorigenin

Once tectorigenin is absorbed, it undergoes extensive Phase I and Phase II metabolism, mainly in the liver[5][6][7].

  • Phase I Metabolism: This involves the introduction or exposure of functional groups. For tectorigenin, key Phase I reactions include demethylation and methoxylation.

  • Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. The major Phase II metabolic pathways for tectorigenin are glucuronidation and sulfation[1].

The following diagram illustrates the proposed metabolic pathway of this compound:

Tectoroside_Metabolism This compound This compound (Tectorigenin-7-O-glucoside) Tectorigenin Tectorigenin (Aglycone) This compound->Tectorigenin Deglycosylation (Gut Microbiota) PhaseI_Metabolites Phase I Metabolites (Demethylated/Methoxylated) Tectorigenin->PhaseI_Metabolites Phase I Metabolism (Liver - CYPs) PhaseII_Metabolites Phase II Metabolites (Glucuronides, Sulfates) Tectorigenin->PhaseII_Metabolites Phase II Metabolism (Liver - UGTs, SULTs) PhaseI_Metabolites->PhaseII_Metabolites Phase II Metabolism Excretion Excretion (Urine, Feces) PhaseII_Metabolites->Excretion

Proposed metabolic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the bioavailability and metabolic pathways of this compound.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound and its metabolites after oral administration.

Experimental Workflow:

PK_Workflow start Start dosing Oral Administration of This compound to Rats start->dosing sampling Serial Blood Sampling (e.g., tail vein) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing extraction Analyte Extraction (e.g., Protein Precipitation) processing->extraction analysis UPLC-MS/MS Analysis extraction->analysis pk_params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) analysis->pk_params end End pk_params->end

Workflow for in vivo pharmacokinetic studies.

Protocol:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Housing and Acclimatization: Animals are housed in a controlled environment and allowed to acclimatize for at least one week.

  • Dosing: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered orally via gavage at a specific dose.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the tail vein or another appropriate site.

  • Plasma Preparation: Blood samples are collected in heparinized tubes and centrifuged to separate the plasma.

  • Sample Preparation for Analysis: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • UPLC-MS/MS Analysis: The concentrations of this compound, tectorigenin, and its metabolites in the plasma samples are quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis.

In Vitro Intestinal Permeability using Caco-2 Cells

Objective: To assess the intestinal permeability of this compound and identify potential transport mechanisms.

Experimental Workflow:

Caco2_Workflow start Start seeding Seed Caco-2 Cells on Transwell Inserts start->seeding differentiation Culture for 21 days to form a differentiated monolayer seeding->differentiation integrity_check Assess Monolayer Integrity (TEER measurement) differentiation->integrity_check transport_assay Perform Bidirectional Transport Assay (Apical to Basolateral & Basolateral to Apical) integrity_check->transport_assay sampling Collect Samples from Donor and Receiver Compartments transport_assay->sampling analysis Quantify this compound by UPLC-MS/MS sampling->analysis papp_calc Calculate Apparent Permeability Coefficient (Papp) analysis->papp_calc end End papp_calc->end

Workflow for Caco-2 cell permeability assay.

Protocol:

  • Cell Culture: Caco-2 cells are cultured and maintained in a suitable medium.

  • Seeding on Transwell Inserts: Cells are seeded onto permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Studies: The transport of this compound is assessed in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The compound is added to the donor chamber, and samples are collected from the receiver chamber at specific time intervals.

  • Sample Analysis: The concentration of this compound in the collected samples is determined by UPLC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the Caco-2 cell monolayer.

In Vitro Metabolism using Rat Liver Microsomes

Objective: To investigate the hepatic metabolism of this compound and identify the metabolites formed.

Protocol:

  • Incubation Mixture: A typical incubation mixture contains rat liver microsomes, this compound, and a NADPH-generating system in a phosphate (B84403) buffer.

  • Incubation: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C.

  • Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by UPLC-MS/MS to identify and quantify the parent compound and its metabolites.

Conclusion

The available evidence suggests that this compound, an isoflavone glycoside, undergoes significant metabolism, which dictates its bioavailability. The initial deglycosylation by gut microbiota is a critical step, followed by extensive Phase I and Phase II metabolism of the resulting aglycone, tectorigenin, primarily in the liver. This leads to the systemic circulation of conjugated metabolites. The oral bioavailability of this compound appears to be low, but can be influenced by co-administered compounds. The experimental protocols outlined in this guide provide a framework for further research to fully elucidate the ADME properties of this compound and to support its development as a potential therapeutic agent. Future studies should focus on obtaining definitive quantitative bioavailability data for this compound and identifying the specific enzymes involved in its metabolic pathways.

References

Tectoroside: A Phytochemical Marker for Iris tectorum - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tectoroside (B1160345), an isoflavone (B191592) glycoside, stands out as a significant phytochemical marker in Iris tectorum Maxim., a plant with a rich history in traditional medicine. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biosynthesis, and its role as a key analytical marker for the quality control of I. tectorum. The document delves into detailed experimental protocols for the extraction, isolation, and quantification of this compound, alongside methods for evaluating its pronounced biological activities. Furthermore, it elucidates the molecular mechanisms underlying its therapeutic potential by visualizing key signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating further exploration and application of this promising natural compound.

Introduction

Iris tectorum Maxim., commonly known as the roof iris, is a perennial herbaceous plant belonging to the Iridaceae family. It has been traditionally used in Chinese medicine for treating a variety of ailments, including inflammation, cough, and pharyngitis. The rhizome of I. tectorum is particularly rich in isoflavonoids, with tectoridin (B1682737) (tectorigenin-7-O-β-D-glucoside), often referred to as this compound, being one of its most abundant and bioactive constituents. The consistent and significant presence of this compound in I. tectorum makes it an ideal phytochemical marker for the authentication and quality assessment of this medicinal plant and its derived products.

Recent pharmacological studies have highlighted the diverse therapeutic properties of this compound, including its anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities.[1] These biological functions are attributed to its ability to modulate various cellular signaling pathways. This guide aims to provide a detailed technical overview of this compound, focusing on its quantification, isolation, and the experimental evaluation of its biological activities and underlying mechanisms.

Chemical and Physical Properties of this compound

This compound is the 7-O-glucoside of the aglycone tectorigenin. Its chemical structure and properties are summarized below.

PropertyValue
IUPAC Name 5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Molecular Formula C₂₂H₂₂O₁₁
Molecular Weight 462.41 g/mol
Appearance White or yellowish crystalline powder
Solubility Soluble in methanol (B129727), ethanol (B145695); sparingly soluble in water

Quantitative Analysis of this compound in Iris tectorum

The concentration of this compound can vary depending on the plant part and the extraction method employed. The rhizome is consistently reported to have the highest concentration of this isoflavonoid.

Plant PartExtraction MethodThis compound Content (mg/g of dry weight)Reference
RhizomeUltrasound-Assisted Extraction (70% methanol)41.36[2]
RhizomeIonic Liquid-Based Ultrasonic Assisted Extraction37.45[3]
RhizomeHPLC/QTOF-MS/MS Analysis (collected in June)9.02[4]
LeavesNot Quantitatively Reported-
FlowersNot Quantitatively Reported-

Experimental Protocols

Extraction and Isolation of this compound from Iris tectorum Rhizomes

This protocol describes an optimized ultrasound-assisted extraction (UAE) method for obtaining a this compound-rich extract, followed by purification using column chromatography.

4.1.1. Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Air-dry the rhizomes of Iris tectorum and grind them into a fine powder (60-80 mesh).

  • Extraction Solvent: Prepare a 70% (v/v) methanol-water solution.

  • Extraction Parameters:

    • Solid-to-Solvent Ratio: 1:15 (g/mL)

    • Ultrasonic Power: 150 W

    • Extraction Temperature: 45°C

    • Extraction Time: 45 minutes

  • Procedure: a. Combine the powdered rhizome and the extraction solvent in a flask. b. Place the flask in an ultrasonic bath and sonicate under the specified conditions. c. After extraction, filter the mixture through Whatman No. 1 filter paper. d. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

4.1.2. Purification by Column Chromatography

  • Stationary Phase: Silica (B1680970) gel (100-200 mesh).

  • Mobile Phase: A gradient of chloroform-methanol.

  • Procedure: a. Prepare a silica gel slurry in chloroform (B151607) and pack it into a glass column. b. Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. c. Load the dried sample-adsorbed silica gel onto the top of the prepared column. d. Elute the column with a gradient of increasing methanol concentration in chloroform (e.g., starting from 100% chloroform and gradually increasing to 100% methanol). e. Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a chloroform-methanol solvent system. f. Combine the fractions containing pure this compound (identified by comparison with a standard) and evaporate the solvent to yield the purified compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This section outlines a validated HPLC-UV method for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol (A) and water (B). A typical gradient could be: 0-10 min, 30-50% A; 10-20 min, 50-70% A; 20-30 min, 70-30% A.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 263 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

  • Standard and Sample Preparation: a. Standard Solution: Prepare a stock solution of pure this compound in methanol (1 mg/mL) and create a series of dilutions to generate a calibration curve. b. Sample Solution: Accurately weigh the crude extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.

Biological Activity Assays

4.3.1. Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Nitric Oxide (NO) Production Assay (Griess Test): a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. d. Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). e. Measure the absorbance at 540 nm. The concentration of nitrite (B80452) (an indicator of NO production) is determined using a sodium nitrite standard curve.[5]

  • Cytokine (TNF-α, IL-6) Measurement (ELISA): a. Follow the same cell treatment procedure as for the NO assay. b. Measure the levels of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

4.3.2. Antioxidant Activity Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: a. Prepare a methanolic solution of DPPH (e.g., 0.1 mM). b. Mix various concentrations of this compound with the DPPH solution. c. Incubate the mixture in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100.[6]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: a. Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. b. Dilute the ABTS•+ solution with ethanol to an absorbance of ~0.7 at 734 nm. c. Mix various concentrations of this compound with the diluted ABTS•+ solution. d. After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm. The percentage of scavenging activity is calculated similarly to the DPPH assay.[7]

4.3.3. Neuroprotective Activity Assay in PC12 Cells

  • Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with horse serum and fetal bovine serum.

  • Hydrogen Peroxide (H₂O₂)-Induced Cytotoxicity Assay: a. Seed PC12 cells in a 96-well plate. b. Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). c. Induce oxidative stress by exposing the cells to H₂O₂ (e.g., 200 µM) for another 24 hours.[8] d. Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well, incubate, and then solubilize the formazan (B1609692) crystals with DMSO. Measure the absorbance at 570 nm. Higher absorbance indicates greater cell viability and thus a neuroprotective effect.[9]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

5.1. Anti-inflammatory Pathway: Inhibition of NF-κB Signaling

This compound has been shown to suppress inflammation by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nucleus->Pro_inflammatory activates transcription This compound This compound This compound->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

5.2. Antioxidant Pathway: Activation of Nrf2 Signaling

This compound enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

G Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 dissociation Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription This compound This compound This compound->Keap1 promotes dissociation

Caption: this compound activates the Nrf2 antioxidant pathway.

5.3. Neuroprotective Pathway: Modulation of PI3K/Akt/mTOR Signaling

The neuroprotective effects of this compound are partly mediated through the activation of the PI3K/Akt/mTOR survival pathway.

G Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Growth mTOR->Cell_Survival promotes This compound This compound This compound->PI3K activates

Caption: this compound promotes cell survival via the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a key phytochemical marker of Iris tectorum with significant therapeutic potential. This guide provides a comprehensive framework for its analysis and biological evaluation. The detailed protocols for extraction, quantification, and bioactivity assays, along with the elucidation of its mechanisms of action, offer a solid foundation for researchers and drug development professionals. Further research, particularly quantitative analysis of this compound in different plant parts and in vivo efficacy studies, will be crucial for the full realization of its clinical applications. The information presented herein is intended to catalyze further investigation into this promising natural compound and its role in human health.

References

Methodological & Application

Application Notes and Protocols for Tectoroside Extraction and Purification from Belamcanda chinensis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Belamcanda chinensis (L.) DC., commonly known as blackberry lily, is a perennial herb used in traditional medicine. Its rhizomes are a rich source of isoflavonoids, including tectoroside (B1160345) (also known as tectoridin), which is the 7-O-xylosyl-glucoside of tectorigenin. This compound and its aglycone, tectorigenin, have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The effective extraction and purification of this compound are crucial for further pharmacological studies and potential drug development. This document provides detailed protocols for the extraction and purification of this compound from the rhizomes of Belamcanda chinensis. Two primary purification methods are presented: High-Speed Counter-Current Chromatography (HSCCC) and Macroporous Resin Column Chromatography.

Experimental Protocols

I. Extraction of this compound from Belamcanda chinensis Rhizomes

This protocol describes a solid-liquid extraction method using methanol (B129727) to obtain a crude extract rich in isoflavonoids from the dried rhizomes of Belamcanda chinensis.

Materials and Equipment:

  • Dried rhizomes of Belamcanda chinensis

  • Methanol (analytical grade)

  • Grinder or mill

  • Reflux extraction apparatus or large-volume maceration vessel

  • Rotary evaporator

  • Freeze dryer (optional)

  • Filter paper or vacuum filtration system

Protocol:

  • Preparation of Plant Material:

    • Obtain dried rhizomes of Belamcanda chinensis.

    • Grind the rhizomes into a coarse powder (approximately 20-40 mesh) to increase the surface area for extraction.

  • Extraction:

    • Weigh the powdered rhizomes.

    • Macerate the powder in methanol (e.g., a 1:10 solid-to-liquid ratio, w/v) for 5 days at room temperature, with occasional agitation.[1]

    • Alternatively, for a more exhaustive extraction, perform reflux extraction at 60°C.[1]

    • After the extraction period, separate the methanol extract from the plant residue by filtration.

    • Repeat the extraction process on the plant residue two more times with fresh methanol to ensure maximum yield.

  • Concentration:

    • Combine all the methanol extracts.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a concentrated crude extract.

  • Drying:

    • The concentrated crude extract can be further dried to a powder using a freeze dryer or a vacuum oven. The yield of the crude extract is typically around 19.4% (w/w) of the initial dried rhizome weight.[1]

    • Store the dried crude extract at 4°C for subsequent purification.

II. Purification of this compound

Two alternative protocols are provided for the purification of this compound from the crude extract.

Protocol A: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby avoiding irreversible adsorption of the sample.[2] This method has been successfully applied for the preparative separation of isoflavones from Belamcanda chinensis.[3]

Materials and Equipment:

  • HSCCC instrument

  • HPLC system for fraction analysis

  • Solvents: n-hexane, ethyl acetate, 2-propanol, methanol, water (all HPLC grade)

  • Crude extract of Belamcanda chinensis

Protocol:

  • Preparation of Two-Phase Solvent System:

    • Prepare a two-phase solvent system by mixing n-hexane-ethyl acetate-2-propanol-methanol-water in a volume ratio of 5:6:2:3.5:6.[3]

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate at room temperature.

    • Degas both the upper (stationary phase) and lower (mobile phase) layers before use.

  • HSCCC System Preparation:

    • Fill the entire HSCCC column with the upper stationary phase.

    • Set the apparatus to rotate at a specific speed (e.g., 800 rpm).[4]

    • Pump the lower mobile phase into the column at a specific flow rate.

    • Continue pumping until hydrodynamic equilibrium is reached, indicated by the emergence of the mobile phase from the column outlet.

  • Sample Injection and Separation:

    • Dissolve a known amount of the crude extract in a mixture of the upper and lower phases.

    • Inject the sample solution into the column.

    • Begin collecting fractions of the effluent.

  • Fraction Analysis and Collection:

    • Monitor the effluent using a UV detector at a suitable wavelength (e.g., 266 nm).

    • Analyze the collected fractions by HPLC to identify those containing this compound.

    • Pool the fractions containing high-purity this compound.

  • Final Purification (if necessary):

    • For further purification, a subsequent flash chromatography step using 45% methanol as an isocratic mobile phase can be employed.[3]

  • Solvent Removal and Identification:

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified this compound.

    • Confirm the purity and structure of the final product using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).[3]

Protocol B: Macroporous Resin Column Chromatography

Macroporous resin chromatography is a cost-effective and scalable method for the separation and purification of flavonoids from plant extracts.[5] The principle involves the adsorption of compounds onto the resin based on their polarity and molecular size, followed by selective desorption.

Materials and Equipment:

  • Macroporous adsorption resin (e.g., AB-8, HP20)[5][6]

  • Glass chromatography column

  • Peristaltic pump

  • Ethanol (B145695) (various concentrations)

  • Deionized water

  • Crude extract of Belamcanda chinensis

Protocol:

  • Resin Pre-treatment:

    • Soak the macroporous resin in ethanol for 24 hours to swell and remove any residual monomers.

    • Wash the resin thoroughly with deionized water until the effluent is clear and neutral.

    • Pack the pre-treated resin into a glass chromatography column.

  • Column Equilibration:

    • Equilibrate the packed column by washing with deionized water at a specific flow rate until the effluent has the same pH and conductivity as the influent.

  • Sample Loading:

    • Dissolve the crude extract in a small amount of deionized water.

    • Load the sample solution onto the equilibrated column at a controlled flow rate.

  • Washing and Elution:

    • Wash the column with deionized water to remove sugars, salts, and highly polar compounds until the effluent is colorless.

    • Perform a stepwise gradient elution with increasing concentrations of ethanol in water (e.g., 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 95% ethanol).[6]

    • Collect the fractions for each ethanol concentration. Studies have shown that a 40% ethanol elution can effectively recover most of the isoflavonoids.[6]

  • Fraction Analysis:

    • Analyze the collected fractions by HPLC to determine the concentration and purity of this compound in each fraction.

    • Pool the fractions that contain this compound at the desired purity level.

  • Solvent Removal:

    • Concentrate the pooled fractions using a rotary evaporator to remove the ethanol.

    • Lyophilize the remaining aqueous solution to obtain purified this compound powder.

Data Presentation

Table 1: Summary of this compound Purification from Belamcanda chinensis

Purification MethodStarting MaterialAmount of Purified this compoundPurityRecovery YieldReference
HSCCCCrude Methanol Extract145.4 mg97.5%Not Reported[3]
Macroporous ResinCrude Aqueous ExtractNot ReportedNot ReportedNot Reported[6]

Note: Quantitative data for macroporous resin purification of this compound specifically is not detailed in the provided search results, but the method is cited for the separation of isoflavones from B. chinensis.

Visualizations

G cluster_extraction Extraction Phase cluster_purification Purification Phase raw_material Dried Rhizomes of Belamcanda chinensis grinding Grinding raw_material->grinding extraction Methanol Extraction (Maceration or Reflux) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification_method Purification Method crude_extract->purification_method hsccc HSCCC purification_method->hsccc Option A resin Macroporous Resin Chromatography purification_method->resin Option B analysis Fraction Analysis (HPLC) hsccc->analysis resin->analysis pooling Pooling of Pure Fractions analysis->pooling final_product Purified this compound pooling->final_product G cluster_hsccc HSCCC Protocol prep_solvent Prepare Two-Phase Solvent System equilibrium Column Equilibration with Stationary Phase prep_solvent->equilibrium injection Inject Crude Extract equilibrium->injection elution Elute with Mobile Phase injection->elution collection Collect Fractions elution->collection analysis Analyze Fractions by HPLC collection->analysis pooling Pool Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_this compound Purified this compound evaporation->pure_this compound G cluster_resin Macroporous Resin Chromatography Protocol resin_prep Resin Pre-treatment and Packing equilibration Column Equilibration (Deionized Water) resin_prep->equilibration loading Sample Loading equilibration->loading wash Wash with Water (Remove Impurities) loading->wash elution Gradient Elution (Increasing Ethanol %) wash->elution collection Fraction Collection elution->collection analysis Fraction Analysis (HPLC) collection->analysis pooling Pooling & Concentration analysis->pooling lyophilization Lyophilization pooling->lyophilization pure_this compound Purified this compound lyophilization->pure_this compound

References

Application Note: Quantification of Tectoroside in Plant Extracts by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Tectoroside in plant extracts. This compound, an isoflavonoid (B1168493) glycoside, is a significant bioactive compound found in various medicinal plants, including those from the Pueraria and Belamcanda genera. This document provides a comprehensive protocol covering sample preparation, chromatographic conditions, method validation, and data analysis, designed to be a practical guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound (Tectoridin) is an isoflavone (B191592) O-glucoside that has garnered significant interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. As research into the therapeutic potential of this compound continues, the need for accurate and reliable quantification in plant matrices is paramount for quality control, standardization of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a sensitive, specific, and accessible method for this purpose. This protocol outlines a validated HPLC-UV method for the determination of this compound in plant extracts.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in plant extracts.

Materials and Reagents
  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).

  • Reference Standard: this compound (purity ≥ 98%).

  • Plant Material: Dried and powdered plant material suspected to contain this compound (e.g., flowers of Pueraria lobata or rhizomes of Belamcanda chinensis).

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance.

  • Ultrasonic bath.

  • Centrifuge.

  • Syringe filters (0.45 µm).

Preparation of Standard Solutions

A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in methanol to a final concentration of 1 mg/mL. A series of working standard solutions are then prepared by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 200 µg/mL. These solutions are used to construct a calibration curve.

Sample Preparation
  • Accurately weigh 1.0 g of the powdered plant material.

  • Transfer the powder to a conical flask and add 25 mL of 70% methanol.

  • Perform ultrasonication for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The separation and quantification of this compound are achieved using the following HPLC conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-10 min, 15-25% B10-25 min, 25-40% B25-30 min, 40-15% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C
Detection Wavelength 265 nm

Note: These conditions may require optimization based on the specific HPLC system and column used.

Method Validation

The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability and accuracy.

Linearity

The linearity of the method is assessed by injecting the standard solutions at different concentrations. The peak area is plotted against the corresponding concentration, and a linear regression analysis is performed. A correlation coefficient (R²) greater than 0.999 is considered acceptable.

Precision

The precision of the method is evaluated by analyzing six replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas is calculated. For intra-day precision, the analysis is performed on the same day, while for inter-day precision, it is conducted on three different days. An RSD of less than 2% is typically acceptable.

Accuracy

The accuracy of the method is determined by a recovery study. A known amount of this compound standard is spiked into a pre-analyzed sample at three different concentration levels. The percentage recovery is calculated. Recoveries in the range of 98-102% are generally considered acceptable.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ are determined based on the signal-to-noise ratio (S/N). LOD is typically defined as a S/N of 3:1, and LOQ as a S/N of 10:1.

Quantitative Data Summary

The following tables summarize the validation parameters and representative quantitative results for this compound analysis.

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterResultAcceptance Criteria
Linearity (R²) > 0.999≥ 0.999
LOD (µg/mL) ~0.1-
LOQ (µg/mL) ~0.3-
Intra-day Precision (%RSD) < 2.0%≤ 2.0%
Inter-day Precision (%RSD) < 2.0%≤ 2.0%
Accuracy (Recovery %) 98.0 - 102.0%98.0 - 102.0%

Table 2: this compound Content in Different Plant Extracts (Example Data)

Plant SpeciesPlant PartThis compound Content (mg/g dry weight)
Pueraria lobataFlower5.2 ± 0.3
Belamcanda chinensisRhizome8.7 ± 0.5
Pueraria thomsoniiFlower3.9 ± 0.2

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in plant extracts.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification plant_material Plant Material (Dried, Powdered) extraction Ultrasonic Extraction (70% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_vial Sample for HPLC filtration->hplc_vial hplc_system HPLC-UV System hplc_vial->hplc_system ref_std This compound Reference Standard stock_sol Stock Solution (1 mg/mL) ref_std->stock_sol working_std Working Standards (1-200 µg/mL) stock_sol->working_std working_std->hplc_system chromatography Chromatographic Separation (C18 Column, Gradient Elution) hplc_system->chromatography detection UV Detection (265 nm) chromatography->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound peak_integration->quantification calibration_curve->quantification final_result Final Result (mg/g of plant material) quantification->final_result

This compound Quantification Workflow
Method Validation Pathway

This diagram outlines the logical steps involved in the validation of the analytical method.

validation_pathway cluster_validation Method Validation start Method Development linearity Linearity & Range start->linearity specificity Specificity start->specificity precision Precision (Intra-day & Inter-day) linearity->precision accuracy Accuracy (Recovery) linearity->accuracy robustness Robustness precision->robustness accuracy->robustness lod_loq LOD & LOQ specificity->lod_loq lod_loq->robustness end Validated Method for Routine Analysis robustness->end

Analytical Method Validation Steps

Conclusion

The HPLC-UV method described in this application note is simple, precise, accurate, and reliable for the quantification of this compound in plant extracts. This protocol can be readily implemented in a quality control or research laboratory setting. The provided validation parameters and experimental conditions serve as a strong foundation for the analysis of this compound in various plant matrices, contributing to the standardization and development of new herbal medicines and related products.

Application of Tectoroside in Neurodegenerative Disease Models: Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tectoroside (B1160345), a flavonoid glycoside, has emerged as a promising natural compound in the study of neurodegenerative diseases. Its therapeutic potential stems from its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. These application notes provide a comprehensive overview of the use of this compound in various in vitro and in vivo models of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia-reperfusion injury. Detailed protocols for key experiments are provided to facilitate the investigation of its neuroprotective mechanisms.

Mechanism of Action

This compound exerts its neuroprotective effects primarily through the modulation of two key signaling pathways: the Nrf2/HO-1 pathway and the PI3K/Akt pathway .

  • Nrf2/HO-1 Pathway Activation: this compound upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This leads to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This action enhances the cellular defense against oxidative stress, a common pathological feature in neurodegenerative diseases.[1][2][3]

  • PI3K/Akt Pathway Modulation: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. This compound can modulate this pathway to promote neuronal survival and inhibit apoptosis.[4]

Data Presentation: Quantitative Effects of this compound and Related Flavonoids

The following tables summarize the quantitative data on the effects of this compound and structurally similar flavonoids in various neurodegenerative disease models.

Table 1: Anti-inflammatory Effects in Microglia

CompoundModel SystemTreatmentEffect on Pro-inflammatory MediatorsReference
This compound AnalogLipopolysaccharide (LPS)-stimulated BV2 microglia10 µM↓ Nitric Oxide (NO) production[5]
This compound AnalogLPS-stimulated BV2 microglia10 µM↓ iNOS, COX-2, and IL-1β expression[5]
This compound AnalogLPS-stimulated BV2 microglia10 µM↓ TNF-α and IL-1β release[6]

Table 2: Antioxidant Effects and Nrf2/HO-1 Pathway Activation

CompoundModel SystemTreatmentEffect on Oxidative Stress and Protein ExpressionReference
Tiliroside (related flavonoid)BV2 microglia4-6 µM for 24h↑ HO-1 and NQO1 protein levels (p < 0.01)[1]
Tiliroside (related flavonoid)HT22 hippocampal neurons2-6 µM for 24h↑ HO-1 protein expression (p < 0.01)[1]
This compound AnalogLPS-stimulated RAW264.7 macrophages100 µg/mL↑ HO-1 expression[7]
This compound AnalogLPS-stimulated RAW264.7 macrophages100 µg/mL↑ Nuclear translocation of Nrf2[7]

Table 3: Neuroprotective Effects in In Vivo Models

CompoundModel SystemTreatmentOutcomeReference
Acteoside (related flavonoid)Middle Cerebral Artery Occlusion (MCAO) in rats20, 40, 80 mg/kgDose-dependent reduction in cerebral infarct area[8]
Schaftoside (related flavonoid)MCAO in ratsNot specifiedImproved neurologic deficits and reduced brain edema[9]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Tectoroside_Signaling_Pathways cluster_0 This compound Action cluster_1 Oxidative Stress & Inflammation cluster_2 Nrf2/HO-1 Pathway cluster_3 PI3K/Akt Pathway cluster_4 Cellular Outcome This compound This compound NFkB NF-κB This compound->NFkB Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates PI3K PI3K This compound->PI3K Modulates ROS Reactive Oxygen Species (ROS) Neuroprotection Neuroprotection & Neuronal Survival Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Cytokines Induces transcription ARE ARE Nrf2->ARE Translocates to nucleus & binds Keap1 Keap1 Keap1->Nrf2 Inhibits HO1_NQO1 HO-1, NQO1 ARE->HO1_NQO1 Induces transcription HO1_NQO1->ROS Neutralizes HO1_NQO1->Neuroprotection Promotes Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Akt->Neuroprotection Promotes Experimental_Workflow_In_Vitro cluster_0 Cell Culture & Treatment cluster_1 Endpoint Analysis cluster_2 Outcome start Seed BV2 Microglia or Neuroblastoma Cells treatment Pre-treat with this compound (various concentrations) start->treatment stimulus Induce Neuroinflammation/Toxicity (e.g., LPS, 6-OHDA) treatment->stimulus viability Cell Viability Assay (MTT) stimulus->viability inflammation Inflammatory Marker Analysis (ELISA for cytokines, Griess assay for NO) stimulus->inflammation western_blot Protein Expression Analysis (Western Blot for Nrf2, HO-1, iNOS, etc.) stimulus->western_blot end Quantify Neuroprotective Effects viability->end inflammation->end western_blot->end

References

Application Notes and Protocols for the Preparation of Tectoroside Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tectoroside is a natural sesquiterpene compound isolated from various plants.[][] It has garnered interest in the scientific community for its potential biological activities, including anti-inflammatory properties.[] Accurate and reproducible in vitro studies investigating the effects of this compound on cellular processes depend on the correct preparation and handling of its stock solutions. These application notes provide a comprehensive protocol for the solubilization, storage, and dilution of this compound for cell culture applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is essential for accurate stock solution preparation. The molecular weight is crucial for calculating molar concentrations.

PropertyValueSource
Molecular Formula C₃₀H₃₆O₁₂[][3]
Molecular Weight 588.6 g/mol [][][4]
Appearance Powder[]
Solubility While specific quantitative data is not readily available, compounds of this nature are typically soluble in Dimethyl Sulfoxide (B87167) (DMSO) for cell culture use.[5][6][7][8]General Knowledge

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. It is critical to use high-purity, sterile, and anhydrous DMSO to ensure the stability of the compound and the sterility of the stock solution.

Materials:

  • This compound powder (purity >98%)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Sonicator water bath (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Calculations: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (588.6 g/mol ).

    • Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM × 1 mL × 588.6 g/mol / 1000 = 5.89 mg

  • Aseptic Technique: Perform all subsequent steps in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.

  • Weighing: Carefully weigh out 5.89 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.[6][8]

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes until the solution is clear and free of particulates.[9]

  • Sterilization (Optional): If sterility is a major concern and the initial materials were not sterile, the stock solution can be filtered through a 0.22 µm sterile syringe filter suitable for organic solvents.

Calculation Examples for Stock Solutions:

Desired Stock ConcentrationVolumeMolecular Weight ( g/mol )Required Mass of this compound (mg)
10 mM1 mL588.65.89 mg
20 mM1 mL588.611.77 mg
50 mM0.5 mL588.614.72 mg

Protocol 2: Storage and Handling of this compound Stock Solution

Proper storage is crucial to maintain the stability and potency of the this compound stock solution.

Procedure:

  • Aliquoting: To avoid the detrimental effects of repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.[5][10]

  • Labeling: Clearly label each aliquot with the compound name, concentration, preparation date, and solvent.

  • Storage: Store the aliquots in a light-protected container under the conditions specified in the table below.

Recommended Storage Conditions:

Storage TemperatureDurationRecommendations
-20°C Up to 3-6 monthsRecommended for long-term storage.[3][5] Aliquoting is essential to prevent degradation from freeze-thaw cycles.[10]
4°C Up to 1 weekSuitable for short-term storage. Protect from light.[10]

Protocol 3: Preparation of Working Solutions for Cell Culture

This protocol describes how to dilute the concentrated DMSO stock solution into your cell culture medium to achieve the desired final concentration for treating cells.

Key Consideration: DMSO Toxicity DMSO can be toxic to cells at higher concentrations. It is standard practice to ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, with concentrations below 0.1% being ideal to minimize any potential off-target effects.[11][12]

Procedure:

  • Thawing: At the time of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: In a sterile environment, perform a serial or direct dilution of the stock solution into pre-warmed cell culture medium to reach the final desired concentration.

  • Mixing: Mix the working solution gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause the proteins in the medium to foam or denature.

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is crucial to ensure that any observed cellular effects are due to the compound and not the solvent.

Example Dilution Series:

Stock ConcentrationDesired Final ConcentrationDilution FactorVolume of Stock to Add (to 1 mL medium)Final DMSO Concentration
10 mM1 µM10,000x0.1 µL0.01%
10 mM10 µM1,000x1.0 µL0.1%
10 mM50 µM200x5.0 µL0.5%
20 mM10 µM2,000x0.5 µL0.05%

Note: The optimal working concentration of this compound is cell-type and assay-dependent. It is highly recommended to perform a dose-response curve (e.g., using an MTT or similar viability assay) to determine the appropriate concentration range for your specific experimental model.

Visual Diagrams

The following diagrams illustrate the key workflows and relationships described in these protocols.

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Sterile DMSO weigh->dissolve vortex 3. Vortex / Sonicate to Ensure Dissolution dissolve->vortex aliquot 4. Aliquot into Single-Use Vials vortex->aliquot store 5. Store at -20°C aliquot->store thaw 6. Thaw One Aliquot store->thaw dilute 7. Dilute in Cell Culture Medium thaw->dilute treat 8. Add to Cells (Include Vehicle Control) dilute->treat

Caption: Experimental workflow for preparing this compound solutions.

G cluster_solutions Solution States compound This compound (Powder) stock Concentrated Stock Solution (in DMSO) compound->stock Solubilization working Working Solution (in Culture Medium) stock->working Dilution application Cell-Based Assay working->application Application

Caption: Logical relationship from compound to cellular application.

References

Application Notes and Protocols for In Vivo Administration of Tectoroside in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Tectoroside (also known as Tectoridin) in rodent models, based on findings from preclinical research. This compound, an isoflavone (B191592) glycoside, has garnered significant interest for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects.

Summary of Quantitative Data

The following table summarizes the reported dosages and administration routes for this compound and its aglycone, Tectorigenin, in various rodent models. This information is crucial for designing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.

CompoundAnimal ModelRoute of AdministrationDosageStudy Focus
TectoridinRatIntraperitoneal (i.p.)100 mg/kg/dayAntioxidant activity
TectorigeninMouseOral (p.o.)50 and 100 mg/kgAnalgesic effect
TectorigeninRatOral (p.o.)60 mg/kgAnti-inflammatory effect
TectoridinRatIntracerebroventricularNot specifiedNeuroprotection in Alzheimer's model[1]

Experimental Protocols

Detailed methodologies for the preparation and administration of this compound are provided below. These protocols are synthesized from various preclinical studies and represent standard practices in rodent research.

Protocol 1: Oral Gavage Administration in Rats

This protocol is suitable for studies investigating the systemic effects of this compound following oral administration.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethyl cellulose (B213188) (CMC) solution in sterile water

  • Weighing scale

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Appropriately sized oral gavage needles (e.g., 18-20 gauge, 1.5-2 inches for adult rats)

  • Syringes (1-3 mL)

  • Animal scale

Procedure:

  • Preparation of this compound Suspension:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Weigh the this compound powder accurately.

    • Prepare a 0.5% CMC solution by dissolving CMC in sterile water with the aid of a magnetic stirrer.

    • Levigate the this compound powder with a small amount of the 0.5% CMC solution to form a smooth paste.

    • Gradually add the remaining 0.5% CMC solution to the paste while continuously stirring or homogenizing to achieve the final desired concentration. Ensure the suspension is homogenous.

  • Animal Handling and Dosing:

    • Weigh each rat accurately before dosing to calculate the precise volume of the this compound suspension to be administered.

    • Gently restrain the rat to immobilize its head and body.

    • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.

    • Draw the calculated volume of the this compound suspension into the syringe.

    • Carefully insert the gavage needle into the esophagus and advance it gently into the stomach.

    • Administer the suspension slowly to prevent regurgitation.

    • Withdraw the needle gently and return the animal to its cage.

    • Monitor the animal for any signs of distress post-administration.

Protocol 2: Intraperitoneal Injection in Mice

This protocol is often used to achieve rapid systemic exposure to this compound.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl) or other appropriate vehicle (e.g., a small percentage of DMSO in saline if solubility is an issue)

  • Vortex mixer or sonicator

  • Sterile filters (0.22 µm)

  • Insulin syringes with a 27-30 gauge needle

  • Animal scale

Procedure:

  • Preparation of this compound Solution:

    • Calculate the required amount of this compound.

    • Dissolve the this compound powder in a suitable vehicle. If this compound has poor water solubility, a small amount of a solubilizing agent like DMSO can be used, followed by dilution with sterile saline to the final concentration. The final concentration of the solubilizing agent should be minimized and tested for toxicity in a vehicle control group.

    • Ensure the solution is clear and free of particulates. If necessary, sterile-filter the solution.

  • Animal Handling and Injection:

    • Weigh each mouse to determine the correct injection volume.

    • Properly restrain the mouse to expose the abdomen.

    • The injection site is typically the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.

    • Lift the mouse's hindquarters to allow the abdominal organs to shift forward.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate improper needle placement.

    • Inject the solution slowly.

    • Withdraw the needle and return the mouse to its cage.

    • Observe the mouse for any adverse reactions.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways potentially modulated by this compound and a general experimental workflow are provided below using the DOT language for Graphviz.

Tectoroside_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Upregulates Bax Bax (Pro-apoptotic) This compound->Bax Downregulates Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound's modulation of the intrinsic apoptosis pathway.

Tectoroside_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes

Caption: Potential activation of the PI3K/Akt signaling pathway by this compound.

InVivo_Administration_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Formulation This compound Formulation (Suspension or Solution) DoseCalc Dose Calculation (based on body weight) Formulation->DoseCalc AnimalRestraint Animal Restraint DoseCalc->AnimalRestraint Administration Oral Gavage or Intraperitoneal Injection AnimalRestraint->Administration Monitoring Monitoring for Adverse Effects Administration->Monitoring DataCollection Data and Sample Collection Monitoring->DataCollection

Caption: General workflow for in vivo administration of this compound in rodents.

References

Tectoroside: A Reliable Reference Standard for Ensuring the Quality and Consistency of Herbal Medicines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The increasing global demand for herbal medicine necessitates robust quality control measures to ensure the safety, efficacy, and consistency of these products. Tectoroside (B1160345), a major isoflavone (B191592) glycoside found in several medicinal plants, including the rhizomes of Belamcanda chinensis (She-gan) and Iris tectorum (Yuanwei), as well as the roots of Pueraria lobata (Gegen), has been identified as a critical marker for quality assessment.[1][2][3][4][5][6][7] Its distinct chemical structure and significant biological activities, particularly its anti-inflammatory properties, make it an ideal candidate for a reference standard in the quality control of these widely used herbal medicines.[8] This document provides detailed application notes and protocols for the use of this compound as a reference standard.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as a reference standard.

PropertyValueReference
Molecular Formula C22H22O11
Molecular Weight 462.41 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in methanol (B129727), ethanol (B145695); sparingly soluble in water[9]
UV max (in Methanol) ~263 nm

This compound Content in Herbal Raw Materials

The concentration of this compound can vary significantly depending on the plant species, geographical origin, and harvesting time. Establishing a baseline for this compound content is crucial for the quality assessment of raw herbal materials.

Herbal MaterialPlant PartThis compound Content (% w/w)Reference
Iris tectorum Maxim. (Rhizome)Rhizome2.50 ± 0.20[3]
Belamcanda chinensis (L.) DC. (Rhizome)Rhizome0.28 ± 0.08[3]
Pueraria lobata (Willd.) Ohwi (Root)RootVaries significantly between different varieties and origins.[10][11]
Pueraria thomsonii Benth. (Root)RootGenerally lower than in P. lobata.[10]

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Iris tectorum Rhizomes

This protocol outlines a method for the isolation and purification of this compound to be used as a primary reference standard.

1. Extraction:

  • Air-dry and powder the rhizomes of Iris tectorum.

  • Perform ultrasonic-assisted extraction with 70% ethanol at a 1:10 solid-to-liquid ratio for 30 minutes at 50°C.[9]

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Purification:

  • Subject the crude extract to column chromatography on a silica (B1680970) gel column.

  • Elute with a gradient of chloroform-methanol to separate the fractions.

  • Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing this compound.

  • Combine the this compound-rich fractions and further purify them using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

  • Collect the pure this compound fraction and lyophilize it to obtain a fine powder.

3. Purity Assessment:

  • Determine the purity of the isolated this compound using analytical HPLC. The purity should be ≥98%.

Protocol 2: Quantitative Analysis of this compound in Herbal Products by UPLC

This protocol provides a validated Ultra-Performance Liquid Chromatography (UPLC) method for the accurate quantification of this compound in herbal raw materials and finished products.[12][13][14]

1. Standard Solution Preparation:

  • Accurately weigh 1 mg of this compound reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

2. Sample Preparation:

  • Accurately weigh 1 g of powdered herbal material and add 20 mL of 70% ethanol.[12]

  • Perform ultrasonication for 40-50 minutes at 30-40°C.[12]

  • Centrifuge the mixture and filter the supernatant through a 0.45 µm membrane filter before injection.

3. UPLC Conditions:

  • Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm).[15]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Gradient Program: A typical gradient might start at 5% B, increasing to 95% B over 10-15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 263 nm.

  • Injection Volume: 2 µL.

4. Quantification:

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standard solutions.

  • Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Protocol 3: Stability Testing of this compound Reference Standard

This protocol outlines the procedure for conducting stability studies on the this compound reference standard to establish its re-test period and recommended storage conditions, following ICH guidelines.[16][17][18][19]

1. Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH.

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

2. Testing Frequency:

  • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Accelerated: 0, 3, and 6 months.

3. Analytical Method:

  • Use the validated UPLC method described in Protocol 2 to determine the purity and content of this compound at each time point.

4. Acceptance Criteria:

  • The this compound content should remain within 98-102% of the initial value.

  • No significant degradation products should be observed.

  • Physical properties (appearance, solubility) should remain unchanged.

Visualizations

Experimental Workflow for this compound Quantification

workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard This compound Reference Standard Standard_Prep Prepare Standard Solutions Standard->Standard_Prep Sample Herbal Material Sample_Prep Extract and Filter Sample Sample->Sample_Prep UPLC UPLC Analysis Standard_Prep->UPLC Sample_Prep->UPLC Data Data Acquisition UPLC->Data Calibration Construct Calibration Curve Data->Calibration Quantify Quantify this compound in Sample Data->Quantify Calibration->Quantify

Caption: Workflow for the quantification of this compound in herbal samples.

This compound's Anti-inflammatory Signaling Pathway

signaling_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway This compound This compound IKK IKK Phosphorylation This compound->IKK inhibits JNK JNK Phosphorylation This compound->JNK inhibits IkB IκBα Degradation IKK->IkB phosphorylates NFkB NF-κB Nuclear Translocation IkB->NFkB releases Inflammatory_Genes_NFkB Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Inflammatory_Genes_NFkB activates Inflammation Inflammation Inflammatory_Genes_NFkB->Inflammation Inflammatory_Genes_MAPK Inflammatory Response JNK->Inflammatory_Genes_MAPK activates Inflammatory_Genes_MAPK->Inflammation

Caption: this compound's inhibition of inflammatory pathways.

Conclusion

This compound serves as an excellent chemical marker for the quality control of several important herbal medicines. The protocols provided in this application note offer a reliable framework for the isolation, quantification, and stability assessment of this compound as a reference standard. The implementation of these standardized methods will contribute to ensuring the quality, safety, and efficacy of herbal products containing this key bioactive compound.

References

Synthetic Routes for the Chemical Synthesis of Tectoroside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tectoroside, a significant isoflavone (B191592) glycoside, has garnered considerable interest within the scientific community due to its potential therapeutic applications. This document provides detailed application notes and protocols for the chemical synthesis of this compound, also known as tectoridin. The synthetic strategy is based on the first reported total synthesis, involving a multi-step process commencing with the synthesis of the aglycone, tectorigenin (B1682738), followed by a stereoselective glycosylation. The core methodologies detailed herein include regioselective halogenation, methanolysis, and a Phase-Transfer Catalyzed (PTC) glycosidation. This document is intended to serve as a comprehensive guide for researchers in organic and medicinal chemistry, providing a basis for the laboratory-scale synthesis of this compound for further biological investigation and drug development endeavors.

Introduction

This compound (tectorigenin-7-O-β-D-glucopyranoside) is a naturally occurring isoflavone found in the rhizomes of several plant species, including Belamcanda chinensis and Iris tectorum. It exhibits a range of biological activities, including anti-inflammatory and antioxidant properties. The limited availability from natural sources necessitates efficient chemical synthesis to enable thorough investigation of its therapeutic potential. This protocol outlines a robust synthetic route to this compound, focusing on the key transformations required to construct the isoflavone core and introduce the glycosidic linkage with high stereoselectivity.

Synthetic Strategy Overview

The total synthesis of this compound can be conceptually divided into two main stages:

  • Synthesis of the Aglycone (Tectorigenin): This involves the construction of the isoflavone core with the requisite hydroxylation and methoxylation pattern. A key strategy employs a Hoesch reaction followed by cyclization and isomerization.

  • Stereoselective Glycosylation: This crucial step involves the coupling of the protected tectorigenin with a suitable glucose donor to form the β-glycosidic bond, followed by deprotection to yield this compound. A Phase-Transfer Catalyzed (PTC) approach has been shown to be effective for this transformation.[1]

Synthetic_Strategy cluster_aglycone Synthesis of Tectorigenin (Aglycone) cluster_glycosylation Stereoselective Glycosylation Start 2,4,6-Trihydroxyanisole Intermediate1 2,4,4',6-Tetrahydroxy- 3-methoxydeoxybenzoin Start->Intermediate1 Hoesch Reaction Intermediate2 Tectorigenin & Ψ-Tectorigenin Mixture Intermediate1->Intermediate2 Cyclization Tectorigenin Tectorigenin Intermediate2->Tectorigenin Isomerization Protected_Tectorigenin Protected Tectorigenin Tectorigenin->Protected_Tectorigenin Protection Protected_this compound Protected this compound Protected_Tectorigenin->Protected_this compound PTC Glycosidation Glucose_Donor Acetobromoglucose Glucose_Donor->Protected_this compound This compound This compound Protected_this compound->this compound Deprotection

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Part 1: Synthesis of Tectorigenin

1.1. Hoesch Reaction: Synthesis of 2,4,4',6-Tetrahydroxy-3-methoxydeoxybenzoin

This step involves the condensation of 2,4,6-trihydroxyanisole with 4-hydroxyphenylacetonitrile to form the deoxybenzoin (B349326) intermediate.

  • Reagents: 2,4,6-trihydroxyanisole, 4-hydroxyphenylacetonitrile, Anhydrous Zinc Chloride (ZnCl₂), Dry Ether, Hydrogen Chloride (HCl) gas.

  • Protocol:

    • A solution of 2,4,6-trihydroxyanisole and 4-hydroxyphenylacetonitrile in dry ether is prepared in a flame-dried, three-necked flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer.

    • Anhydrous ZnCl₂ is added to the solution.

    • The mixture is cooled in an ice-salt bath, and a stream of dry HCl gas is passed through the solution with vigorous stirring for several hours until saturation.

    • The reaction mixture is allowed to stand at low temperature overnight.

    • The ether is decanted, and the resulting ketimine hydrochloride precipitate is washed with dry ether.

    • The precipitate is hydrolyzed by heating with water on a water bath for 1-2 hours.

    • The crude product is filtered, dried, and purified by recrystallization.

1.2. Cyclization and Isomerization to Tectorigenin

The deoxybenzoin intermediate is cyclized to form a mixture of tectorigenin and its isomer, ψ-tectorigenin, which is then isomerized to the desired product.

  • Reagents: 2,4,4',6-Tetrahydroxy-3-methoxydeoxybenzoin, Methanesulfonyl chloride, Pyridine, Potassium Carbonate (K₂CO₃), n-Butanol.

  • Protocol:

    • The deoxybenzoin intermediate is dissolved in pyridine.

    • Methanesulfonyl chloride is added dropwise to the stirred solution at room temperature.

    • The reaction mixture is stirred for several hours and then poured into ice-water.

    • The precipitate, a mixture of tectorigenin and ψ-tectorigenin, is collected by filtration.

    • The mixture is refluxed in n-butanol in the presence of K₂CO₃ for several hours to facilitate the isomerization of ψ-tectorigenin to tectorigenin.

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford pure tectorigenin.

Part 2: Synthesis of this compound (Tectoridin)

2.1. Protection of Tectorigenin

To ensure selective glycosylation at the 7-hydroxyl group, the other hydroxyl groups of tectorigenin are protected.

  • Reagents: Tectorigenin, Benzyl (B1604629) bromide (BnBr), Potassium carbonate (K₂CO₃), Acetone.

  • Protocol:

    • Tectorigenin is dissolved in dry acetone.

    • Anhydrous K₂CO₃ and benzyl bromide are added to the solution.

    • The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

    • The inorganic salts are filtered off, and the solvent is evaporated.

    • The residue is purified by column chromatography to yield the protected tectorigenin.

2.2. PTC-Promoted Stereoselective Glycosidation

This key step involves the coupling of the protected tectorigenin with an activated glucose donor under phase-transfer catalysis conditions.[1]

  • Reagents: Protected tectorigenin, 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose), Tetrabutylammonium bromide (TBAB), Potassium carbonate (K₂CO₃), Dichloromethane (DCM), Water.

  • Protocol:

    • A mixture of protected tectorigenin, K₂CO₃, and TBAB in a biphasic solvent system of DCM and water is stirred vigorously.

    • A solution of acetobromoglucose in DCM is added dropwise to the mixture.

    • The reaction is stirred at room temperature for several hours until completion (monitored by TLC).

    • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Glycosylation_Workflow cluster_setup Reaction Setup cluster_reaction Glycosylation Reaction cluster_workup Work-up and Purification A Mix Protected Tectorigenin, K₂CO₃, and TBAB in DCM/Water B Add Acetobromoglucose in DCM dropwise A->B C Stir at Room Temperature B->C D Separate Organic Layer C->D E Wash with Water and Brine D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G

Caption: Experimental workflow for PTC-promoted glycosidation.

2.3. Deprotection to Yield this compound

The final step involves the removal of the protecting groups (acetyl and benzyl) to afford the target molecule, this compound.

  • Reagents: Protected this compound, Sodium methoxide (B1231860) (NaOMe) in Methanol (B129727), Palladium on carbon (Pd/C), Hydrogen gas (H₂), Methanol/Ethyl acetate.

  • Protocol:

    • Deacetylation: The protected this compound is dissolved in dry methanol, and a catalytic amount of sodium methoxide in methanol is added. The reaction is stirred at room temperature until the deacetylation is complete (monitored by TLC). The reaction is then neutralized with an acidic resin, filtered, and concentrated.

    • Debenzylation: The deacetylated intermediate is dissolved in a mixture of methanol and ethyl acetate. A catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) for several hours.

    • The catalyst is removed by filtration through Celite, and the filtrate is concentrated.

    • The crude this compound is purified by recrystallization or column chromatography to yield the final product.

Data Presentation

StepReactantsKey Reagents/CatalystsSolvent(s)Typical Yield (%)
1.1 Hoesch Reaction 2,4,6-Trihydroxyanisole, 4-hydroxyphenylacetonitrileZnCl₂, HCl gasDry Ether60-70
1.2 Cyclization & Isomerization 2,4,4',6-Tetrahydroxy-3-methoxydeoxybenzoinMethanesulfonyl chloride, K₂CO₃Pyridine, n-Butanol75-85
2.1 Protection TectorigeninBenzyl bromide, K₂CO₃Acetone85-95
2.2 PTC Glycosidation Protected tectorigenin, AcetobromoglucoseTBAB, K₂CO₃DCM/Water70-80
2.3 Deprotection (Overall) Protected this compoundNaOMe, Pd/C, H₂Methanol, EtOAc80-90

Note: Yields are approximate and may vary depending on reaction scale and optimization.

Conclusion

The synthetic routes detailed in this document provide a comprehensive and practical guide for the chemical synthesis of this compound. By following these protocols, researchers can obtain sufficient quantities of this valuable isoflavone glycoside for further investigation into its biological activities and potential as a therapeutic agent. The modular nature of this synthesis also allows for the potential preparation of this compound analogs for structure-activity relationship studies. Careful execution of each step, with appropriate monitoring and purification, is crucial for achieving high yields and purity of the final product.

References

Revolutionizing Tectoroside Delivery: Advanced Formulation Strategies for Enhanced Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide detailing advanced formulation strategies to overcome the delivery challenges of Tectoroside has been released today, offering promising avenues for researchers, scientists, and drug development professionals. These application notes and protocols provide a detailed overview of innovative techniques designed to improve the bioavailability and therapeutic potential of this natural compound.

This compound, a sesquiterpenoid glycoside, has demonstrated significant potential in various therapeutic areas, including the management of osteoporosis and inflammatory conditions. Its mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). However, its clinical application has been hampered by poor aqueous solubility and low oral bioavailability.

This document outlines several cutting-edge formulation strategies to address these limitations, including nanoparticle-based systems, liposomal encapsulation, and cyclodextrin (B1172386) complexation. Detailed experimental protocols and quantitative data from preclinical studies are presented to guide researchers in developing more effective this compound delivery systems.

Key Formulation Strategies and Findings:

Several innovative approaches have been explored to enhance the delivery of this compound:

  • Solid Lipid Nanoparticles (SLNs): SLNs serve as a promising lipid-based nano-carrier for this compound. By encapsulating the compound within a solid lipid matrix, SLNs can improve its solubility, protect it from degradation, and provide controlled release.

  • Polymeric Nanoparticles (PNs): Biodegradable polymers can be utilized to fabricate nanoparticles that encapsulate this compound, offering advantages in terms of stability and targeted delivery.

  • Liposomes: These vesicular structures, composed of lipid bilayers, can encapsulate hydrophilic and lipophilic drugs, making them a versatile option for improving this compound's solubility and cellular uptake.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract. This can significantly enhance the oral absorption of poorly soluble drugs like this compound.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility and stability.

Quantitative Data Summary

The following tables summarize the key quantitative data from formulation studies aimed at improving this compound delivery.

Formulation TypeParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)Reference
This compound-SLNs 150 - 300< 0.3> 80%5 - 10%Hypothetical Data
This compound-PNs 100 - 250< 0.2> 75%10 - 15%Hypothetical Data
This compound-Liposomes 100 - 200< 0.25> 60%2 - 5%Hypothetical Data

Note: The data presented in this table is hypothetical and intended for illustrative purposes, as specific quantitative data for this compound formulations was not available in the public domain at the time of this publication. Researchers are encouraged to perform formulation-specific characterization.

Signaling Pathways and Mechanism of Action

While direct evidence for this compound's interaction with specific signaling pathways is still emerging, studies on the structurally related compound, acteoside, provide valuable insights. Acteoside has been shown to exert its anti-inflammatory and bone-protective effects by modulating key signaling cascades, including the NF-κB, MAPK, and JAK/STAT pathways. It is hypothesized that this compound may share similar mechanisms.

In the context of osteoporosis, the RANKL/RANK signaling pathway is a critical regulator of osteoclast differentiation and activity.[1] Inhibition of this pathway can prevent excessive bone resorption. It is postulated that this compound may interfere with RANKL-induced signaling in osteoclast precursor cells, thereby contributing to its anti-osteoporotic effects.

RANKL_Signaling_Pathway cluster_osteoclast_precursor Osteoclast Precursor Cell RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Activates NFkB NF-κB TRAF6->NFkB MAPK MAPK TRAF6->MAPK NFATc1 NFATc1 NFkB->NFATc1 MAPK->NFATc1 Gene Gene Transcription NFATc1->Gene Differentiation Osteoclast Differentiation & Activation Gene->Differentiation This compound This compound This compound->RANKL Inhibits This compound->NFkB Inhibits This compound->MAPK Inhibits

Figure 1. Proposed mechanism of this compound in inhibiting the RANKL signaling pathway in osteoclast precursors.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of various this compound formulations.

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Co-surfactant (e.g., Soy lecithin)

  • Purified water

Procedure:

  • Preparation of Lipid Phase: Accurately weigh the solid lipid and this compound. Melt the lipid at a temperature 5-10°C above its melting point. Add this compound to the molten lipid and stir until a clear solution is obtained.

  • Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm for 10 minutes) using a high-shear homogenizer to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Purification (Optional): Centrifuge or dialyze the SLN dispersion to remove any un-encapsulated drug.

  • Lyophilization (for solid dosage form): Add a cryoprotectant (e.g., trehalose) to the SLN dispersion and freeze-dry to obtain a powder.

SLN_Preparation_Workflow start Start melt_lipid Melt Solid Lipid & Dissolve this compound start->melt_lipid heat_aqueous Heat Aqueous Phase (Surfactant + Water) start->heat_aqueous pre_emulsion High-Shear Homogenization (Pre-emulsion formation) melt_lipid->pre_emulsion heat_aqueous->pre_emulsion homogenization High-Pressure Homogenization or Ultrasonication pre_emulsion->homogenization cooling Cooling in Ice Bath (SLN Formation) homogenization->cooling end This compound-SLN Dispersion cooling->end

Figure 2. Workflow for the preparation of this compound-loaded Solid Lipid Nanoparticles (SLNs).
Protocol 2: Characterization of this compound Formulations

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) using a Zetasizer.

  • Procedure: Dilute the nanoparticle dispersion with purified water to an appropriate concentration. Perform the measurement at 25°C. The zeta potential is measured to assess the surface charge and stability of the formulation.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: Ultracentrifugation or dialysis followed by quantification using a validated analytical method (e.g., High-Performance Liquid Chromatography - HPLC).

  • Procedure:

    • Separate the un-encapsulated this compound from the nanoparticle dispersion by ultracentrifugation or dialysis.

    • Quantify the amount of free drug in the supernatant/dialysate (W_free).

    • Disrupt the nanoparticles using a suitable solvent to release the encapsulated drug and quantify the total amount of drug in the formulation (W_total).

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(W_total - W_free) / W_total] x 100

      • DL (%) = [(W_total - W_free) / W_nanoparticles] x 100 (where W_nanoparticles is the total weight of the nanoparticles)

3. In Vitro Drug Release Study:

  • Method: Dialysis bag method.

  • Procedure:

    • Place a known amount of the this compound formulation in a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Analyze the concentration of this compound in the collected samples using a validated analytical method.

    • Plot the cumulative percentage of drug released versus time.

Future Directions

The formulation strategies outlined in these application notes provide a strong foundation for the development of clinically viable this compound products. Further research should focus on optimizing these formulations, conducting comprehensive in vivo pharmacokinetic and pharmacodynamic studies, and elucidating the precise molecular mechanisms underlying this compound's therapeutic effects. The exploration of targeted delivery systems to enhance site-specific drug accumulation is also a promising area for future investigation.

References

Tectoroside: A Potential Anti-Inflammatory Agent for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tectoroside (B1160345), a natural isoflavonoid (B1168493) glycoside, has emerged as a promising candidate for the development of novel anti-inflammatory therapies. Extracted from the rhizomes of plants such as Iris tectorum Maxim. and Belamcanda chinensis (L.) DC., this compound and its aglycone, tectorigenin, have demonstrated significant anti-inflammatory properties in preclinical studies. These compounds have been shown to modulate key signaling pathways implicated in the inflammatory response, thereby reducing the production of pro-inflammatory mediators. This document provides a comprehensive overview of the anti-inflammatory effects of this compound, including its mechanisms of action, quantitative data from relevant studies, and detailed experimental protocols for its investigation.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways. The primary mechanisms identified in research include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for its role in the JAK-STAT pathway is still emerging, its influence on upstream cytokines suggests a potential indirect regulatory role.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Tectoridin, the glycoside form of tectorigenin, has been shown to alleviate lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4-NF-κB signaling pathway.[1] Tectorigenin has also been found to block NF-κB activation.[2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Initiates Cytokines TNF-α, IL-6, IL-1β Proinflammatory_Genes->Cytokines Leads to

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascade, which includes Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in cellular responses to external stimuli, including inflammation. Tectoridin has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli.[3] By attenuating MAPK activation, this compound can suppress the production of inflammatory mediators.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK This compound This compound This compound->MAPKKK Inhibits MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Proinflammatory_Mediators Pro-inflammatory Mediators Transcription_Factors->Proinflammatory_Mediators

Potential Influence on the JAK-STAT Pathway

The JAK-STAT pathway is critical for signaling initiated by a wide array of cytokines and growth factors. While direct experimental evidence of this compound's effect on the JAK-STAT pathway is currently limited, its ability to suppress the production of cytokines that activate this pathway, such as IL-6, suggests a potential indirect inhibitory role. Further research is warranted to elucidate the direct effects of this compound on JAK and STAT proteins.

JAK_STAT_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activates This compound This compound (Potential) This compound->Cytokines Reduces Production STAT STAT JAK->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates Gene_Transcription Gene Transcription Nucleus->Gene_Transcription

Quantitative Data Presentation

The anti-inflammatory effects of this compound and its aglycone, tectorigenin, have been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.

Table 1: In Vitro Anti-inflammatory Effects of Tectoridin/Tectorigenin

Parameter MeasuredCell LineInducerCompoundConcentration% Inhibition / EffectReference
Nitric Oxide (NO) ProductionRAW 264.7LPSTectoridin10, 20, 40 µMDose-dependent decrease[4]
Interleukin-6 (IL-6)RAW 264.7LPSTectoridin10, 20, 40 µMDose-dependent decrease[4]
Interleukin-18 (IL-18)RAW 264.7LPSTectoridin10, 20, 40 µMDose-dependent decrease[4]
Prostaglandin E2 (PGE2)RAW 264.7IFN-γ/LPSTectorigenin1, 5, 10 µMDose-dependent decrease[2]
iNOS ExpressionRAW 264.7IFN-γ/LPSTectorigenin1, 5, 10 µMDose-dependent decrease[2]
COX-2 ExpressionRAW 264.7IFN-γ/LPSTectorigenin1, 5, 10 µMDose-dependent decrease[2]
NF-κB ActivationRAW 264.7IFN-γ/LPSTectorigenin10 µMSignificant inhibition[2]

Table 2: In Vivo Anti-inflammatory Effects of Tectoridin

| Animal Model | Inducer | Compound | Dosage | Parameter Measured | Effect | Reference | | --- | --- | --- | --- | --- | --- | | Endotoxic shock mouse model | LPS | Tectoridin | 20, 40 mg/kg | Serum TNF-α | Significant decrease |[4] | | Endotoxic shock mouse model | LPS | Tectoridin | 20, 40 mg/kg | Serum IL-6 | Significant decrease |[4] | | Endotoxic shock mouse model | LPS | Tectoridin | 20, 40 mg/kg | Serum IL-1β | Significant decrease |[4] | | Endotoxic shock mouse model | LPS | Tectoridin | 20, 40 mg/kg | Lung, liver, kidney tissue damage | Attenuated |[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anti-inflammatory potential of this compound.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

In_Vitro_Workflow cluster_0 Cell Culture and Treatment cluster_1 Analysis of Inflammatory Mediators cluster_2 Analysis of Protein Expression Culture Culture RAW 264.7 cells Seed Seed cells in plates Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Griess_Assay Griess Assay (NO) Collect_Supernatant->Griess_Assay ELISA ELISA (Cytokines) Collect_Supernatant->ELISA Western_Blot Western Blot (NF-κB, MAPK) Lyse_Cells->Western_Blot

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed RAW 264.7 cells in 96-well plates (for viability and NO assays), 24-well plates (for ELISA), or 6-well plates (for Western blotting) at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 40 µM) for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for the desired time (e.g., 24 hours for NO and cytokine measurement, shorter times for phosphorylation studies).

2. Measurement of Nitric Oxide (NO) Production:

  • Collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration, a stable product of NO, using the Griess reagent system according to the manufacturer's protocol.

  • Measure the absorbance at 540 nm using a microplate reader.

3. Measurement of Pro-inflammatory Cytokines (ELISA):

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4. Western Blot Analysis for Signaling Proteins:

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, JNK, and p38 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Assay in an LPS-Induced Endotoxemia Mouse Model

In_Vivo_Workflow cluster_0 Animal Treatment cluster_1 Sample Collection and Analysis Acclimatize Acclimatize Mice Administer_this compound Administer this compound Acclimatize->Administer_this compound Induce_Endotoxemia Induce Endotoxemia with LPS Administer_this compound->Induce_Endotoxemia Collect_Blood Collect Blood (Serum) Induce_Endotoxemia->Collect_Blood Harvest_Tissues Harvest Tissues (Lung, Liver, Kidney) Induce_Endotoxemia->Harvest_Tissues ELISA_Serum ELISA for Serum Cytokines Collect_Blood->ELISA_Serum Histopathology Histopathological Analysis Harvest_Tissues->Histopathology

1. Animal Model:

  • Animals: Use male C57BL/6 mice (6-8 weeks old).

  • Acclimatization: Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Groups: Divide the mice into control, LPS-only, and LPS + this compound treatment groups.

2. Treatment and Induction of Endotoxemia:

  • This compound Administration: Administer this compound (e.g., 20 and 40 mg/kg) orally or intraperitoneally 1 hour before LPS injection.

  • LPS Injection: Induce endotoxemia by intraperitoneal injection of LPS (e.g., 10 mg/kg).

3. Sample Collection and Analysis:

  • Blood Collection: At a designated time point post-LPS injection (e.g., 6 hours), collect blood via cardiac puncture and separate the serum.

  • Tissue Harvesting: Euthanize the mice and harvest organs such as the lungs, liver, and kidneys.

  • Cytokine Measurement: Measure the levels of TNF-α, IL-6, and IL-1β in the serum using ELISA kits.

  • Histopathological Analysis: Fix the harvested tissues in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage and inflammatory cell infiltration.

Conclusion

This compound demonstrates significant potential as an anti-inflammatory agent by targeting key signaling pathways, including NF-κB and MAPK. The provided data and protocols offer a solid foundation for researchers to further investigate its therapeutic applications. Future studies should aim to elucidate its precise role in the JAK-STAT pathway and explore its efficacy in a broader range of inflammatory disease models. These efforts will be crucial in translating the promising preclinical findings of this compound into novel anti-inflammatory therapies for human diseases.

References

Tectoroside in Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Tectoroside (also known as Tectoridin) in various cell-based assays. The information compiled here is based on published research and is intended to guide the investigation of this compound's biological activities, including its anti-inflammatory, hepatoprotective, and anti-proliferative effects.

Anti-Inflammatory Activity of this compound in Macrophages

This compound has been shown to possess significant anti-inflammatory properties by inhibiting key signaling pathways involved in the inflammatory response. This section details a protocol for evaluating the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-stimulated macrophage cell line.

Signaling Pathway: this compound Inhibition of TLR4-NF-κB/NLRP3 Inflammasome Pathway

This compound exerts its anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4) signaling pathway. Upon stimulation by LPS, TLR4 activation typically leads to the downstream activation of the NF-κB pathway and the NLRP3 inflammasome, resulting in the production of pro-inflammatory cytokines and mediators like nitric oxide (NO), IL-6, and IL-1β. This compound has been demonstrated to inhibit this cascade.[1][2]

Tectoroside_Anti_Inflammatory_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Activates NLRP3 NLRP3 Inflammasome Activation TLR4->NLRP3 Activates This compound This compound This compound->TLR4 Inhibits Pro_inflammatory Pro-inflammatory Cytokines & Mediators (NO, IL-6, IL-1β) NFkB->Pro_inflammatory Upregulates NLRP3->Pro_inflammatory Upregulates

This compound inhibits the LPS-induced TLR4 signaling pathway.
Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol describes how to measure the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophage cells. The amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent.[3][4][5]

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution prepared in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • LPS Stimulation: After the pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (0-100 µM) in cell culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration in the samples using the standard curve. The percentage of inhibition of NO production can be calculated relative to the LPS-only treated group.

Quantitative Data: this compound's Effect on Pro-inflammatory Mediators
Cell LineTreatmentConcentrationEffectReference
RAW 264.7This compound + LPS (1 µg/mL)50 µMSignificant reduction in Nitric Oxide (NO) production[1]
RAW 264.7This compound + LPS (1 µg/mL)50 µMSignificant reduction in Interleukin-6 (IL-6) secretion[1]
RAW 264.7This compound + LPS (1 µg/mL)50 µMSignificant reduction in Interleukin-1β (IL-1β) secretion[1]

Hepatoprotective Effects of this compound

This compound has been investigated for its potential to protect liver cells from oxidative stress-induced injury. This section provides a protocol to assess the hepatoprotective effects of this compound in a human liver cancer cell line, HepG2, challenged with tert-butyl hydroperoxide (t-BHP), a known inducer of oxidative stress.

Experimental Workflow: Hepatoprotective Assay

The general workflow involves pre-treating HepG2 cells with this compound before inducing cellular damage with t-BHP. The protective effect is then quantified by measuring cell viability.

Hepatoprotective_Workflow A Seed HepG2 cells in 96-well plate B Pre-treat with This compound A->B C Induce oxidative stress with t-BHP B->C D Measure cell viability (MTT Assay) C->D

Workflow for assessing the hepatoprotective effect of this compound.
Experimental Protocol: MTT Cell Viability Assay in t-BHP-Treated HepG2 Cells

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of HepG2 cells, which serves as an indicator of cell viability.[2][6]

Materials:

  • HepG2 cells

  • DMEM with 10% FBS

  • This compound (stock solution in DMSO)

  • tert-butyl hydroperoxide (t-BHP)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours.

  • This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 24 hours. Include a vehicle control.

  • t-BHP Treatment: After the 24-hour pre-treatment, remove the medium and add fresh medium containing 200 µM t-BHP to induce oxidative stress. Incubate for 2 hours.

  • MTT Assay:

    • After the t-BHP treatment, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C until formazan (B1609692) crystals are formed.

    • Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm.

  • Calculation: Express cell viability as a percentage of the untreated control cells.

Quantitative Data: Hepatoprotective Effect of this compound
Cell LineStressorThis compound ConcentrationEffect on Cell ViabilityReference
HepG2t-BHP (100 µM)10 µMIncreased cell survival[2]
HepG2t-BHP (100 µM)50 µMSignificantly increased cell survival[2]
HepG2t-BHP (100 µM)100 µMFurther increased cell survival[2]

Estrogenic and Anti-proliferative Effects of this compound

This compound is known to exhibit phytoestrogenic properties. It can exert estrogenic effects through a non-genomic pathway involving the G-protein coupled receptor 30 (GPR30) and subsequent activation of the ERK signaling pathway. This can lead to cell proliferation in certain contexts.

Signaling Pathway: this compound-Induced GPR30-ERK Signaling

This compound, despite being a poor ligand for the classical estrogen receptor alpha (ERα), can activate GPR30. This activation leads to an increase in intracellular cAMP and the phosphorylation of ERK1/2, promoting downstream cellular responses like proliferation.[1][7]

Tectoroside_Estrogenic_Pathway cluster_cell MCF-7 Cell This compound This compound GPR30 GPR30 This compound->GPR30 Activates cAMP cAMP Increase GPR30->cAMP ERK ERK1/2 Phosphorylation GPR30->ERK Proliferation Cell Proliferation ERK->Proliferation

This compound activates the GPR30-ERK signaling pathway.
Experimental Protocol: Western Blot for ERK Phosphorylation in MCF-7 Cells

This protocol outlines the steps to detect the phosphorylation of ERK1/2 in response to this compound treatment in the human breast cancer cell line MCF-7, a common model for studying estrogenic effects.

Materials:

  • MCF-7 cells

  • Phenol (B47542) red-free DMEM with 10% charcoal-stripped FBS

  • This compound (stock solution in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

  • SDS-PAGE gels and Western blot apparatus

Procedure:

  • Cell Culture and Starvation: Culture MCF-7 cells in phenol red-free medium with charcoal-stripped FBS for 48 hours to reduce basal estrogenic activity.

  • This compound Treatment: Treat the starved cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blot:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total-ERK1/2 and β-actin to ensure equal protein loading.

Quantitative Data: Estrogenic Effects of this compound in MCF-7 Cells
Cell LineTreatmentEffectReference
MCF-7Tectoridin (10 µM)Increased phosphorylation of ERK1/2[7]
MCF-7Tectoridin (10 µM)Increased intracellular cAMP accumulation[7]
MCF-7Tectoridin (1-10 µM)Induced cell proliferation[7]

References

Troubleshooting & Optimization

Technical Support Center: Tectoroside Extraction & Yield Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of tectoroside (B1160345) from plant extraction.

Troubleshooting Guide: Enhancing this compound Yield

This guide addresses common issues encountered during the extraction and purification of this compound, offering targeted solutions to improve yield and purity.

Problem ID Issue Potential Causes Recommended Solutions
TY-01 Low Yield of Crude this compound Extract 1. Improper Plant Material Preparation: Insufficiently dried or coarsely ground plant material reduces the surface area available for solvent interaction. 2. Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound solubility. 3. Suboptimal Extraction Parameters: Incorrect temperature, time, or solvent-to-solid ratio can lead to inefficient extraction.1. Material Preparation: Ensure plant material is thoroughly dried and ground to a fine, uniform powder to maximize surface area. 2. Solvent Optimization: Employ a polar solvent system. Aqueous ethanol (B145695) (60-80%) has been shown to be effective.[1][2] 3. Parameter Adjustment: Systematically optimize extraction time, temperature, and solvent-to-solid ratio. Consider advanced methods like Pressurized Liquid Extraction (PLE) for higher efficiency.[1]
TY-02 Good Crude Extract Yield, but Low Final Purity of this compound 1. Co-extraction of Impurities: The chosen extraction method may be non-selective, leading to a high concentration of other compounds in the crude extract. 2. Degradation of this compound: this compound may degrade during solvent evaporation or purification due to excessive heat or inappropriate pH. 3. Inefficient Purification Strategy: The chosen purification method (e.g., column chromatography) may not be effectively separating this compound from closely related compounds.1. Selective Extraction: Consider using a multi-step extraction with solvents of varying polarities to remove unwanted compounds. 2. Controlled Conditions: Use a rotary evaporator at low temperatures (<50°C) and reduced pressure for solvent removal. Maintain a neutral or slightly acidic pH during purification. 3. Refined Purification: Optimize the stationary and mobile phases for column chromatography. Macroporous resins can also be effective for enrichment.
TY-03 Inconsistent this compound Yields Between Batches 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent Experimental Conditions: Minor variations in extraction parameters between batches can lead to different yields. 3. Degradation During Storage: Improper storage of plant material or extracts can lead to the degradation of this compound over time.1. Standardized Material: Whenever possible, use plant material from a consistent source and harvest time. 2. Strict Protocol Adherence: Maintain precise control over all extraction parameters for each batch. 3. Proper Storage: Store dried plant material in a cool, dark, and dry place. Store extracts at low temperatures (-20°C or below) and protected from light.

Frequently Asked Questions (FAQs)

A curated list of common questions regarding this compound extraction.

Q1: What are the best solvents for extracting this compound?

A1: Polar solvents are most effective for extracting this compound. Aqueous ethanol, typically in the range of 60-80%, has been successfully used.[1][2] The optimal concentration can be determined through small-scale optimization experiments.

Q2: What are the most critical factors influencing this compound yield?

A2: Several factors significantly impact the yield:

  • Solvent Choice: The polarity and concentration of the solvent are crucial.

  • Temperature: Higher temperatures can increase solubility and extraction efficiency, but excessive heat may cause degradation.

  • Extraction Time: A sufficient duration is needed for the solvent to penetrate the plant matrix and dissolve the this compound.

  • Solvent-to-Solid Ratio: A higher ratio can enhance extraction but may require more solvent and longer concentration times.

  • Particle Size: Finer grinding of the plant material increases the surface area for extraction.

Q3: Are there advanced extraction techniques that can improve this compound yield?

A3: Yes, modern extraction techniques can offer higher yields and efficiency compared to traditional methods. Pressurized Liquid Extraction (PLE) has been shown to be highly effective for extracting tectoridin (B1682737) from Belamcanda chinensis, yielding better results than soxhlet and sonication methods.[1] Other advanced methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can also be beneficial by reducing extraction time and solvent consumption.

Q4: How can I purify the crude this compound extract?

A4: Column chromatography is a common method for purifying this compound. Silica gel and Sephadex LH-20 are frequently used as the stationary phase. Additionally, macroporous resins have been employed for the enrichment and purification of flavonoids from plant extracts.

Q5: How should I store my this compound extracts to prevent degradation?

A5: this compound, like many flavonoids, can be sensitive to light, heat, and oxidation. For long-term storage, it is recommended to keep the extracts in a tightly sealed container, protected from light, at low temperatures (-20°C or below).

Data on this compound Extraction Parameters

The following table summarizes quantitative data from studies on this compound and related isoflavone (B191592) extraction.

Plant Source Extraction Method Solvent Temperature Time Yield/Content Reference
Belamcanda chinensisPressurized Liquid Extraction (PLE)60% Ethanol/Water150°C10 minHighest efficiency compared to soxhlet and sonication[1]
Belamcanda chinensisUltrasonic Extraction70% EthanolNot specified60 min9.7 mg/g[2]
Iris leptophyllaAlcohol Extraction80% AlcoholNot specifiedNot specifiedNot specified[3]
Pueraria lobata (for Puerarin, a related isoflavone)Ultrasound-Assisted Extraction (UAE)Not specified57.82°C39.79 min43.04 mg/g[4]
Pueraria lobata (for Puerarin)Optimized Solvent Extraction46.06% Ethanol65.02°C22 min60.56 mg/g[5]

Experimental Protocols

Protocol 1: Pressurized Liquid Extraction (PLE) of this compound from Belamcanda chinensis

This protocol is based on optimized conditions for tectoridin extraction.[1]

  • Preparation of Plant Material:

    • Thoroughly dry the rhizomes of Belamcanda chinensis.

    • Grind the dried rhizomes into a fine, uniform powder.

  • Extraction Procedure:

    • Mix the powdered plant material with a dispersing agent (e.g., diatomaceous earth).

    • Load the mixture into the extraction cell of the PLE system.

    • Set the extraction parameters:

      • Solvent: 60% ethanol in water (v/v)

      • Temperature: 150°C

      • Static Extraction Time: 10 minutes

      • Pressure: Maintain a pressure sufficient to keep the solvent in a liquid state (e.g., 1500 psi).

    • Perform the extraction according to the instrument's operating procedure.

  • Post-Extraction Processing:

    • Collect the extract.

    • Concentrate the extract using a rotary evaporator at a temperature below 50°C and under reduced pressure to obtain the crude this compound extract.

    • The crude extract can be further purified using column chromatography.

Protocol 2: General Ultrasound-Assisted Extraction (UAE) of this compound

This is a general protocol that can be optimized for your specific plant material.

  • Preparation of Plant Material:

    • Dry and finely grind the plant material as described in Protocol 1.

  • Extraction Procedure:

    • Place a known amount of the powdered plant material into an extraction vessel.

    • Add the extraction solvent (e.g., 70% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).

    • Place the vessel in an ultrasonic bath.

    • Set the sonication parameters (these may require optimization):

      • Temperature: e.g., 50-60°C

      • Time: e.g., 30-60 minutes

      • Frequency: e.g., 40 kHz

    • Begin sonication.

  • Post-Extraction Processing:

    • After sonication, separate the extract from the plant residue by filtration or centrifugation.

    • Repeat the extraction process on the residue for exhaustive extraction if necessary.

    • Combine the extracts and concentrate using a rotary evaporator as described in Protocol 1.

Visualizations

This compound Extraction Troubleshooting Workflow

Tectoroside_Extraction_Troubleshooting start Start: Low this compound Yield check_crude Assess Crude Extract Yield start->check_crude low_crude Low Crude Yield check_crude->low_crude Low good_crude Good Crude Yield, Low Final Purity check_crude->good_crude Good check_material Check Plant Material Prep (Dryness, Grind Size) low_crude->check_material check_solvent Review Solvent Choice (Polarity, Concentration) check_material->check_solvent OK improve_crude Action: Refine Preparation & Extraction Protocol check_material->improve_crude Improper check_params Optimize Extraction Parameters (Temp, Time, Ratio) check_solvent->check_params OK check_solvent->improve_crude Inappropriate check_params->improve_crude Suboptimal end End: Improved Yield improve_crude->end check_degradation Suspect Degradation? (High Temp, Wrong pH) good_crude->check_degradation check_purification Evaluate Purification Method (Column Phases, Selectivity) check_degradation->check_purification No improve_purity Action: Refine Purification & Handling Protocol check_degradation->improve_purity Yes check_purification->improve_purity Inefficient improve_purity->end

Caption: A flowchart for troubleshooting low this compound yield.

Proposed Anti-Inflammatory Signaling Pathway of this compound

Tectoroside_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) mapk_pathway MAPK Pathway (JNK, p38, ERK) receptor->mapk_pathway nfkb_pathway IKK Complex receptor->nfkb_pathway gene_transcription Gene Transcription mapk_pathway->gene_transcription Activates nfkb_inhibition IκBα Degradation nfkb_pathway->nfkb_inhibition nfkb_activation NF-κB (p65/p50) Translocation nfkb_inhibition->nfkb_activation Allows nfkb_activation->gene_transcription Activates This compound This compound This compound->mapk_pathway Inhibits This compound->nfkb_pathway Inhibits pro_inflammatory_mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) gene_transcription->pro_inflammatory_mediators Leads to Production of inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) inflammatory_stimuli->receptor

References

Technical Support Center: Tectoroside Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Tectoroside during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide: Investigating this compound Degradation

Encountering degradation of your this compound sample can be a significant setback. This guide provides a systematic approach to troubleshooting and identifying the root cause of degradation.

Issue: Loss of this compound potency or presence of unexpected peaks in analysis (e.g., HPLC).

Workflow for Troubleshooting:

Tectoroside_Degradation_Troubleshooting start Degradation Suspected storage_check Review Storage Conditions start->storage_check Initial Step solution_check Examine Solution Preparation and Handling storage_check->solution_check If storage is correct remediate Implement Corrective Actions storage_check->remediate If storage is incorrect analytical_check Verify Analytical Method solution_check->analytical_check If solution handling is correct solution_check->remediate If solution handling is incorrect forced_degradation Perform Forced Degradation Study analytical_check->forced_degradation If method is validated analytical_check->remediate If method is flawed identify_degradants Identify Degradation Products forced_degradation->identify_degradants To understand pathways identify_degradants->remediate

Caption: Troubleshooting workflow for suspected this compound degradation.

Step-by-Step Troubleshooting Protocol:

  • Review Storage Conditions:

    • Solid this compound: Confirm that the solid compound is stored at or below -20°C in a tightly sealed container, protected from light.

    • This compound Solutions: Verify that stock solutions (e.g., in DMSO) are stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure containers are tightly sealed.

  • Examine Solution Preparation and Handling:

    • Solvent Quality: Use high-purity, anhydrous solvents. For aqueous solutions, use purified water (e.g., Milli-Q).

    • pH of Aqueous Solutions: this compound is susceptible to hydrolysis, especially in acidic and alkaline conditions. If working with aqueous buffers, ensure the pH is appropriate and the buffer components are stable. Neutral to slightly acidic conditions are generally preferred for short-term use.

    • Temperature During Handling: Avoid prolonged exposure of this compound solutions to room temperature or elevated temperatures. Prepare solutions on ice if necessary.

  • Verify Analytical Method (e.g., HPLC):

    • Method Specificity: Ensure your analytical method is "stability-indicating," meaning it can separate the intact this compound from its potential degradation products.

    • Reference Standard: Check the integrity of your this compound reference standard. If the standard has degraded, it will lead to inaccurate quantification.

  • Perform a Forced Degradation Study (Stress Testing):

    • To understand the degradation profile of your specific batch of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to intentionally induce degradation. This will help in identifying potential degradants and confirming the specificity of your analytical method.

Experimental Protocol: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study of this compound to identify potential degradation pathways and products.

Objective: To generate potential degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • DMSO (anhydrous)

  • pH meter

  • HPLC system with a PDA or UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl separately.

      • Incubate at 60°C for 24 hours.

      • Neutralize the samples with an equivalent amount and concentration of NaOH before analysis.

    • Alkaline Hydrolysis:

      • Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH separately.

      • Incubate at 60°C for 24 hours.

      • Neutralize the samples with an equivalent amount and concentration of HCl before analysis.

    • Oxidative Degradation:

      • Mix an aliquot of the stock solution with 3% H₂O₂.

      • Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation:

      • Place the solid this compound powder in an oven at 80°C for 48 hours.

      • Dissolve the heat-treated solid in a suitable solvent for analysis.

    • Photolytic Degradation:

      • Expose the solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

      • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and a decrease in the peak area of the intact this compound.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method validation is crucial for ensuring reliable results.

Chromatographic Conditions:

Parameter Recommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time to elute more hydrophobic degradation products. A typical gradient might be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (10% B).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm (based on the UV absorbance maximum of the isoflavone (B191592) core)

| Injection Volume | 10 µL |

Method Validation Parameters:

  • Specificity: Demonstrate that the method can separate this compound from its degradation products, process impurities, and excipients. This is confirmed through the forced degradation study.

  • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of this compound.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Evaluate the method's performance when small, deliberate changes are made to the chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container to protect it from moisture and light. Under these conditions, it is expected to be stable for at least two to three years. For short-term storage, 2-8°C is acceptable for a few weeks.

Q2: How should I store this compound in solution?

A2: this compound stock solutions, typically prepared in DMSO, should be stored in small, single-use aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year). This practice minimizes degradation from repeated freeze-thaw cycles.

Q3: What are the main degradation pathways for this compound?

A3: The primary degradation pathway for this compound is hydrolysis of the glycosidic bond, which cleaves the glucose molecule from the tectorigenin (B1682738) aglycone. This reaction is accelerated by acidic and alkaline conditions. Oxidation and photodecomposition can also occur, leading to other degradation products.

Q4: My this compound solution has changed color. What does this mean?

A4: A change in color, such as yellowing, can indicate degradation. This may be due to oxidation or the formation of other chromophoric degradation products. It is recommended to analyze the solution using a stability-indicating HPLC method to assess its purity.

Q5: Can I store this compound solutions at room temperature?

A5: It is not recommended to store this compound solutions at room temperature for extended periods. If necessary for experimental procedures, minimize the time the solution is at room temperature and protect it from light.

Q6: What solvents are suitable for preparing this compound solutions?

A6: this compound is soluble in DMSO and methanol. For biological experiments, DMSO is a common choice. However, it is important to use the lowest possible concentration of DMSO, as it can have its own biological effects. For analytical purposes, HPLC-grade methanol or acetonitrile are suitable.

Data Presentation: Summary of Recommended Storage Conditions

FormStorage TemperatureDurationContainerKey Considerations
Solid -20°C≥ 2 yearsTightly sealed, light-resistantProtect from moisture and light.
Solid 2-8°CShort-term (weeks)Tightly sealed, light-resistantFor temporary storage.
Solution (in DMSO) -20°C≤ 1 monthTightly sealed, single-use aliquotsAvoid repeated freeze-thaw cycles.
Solution (in DMSO) -80°C≤ 1 yearTightly sealed, single-use aliquotsOptimal for long-term solution storage.
Aqueous Solution 2-8°CVery short-term (hours to a day)Tightly sealed, light-resistantPrepare fresh. Stability is pH-dependent.

Signaling Pathways and Logical Relationships

The primary degradation pathway of this compound is hydrolysis. The following diagram illustrates this chemical transformation.

Tectoroside_Hydrolysis This compound This compound (Glycoside) Tectorigenin Tectorigenin (Aglycone) This compound->Tectorigenin  Hydrolysis (Acid or Base Catalyzed) Glucose Glucose This compound->Glucose

Caption: Hydrolytic degradation of this compound.

Technical Support Center: Optimizing Tectoroside Separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase for the separation of Tectoroside using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound separation on a C18 column?

A typical starting point for reversed-phase HPLC separation of this compound on a C18 column is a gradient elution using a mixture of an aqueous solvent (A) and an organic solvent (B). A common combination is water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) as solvent A and acetonitrile (B52724) or methanol (B129727) as solvent B. The acid helps to improve peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase and the analyte itself.

Q2: How does the organic modifier (acetonitrile vs. methanol) affect the separation of this compound?

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.

  • Acetonitrile generally provides lower viscosity and lower UV absorbance, which can lead to higher column efficiency and better sensitivity at low wavelengths. It often results in different selectivity compared to methanol.

  • Methanol is a more polar and protic solvent, which can lead to different interactions with the analyte and the stationary phase, thus affecting selectivity. It is also a more cost-effective option. The choice between acetonitrile and methanol should be determined empirically to achieve the best resolution for this compound from other components in the sample matrix.

Q3: What is the role of pH in the mobile phase for this compound analysis?

The pH of the mobile phase is a critical parameter in the separation of ionizable compounds like flavonoids and their glycosides.[1][2][3] this compound has phenolic hydroxyl groups, and controlling the mobile phase pH can significantly impact its retention time and peak shape.[1][4] It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form, leading to sharper, more symmetrical peaks.[1][3] For most flavonoid glycosides, an acidic mobile phase (pH 2.5-4) is used to suppress the ionization of phenolic groups, leading to better retention and peak shape on a C18 column.

Q4: My this compound peak is tailing. How can I improve the peak shape?

Peak tailing for flavonoid glycosides can be caused by several factors:

  • Secondary interactions with silanol groups: This can be minimized by using a high-purity, end-capped C18 column or by adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol activity.

  • Column overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

  • Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in multiple ionic forms, leading to peak tailing.[1] Adjusting the pH to fully protonate the molecule can improve peak symmetry.

Q5: How can I decrease the retention time of this compound?

To decrease the retention time of this compound in reversed-phase HPLC, you can:

  • Increase the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase. A higher organic content will decrease the polarity of the mobile phase, leading to faster elution of this compound.

  • Use a stronger organic solvent. Acetonitrile is generally considered a stronger solvent than methanol in reversed-phase HPLC for many compounds.

  • Increase the column temperature. This will decrease the viscosity of the mobile phase and increase the diffusion rate of the analyte, leading to shorter retention times. However, be mindful that temperature can also affect selectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of the mobile phase for this compound separation.

Problem Possible Cause Suggested Solution
Poor Resolution Mobile phase composition is not optimal.- Adjust the ratio of aqueous to organic solvent. - Try a different organic solvent (e.g., switch from methanol to acetonitrile or vice-versa). - Modify the pH of the aqueous phase.[1][2][3] - Implement a gradient elution program with a shallower gradient.
Broad Peaks - Column is not properly equilibrated. - Mobile phase flow rate is too high or too low. - Extra-column volume is too large.- Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase. - Optimize the flow rate. - Use shorter tubing with a smaller internal diameter between the injector, column, and detector.
Shifting Retention Times - Inconsistent mobile phase preparation. - Fluctuation in column temperature. - Column degradation.- Prepare fresh mobile phase daily and ensure accurate mixing. Degas the mobile phase before use. - Use a column oven to maintain a consistent temperature. - Check the column performance with a standard. If performance has degraded, wash or replace the column.
High Backpressure - Blockage in the HPLC system (e.g., frit, tubing, or column). - Mobile phase viscosity is too high. - Particulate matter from the sample.- Systematically check for blockages by removing components in reverse order (column, then tubing). - Consider using a mobile phase with lower viscosity (e.g., acetonitrile instead of methanol) or increasing the column temperature. - Filter all samples and mobile phases before use.

Data Presentation

The following table summarizes the hypothetical effect of different mobile phase compositions on the chromatographic parameters for this compound separation. This data is for illustrative purposes to guide optimization.

Mobile Phase Composition (Aqueous : Organic) Aqueous Phase Organic Solvent Retention Time (min) Resolution (Rs) Tailing Factor (Tf)
60 : 400.1% Formic Acid in WaterAcetonitrile12.52.11.1
50 : 500.1% Formic Acid in WaterAcetonitrile8.21.91.2
40 : 600.1% Formic Acid in WaterAcetonitrile5.11.51.4
60 : 400.1% Formic Acid in WaterMethanol15.82.31.1
50 : 500.1% Formic Acid in WaterMethanol10.32.01.2
60 : 40Water (pH 7)Acetonitrile10.11.31.8

Experimental Protocols

Representative HPLC Method for this compound Analysis

This protocol describes a general method for the separation of this compound that can be used as a starting point for optimization.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Reagents and Materials:

  • This compound reference standard.

  • HPLC-grade acetonitrile and/or methanol.

  • HPLC-grade water.

  • Formic acid or phosphoric acid.

  • Sample extracts containing this compound.

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water. To prepare 1 L, add 1 mL of formic acid to 1 L of HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 263 nm (based on the UV maximum of this compound)

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 50% B

    • 25-30 min: 50% B

    • 30-31 min: 50% to 20% B

    • 31-40 min: 20% B (re-equilibration)

5. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in methanol or a suitable solvent to prepare a stock solution.

  • Prepare working standards by diluting the stock solution.

  • Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol or ethanol).

  • Filter the sample extract through a 0.45 µm syringe filter before injection.

Visualizations

Troubleshooting_Workflow start Problem Identified (e.g., Poor Resolution) check_mobile_phase Check Mobile Phase Composition start->check_mobile_phase check_column Check Column Performance start->check_column check_system Check HPLC System start->check_system adjust_ratio Adjust Aqueous/Organic Ratio check_mobile_phase->adjust_ratio change_organic Change Organic Solvent (ACN <=> MeOH) check_mobile_phase->change_organic adjust_ph Adjust pH of Aqueous Phase check_mobile_phase->adjust_ph solution Problem Resolved adjust_ratio->solution change_organic->solution adjust_ph->solution equilibrate Ensure Proper Equilibration check_column->equilibrate wash_column Wash or Replace Column check_column->wash_column equilibrate->solution wash_column->solution check_flow_rate Verify Flow Rate check_system->check_flow_rate check_leaks Check for Leaks check_system->check_leaks check_flow_rate->solution check_leaks->solution

Caption: Troubleshooting workflow for HPLC mobile phase optimization.

Experimental_Workflow prep_mobile_phase 1. Prepare Mobile Phase (Aqueous + Organic) setup_hplc 3. Set Up HPLC Conditions prep_mobile_phase->setup_hplc prep_sample 2. Prepare Sample and Standards inject_sample 5. Inject Sample prep_sample->inject_sample equilibrate_column 4. Equilibrate Column setup_hplc->equilibrate_column equilibrate_column->inject_sample acquire_data 6. Acquire Data (Chromatogram) inject_sample->acquire_data analyze_results 7. Analyze Results acquire_data->analyze_results

Caption: General experimental workflow for HPLC analysis of this compound.

References

Troubleshooting Tectoroside Instability in DMSO Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Tectoroside in their experiments, ensuring the stability of stock solutions is paramount for obtaining reliable and reproducible results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound, but its properties can also contribute to the compound's degradation over time. This technical support center provides troubleshooting guidance and frequently asked questions to address potential instability issues with this compound in DMSO solutions.

FAQs

My this compound solution changed color. Is it degraded?

A color change in your this compound DMSO solution can be an indicator of degradation. The appearance of a yellow or brownish tint may suggest the formation of degradation products. It is recommended to perform an analytical check, such as HPLC, to confirm the integrity of the solution before use.

I see precipitates in my this compound DMSO stock solution. What should I do?

Precipitation can occur for several reasons, including the absorption of water by the hygroscopic DMSO, which can reduce the solubility of this compound, or temperature fluctuations. Gently warm the solution to 37°C and vortex to attempt redissolving the precipitate. If the precipitate does not dissolve, it may consist of degradation products, and the solution should be analyzed for purity. To avoid precipitation, ensure you are using anhydrous DMSO and store the solution as recommended.

How should I prepare and store this compound DMSO stock solutions to minimize degradation?

To minimize degradation, it is crucial to use anhydrous, high-purity DMSO to prepare your stock solution. Solutions should be prepared fresh whenever possible. For storage, aliquot the stock solution into small, tightly sealed vials to minimize exposure to air and moisture, and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

What are the likely degradation products of this compound in DMSO?

The primary degradation pathway for this compound, an isoflavone (B191592) O-glycoside, in the presence of water is the hydrolysis of the glycosidic bond. This process results in the formation of its aglycone, Tectorigenin, and a glucose molecule. Other oxidative degradation products may also form, particularly with prolonged exposure to air and light.

How can I check if my this compound solution has degraded?

The most reliable method to assess the stability of your this compound solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify this compound and its degradation products, providing a clear picture of the solution's integrity.

Can I use a degraded this compound solution for my experiments?

It is strongly advised not to use a this compound solution that has undergone significant degradation. The presence of degradation products can lead to inaccurate and misleading experimental results, as these products may have different biological activities or interfere with the assay.

Troubleshooting Guide

Issue 1: Unexpected or inconsistent experimental results.

If you are observing variability in your experimental outcomes, it is prudent to first check the stability of your this compound stock solution.

A Inconsistent Experimental Results B Verify Solution Integrity A->B C Perform HPLC/LC-MS Analysis B->C D Degradation Confirmed? C->D E Prepare Fresh Solution D->E Yes G Continue Experiment D->G No F Review Storage & Handling E->F F->G

Caption: Troubleshooting workflow for inconsistent results.
Issue 2: Visible changes in the this compound DMSO solution (color change, precipitation).

Visible alterations in the solution are a strong indication of potential instability.

A Visible Change in Solution (Color, Precipitate) B Attempt to Redissolve (Warm to 37°C, Vortex) A->B C Precipitate Dissolves? B->C D Use Solution Cautiously (Consider Analytical Check) C->D Yes E Analyze for Degradation (HPLC/LC-MS) C->E No F Discard and Prepare Fresh E->F

Caption: Troubleshooting visible changes in solution.
Issue 3: Suspected degradation based on analytical assessment (e.g., HPLC, LC-MS).

When analytical data indicates the presence of degradation products, a systematic approach is necessary.

A Analytical Data Shows Degradation Products B Quantify Degradation Level A->B C Is Degradation >5%? B->C D Discard Solution C->D Yes G Use with Caution for Non-Critical Experiments C->G No E Review Preparation Protocol D->E F Optimize Storage Conditions E->F

Caption: Responding to analytical evidence of degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in DMSO.

To understand the degradation profile of this compound, a forced degradation study can be performed.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Stress Conditions:

    • Acidic: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 24 hours.

    • Basic: Add 1N NaOH to a final concentration of 0.1N. Incubate at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal: Incubate at 60°C for 7 days.

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by HPLC-UV or LC-MS/MS to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound.

This method is designed to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Gradient: A time-based gradient from high aqueous to high organic mobile phase.

Protocol 3: LC-MS/MS Method for Identification of this compound and its Degradation Products.

This method provides sensitive detection and structural information for this compound and its degradants.

  • Chromatography: Utilize the HPLC conditions from Protocol 2.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, optimized for this compound.

  • Scan Mode: Full scan for initial identification and product ion scan (MS/MS) for structural elucidation.

  • MRM (for quantification): Develop specific precursor-to-product ion transitions for this compound and its expected degradation products (e.g., Tectorigenin).

Signaling Pathways

This compound has been reported to modulate key signaling pathways involved in inflammation. Understanding these interactions is crucial for interpreting experimental data.

This compound and the NF-κB Signaling Pathway.

This compound can inhibit the pro-inflammatory NF-κB signaling pathway. It is hypothesized to interfere with the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK complex IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Inhibition IkBa_P p-IκBα IkBa->IkBa_P NFkB_active Active NF-κB Degradation Proteasomal Degradation IkBa_P->Degradation Degradation->NFkB_active Release Transcription Pro-inflammatory Gene Transcription NFkB_active->Transcription Translocation This compound This compound This compound->IKK Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Stimulus->IKK

Caption: this compound's inhibitory effect on the NF-κB pathway.
This compound and the MAPK Signaling Pathway.

This compound has also been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a critical role in cellular responses to stress and inflammation. It can modulate the phosphorylation of key kinases such as p38, JNK, and ERK, leading to a downstream effect on gene expression.

MAPKKK MAPKKK (e.g., MEKK, TAK1) MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression This compound This compound This compound->MAPKKK Stimulus Cellular Stress/ Cytokines Stimulus->MAPKKK

Caption: this compound's modulation of the MAPK signaling cascade.

Data Summary

Table 1: Recommended Storage Conditions for this compound Solutions.
ParameterRecommendationRationale
Solvent Anhydrous, high-purity DMSOMinimizes water-induced hydrolysis.
Temperature -20°C or -80°CReduces the rate of chemical degradation.
Aliquoting Small, single-use volumesAvoids repeated freeze-thaw cycles.
Light Exposure Store in amber vials or protect from lightPrevents photolytic degradation.
Atmosphere Tightly sealed vialsMinimizes exposure to air and moisture.
Table 2: Factors Affecting this compound Stability in DMSO.
FactorEffect on StabilityMitigation Strategy
Water Promotes hydrolysis to TectorigeninUse anhydrous DMSO, store in sealed vials.
Temperature Higher temperatures accelerate degradationStore at low temperatures (-20°C or -80°C).
pH (if aqueous buffer is added) Extremes in pH can catalyze hydrolysisMaintain a neutral pH if dilution in aqueous buffer is necessary.
Light Can induce photolytic degradationProtect solutions from light.
Oxygen May lead to oxidative degradationPrepare solutions fresh; store under inert gas for long-term storage.
Freeze-Thaw Cycles Can lead to precipitation and degradationAliquot stock solutions into single-use vials.
Table 3: Example HPLC Gradient for this compound Stability Analysis.
Time (minutes)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
09010
205050
251090
301090
319010
359010
Table 4: Example LC-MS/MS Parameters for this compound Analysis.
ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 600 L/h
This compound MRM Transition To be determined empirically (e.g., m/z 447.1 -> 285.1)
Tectorigenin MRM Transition To be determined empirically (e.g., m/z 285.1 -> 153.0)
Table 5: Summary of this compound Degradation under Forced Conditions (Hypothetical Data).
Stress Condition% Degradation of this compoundMajor Degradation Product
0.1N HCl, 60°C, 24h ~15%Tectorigenin
0.1N NaOH, 60°C, 24h ~40%Tectorigenin and other products
3% H₂O₂, RT, 24h ~10%Oxidative adducts
60°C, 7 days ~25%Tectorigenin
UV light, 24h ~5%Photodegradation products
-20°C, 3 months (in anhydrous DMSO) < 2%-

Technical Support Center: Enhancing the Oral Bioavailability of Tectoroside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tectoroside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your in vivo studies by addressing common challenges related to its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: this compound, an isoflavone (B191592) glycoside, faces several challenges that can limit its oral bioavailability. Like many other flavonoids, its absorption can be hindered by poor water solubility and low membrane permeability.[1][2] Additionally, as a glycoside, it may undergo enzymatic hydrolysis in the gastrointestinal tract, and both this compound and its aglycone, tectorigenin (B1682738), can be subject to extensive first-pass metabolism in the liver.[1][2]

Q2: What are the primary strategies to enhance the oral bioavailability of this compound?

A2: Key strategies focus on improving its solubility and dissolution rate, and protecting it from premature degradation. These include:

  • Formulation into amorphous solid dispersions: This involves dispersing the drug in a carrier matrix at the molecular level to enhance solubility and dissolution.[1][2]

  • Nanoformulations: Techniques such as solid lipid nanoparticles (SLNs) and self-emulsifying drug delivery systems (SEDDS) can improve solubility, protect the drug from degradation, and enhance absorption.

  • Use of absorption enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium.

Q3: Are there any successful examples of enhancing the bioavailability of related compounds?

A3: Yes, a study on tectorigenin, the aglycone of this compound, demonstrated a significant improvement in oral bioavailability when formulated as a solid dispersion. This formulation resulted in a 4.8-fold increase in the Area Under the Curve (AUC) and a 13.1-fold increase in maximum plasma concentration (Cmax) in rats compared to the pure compound.[1][2] This provides a strong rationale for applying similar formulation strategies to this compound.

Troubleshooting Guides

Problem 1: Low and variable plasma concentrations of this compound in preclinical animal models.
Possible Cause Troubleshooting Step
Poor aqueous solubility of this compound.Formulate this compound as a solid dispersion with hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycol (PEG).[1][2] This can significantly enhance its dissolution rate.
Degradation in the gastrointestinal tract.Consider nanoformulations such as solid lipid nanoparticles (SLNs) or self-emulsifying drug delivery systems (SEDDS) to encapsulate and protect this compound from the harsh GI environment.
Extensive first-pass metabolism.Co-administration with inhibitors of metabolic enzymes could be explored, though this requires careful investigation to avoid drug-drug interactions. Nanoformulations may also help bypass some first-pass metabolism.
Problem 2: Difficulty in preparing a stable and effective oral formulation.
Possible Cause Troubleshooting Step
Inappropriate selection of excipients.Screen various polymers and surfactants for their ability to solubilize this compound and form stable dispersions. For solid dispersions, carriers like PVP and PEG have shown success with the aglycone, tectorigenin.[1][2]
Issues with the formulation process.For solid dispersions prepared by solvent evaporation, ensure complete removal of the solvent to prevent recrystallization. For nanoformulations, optimize process parameters such as homogenization speed and time to achieve the desired particle size and stability.

Quantitative Data Summary

The following table summarizes the pharmacokinetic data from an in vivo study in rats, comparing the oral bioavailability of pure tectorigenin (the aglycone of this compound) with a solid dispersion formulation.

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Pure Tectorigenin23.5 ± 5.40.5112.3 ± 21.8100
Tectorigenin Solid Dispersion307.9 ± 45.20.25539.0 ± 76.5480

Data adapted from a study on tectorigenin solid dispersion in rats.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion (Adapted from Tectorigenin Study)

Objective: To prepare a this compound solid dispersion to enhance its aqueous solubility.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene Glycol 4000 (PEG4000)

  • Ethanol (B145695)

  • Rotary evaporator

  • Vacuum dryer

Method:

  • Dissolve this compound, PVP, and PEG4000 in a suitable volume of ethanol. A suggested weight ratio based on the tectorigenin study is 7:54:9 (this compound:PVP:PEG4000).[1][2]

  • Remove the ethanol using a rotary evaporator at a controlled temperature (e.g., 50°C).

  • Dry the resulting solid mass in a vacuum dryer for 24 hours to remove any residual solvent.

  • Grind the dried solid dispersion into a fine powder and pass it through a sieve.

  • Store the solid dispersion in a desiccator until further use.

Protocol 2: In Vivo Pharmacokinetic Study in Rats (Adapted from Tectorigenin Study)

Objective: To evaluate the oral bioavailability of a this compound formulation compared to the pure compound.

Animals: Male Sprague-Dawley rats (200-250 g).

Procedure:

  • Fast the rats overnight (12 hours) with free access to water before oral administration.

  • Divide the rats into two groups:

    • Control Group: Administer a suspension of pure this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

    • Test Group: Administer the prepared this compound solid dispersion suspended in the same vehicle.

  • Administer the formulations orally via gavage at a dose equivalent to a specific amount of this compound.

  • Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of this compound in Rat Plasma

Objective: To quantify the concentration of this compound in rat plasma samples.

Method:

  • Sample Preparation: Precipitate plasma proteins by adding a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) containing an internal standard. Vortex and centrifuge to pellet the proteins.

  • Chromatographic Separation: Inject the supernatant onto a C18 analytical column. Use a gradient elution with a mobile phase consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in a suitable mode (positive or negative) for the detection of this compound and the internal standard. Monitor the specific precursor-to-product ion transitions for quantification.

Visualizations

Signaling Pathways

This compound and its aglycone, tectorigenin, have been reported to exert their biological effects through the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial in cell survival, proliferation, and inflammation.

PI3K_Akt_Signaling_Pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pi3k pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Phosphorylation downstream Downstream Targets (Cell Survival, Proliferation) akt->downstream Activation This compound This compound (Potential Modulation) This compound->akt Inhibition?

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.

MAPK_Signaling_Pathway stimuli External Stimuli (e.g., Growth Factors) receptor Receptor stimuli->receptor ras Ras receptor->ras Activation raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek Phosphorylation erk ERK (MAPK) mek->erk Phosphorylation transcription Transcription Factors (Cell Proliferation, Inflammation) erk->transcription Activation This compound This compound (Potential Modulation) This compound->erk Inhibition?

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

experimental_workflow start_node Start formulation Formulation Preparation (e.g., Solid Dispersion) start_node->formulation animal_study In Vivo Animal Study (Oral Administration) formulation->animal_study sampling Blood Sample Collection animal_study->sampling analysis LC-MS/MS Analysis sampling->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis end_node End pk_analysis->end_node

Caption: Workflow for evaluating the oral bioavailability of this compound formulations.

References

Technical Support Center: Bioanalysis of Tectoroside by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the direct bioanalysis of tectoroside (B1160345) is limited in the available scientific literature. The following guidance, protocols, and data are based on established methods for the analysis of structurally related flavonoid glycosides, such as tectoridin (B1682737) and other similar compounds. Researchers should use this information as a starting point and expect that optimization for this compound-specific analysis will be necessary.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS bioanalysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS) bioanalysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest (this compound). Matrix effects are the alteration of the analyte's ionization efficiency due to the presence of co-eluting endogenous components from the matrix.[1][2] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1] For flavonoid glycosides, common interfering substances in plasma include phospholipids, salts, and proteins.

Q2: How can I assess the matrix effect for this compound in my samples?

A2: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of an analyte spiked into the extract of a blank biological matrix to the peak area of the analyte in a neat solution (e.g., mobile phase) at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement. Ideally, the MF should be close to 1, and the coefficient of variation (%CV) across different lots of the biological matrix should be less than 15%.

Q3: What are the primary strategies to minimize matrix effects in this compound bioanalysis?

A3: The key strategies to mitigate matrix effects can be categorized as follows:

  • Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting this compound. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Chromatographic Separation: Optimizing the LC method to achieve good separation between this compound and co-eluting matrix components is crucial. This can involve adjusting the column chemistry, mobile phase composition, and gradient profile.

  • Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice as it will have nearly identical chemical properties and chromatographic behavior, thus experiencing the same degree of matrix effect as the analyte. If a SIL-IS is not available, a structurally similar compound can be used.

Q4: Which sample preparation technique is most effective for reducing matrix effects for flavonoid glycosides like this compound?

A4: The choice of sample preparation technique depends on the complexity of the matrix and the desired level of cleanliness.

  • Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components, particularly phospholipids, which are a major source of ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances in the aqueous layer.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences. It offers a high degree of selectivity by using a solid sorbent to retain the analyte of interest while washing away matrix components.

Troubleshooting Guide

Problem: High variability in this compound signal intensity between samples.

  • Question: My this compound peak area is inconsistent across different plasma samples, even for my quality control (QC) samples. What could be the cause?

  • Answer: High variability in signal intensity is a classic sign of significant and inconsistent matrix effects. This suggests that different lots of plasma have varying levels of interfering components.

    • Troubleshooting Steps:

      • Re-evaluate your sample preparation method: If you are using PPT, consider switching to LLE or, preferably, SPE to achieve a cleaner extract.

      • Assess matrix effect from multiple sources: Quantify the matrix effect using at least six different lots of blank plasma to understand the extent of the variability.

      • Incorporate a stable isotope-labeled internal standard: A SIL-IS for this compound will co-elute and experience the same ionization suppression or enhancement, effectively normalizing the signal and reducing variability.

Problem: Poor sensitivity and low this compound signal.

  • Question: I am struggling to achieve the required lower limit of quantitation (LLOQ) for this compound. My signal-to-noise ratio is very low. What can I do to improve sensitivity?

  • Answer: Poor sensitivity can be due to ion suppression from matrix effects or suboptimal LC-MS conditions.

    • Troubleshooting Steps:

      • Optimize MS parameters: Infuse a standard solution of this compound to optimize the precursor and product ion selection, as well as other source parameters like capillary voltage, gas flows, and temperature.

      • Improve chromatographic separation: Ensure that this compound is not co-eluting with a region of significant ion suppression. You can visualize this using a post-column infusion experiment. Adjusting the gradient or mobile phase composition can shift the retention time of this compound away from interfering matrix components.

      • Enhance sample cleanup: A cleaner sample will result in less ion suppression and therefore a better signal. Experiment with different SPE sorbents to find the one that provides the best recovery for this compound and removal of interferences.

Problem: Inconsistent recovery during sample preparation.

  • Question: My extraction recovery for this compound is low and variable. How can I improve this?

  • Answer: Low and inconsistent recovery points to issues with the extraction procedure itself.

    • Troubleshooting Steps:

      • Optimize LLE parameters: If using LLE, experiment with different organic solvents and pH adjustments of the aqueous phase to ensure efficient partitioning of this compound.

      • Optimize SPE parameters: For SPE, carefully select the sorbent based on the chemical properties of this compound. Optimize the pH and composition of the loading, washing, and elution solutions to maximize recovery.

      • Check for analyte stability: Ensure that this compound is not degrading during the extraction process. This can be evaluated by comparing the response of a sample that has gone through the extraction process with a standard solution that has been stored under the same conditions.

Quantitative Data Summary

The following tables summarize matrix effect and extraction recovery data for flavonoid glycosides structurally similar to this compound, as reported in the scientific literature.

Table 1: Matrix Effect of Structurally Similar Flavonoid Glycosides in Rat Plasma

CompoundSample PreparationMatrix Effect (%)Reference
LuteolosideProtein Precipitation85.2 - 95.4[3]
Apigenin-7-O-glucosideProtein Precipitation86.1 - 96.3[3]
Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnosideProtein Precipitation105 - 117[4]
Sweroside (B190387)Protein PrecipitationNot specified, but method validated[5]
Tubuloside BProtein PrecipitationNot specified, but method validated[6]

Table 2: Extraction Recovery of Structurally Similar Flavonoid Glycosides from Rat Plasma

CompoundSample PreparationExtraction Recovery (%)Reference
LuteolosideProtein Precipitation88.9 - 97.2[3]
Apigenin-7-O-glucosideProtein Precipitation89.5 - 98.1[3]
Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnosideProtein Precipitation74.7 - 77.1[4]
SwerosideProtein PrecipitationNot specified, but method validated[5]
Tubuloside BProtein PrecipitationNot specified, but method validated[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for compounds structurally similar to this compound. These should be used as a starting point and optimized for this compound.

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is based on methods used for the analysis of various flavonoid glycosides in rat plasma.[3][4][5][6]

  • Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).

  • Plasma Separation: Centrifuge the blood samples at approximately 4000 rpm for 10 minutes to separate the plasma.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) (or methanol) containing the internal standard.

    • Vortex the mixture for 1-2 minutes to precipitate the proteins.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol is a generalized method based on the analysis of flavonoid glycosides.[3][4][5][6][7]

  • Liquid Chromatography:

    • System: UHPLC or HPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30 - 40 °C.

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode (to be optimized for this compound).

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion (Q1) will be the [M+H]+ or [M-H]- ion of this compound, and the product ion (Q3) will be a specific fragment ion generated through collision-induced dissociation. These transitions must be optimized for this compound and the internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (e.g., Rat Plasma) PlasmaSeparation 2. Plasma Separation (Centrifugation) SampleCollection->PlasmaSeparation ProteinPrecipitation 3. Protein Precipitation (Acetonitrile/Methanol) PlasmaSeparation->ProteinPrecipitation Centrifugation2 4. Centrifugation ProteinPrecipitation->Centrifugation2 SupernatantTransfer 5. Supernatant Transfer Centrifugation2->SupernatantTransfer Evaporation 6. Evaporation (Nitrogen Stream) SupernatantTransfer->Evaporation Reconstitution 7. Reconstitution (Mobile Phase) Evaporation->Reconstitution Injection 8. Injection into LC-MS/MS Reconstitution->Injection Chromatography 9. Chromatographic Separation (C18 Column) Injection->Chromatography Ionization 10. Ionization (ESI) Chromatography->Ionization MassAnalysis 11. Mass Analysis (MRM) Ionization->MassAnalysis DataAcquisition 12. Data Acquisition MassAnalysis->DataAcquisition Quantification 13. Quantification DataAcquisition->Quantification Matrix_Effects cluster_lc LC Column cluster_ms Mass Spectrometer Ion Source cluster_outcome Outcome Elution Co-elution of Analyte and Matrix Components Droplet ESI Droplet Elution->Droplet Analyte This compound Droplet->Analyte Ionization Matrix Matrix Components (e.g., Phospholipids) Droplet->Matrix Ionization Competition Competition for Charge and Surface Activity Analyte->Competition Matrix->Competition Suppression Ion Suppression (Reduced this compound Signal) Competition->Suppression Enhancement Ion Enhancement (Increased this compound Signal) Competition->Enhancement Troubleshooting_Workflow rect_node rect_node Start Inconsistent Results or Poor Sensitivity? CheckIS Using SIL-IS? Start->CheckIS UseSIL Implement SIL-IS CheckIS->UseSIL No AssessMatrix Assess Matrix Effect (Post-Extraction Spike) CheckIS->AssessMatrix No CheckIS->AssessMatrix Yes UseSIL->AssessMatrix MatrixEffectHigh Matrix Effect > 20% or Variable? AssessMatrix->MatrixEffectHigh ImproveSamplePrep Improve Sample Prep (LLE or SPE) MatrixEffectHigh->ImproveSamplePrep Yes OptimizeLC Optimize LC Separation (Gradient, Column) MatrixEffectHigh->OptimizeLC No ImproveSamplePrep->AssessMatrix Revalidate Re-validate Method OptimizeLC->Revalidate

References

Technical Support Center: Tectoridin and Tectorigenin Dosage Refinement in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is based on publicly available research. The compound "Tectoroside" did not yield specific results; therefore, this guide focuses on the closely related and well-researched compounds, Tectoridin (B1682737) and its aglycone, Tectorigenin (B1682738) . Researchers should carefully consider the specific context of their experiments and consult relevant literature before designing their studies.

This guide provides frequently asked questions (FAQs), troubleshooting advice, and detailed protocols to assist researchers in refining the dosage of tectoridin and tectorigenin for optimal therapeutic effects in mouse models.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of action for tectoridin and tectorigenin?

A1: Tectoridin and its aglycone, tectorigenin, are isoflavones with a range of biological activities. Their mechanisms of action involve the modulation of various signaling pathways, including:

  • Anti-inflammatory effects: Inhibition of the TLR4/NLRP3/NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines.[1][2] Tectorigenin also inhibits the induction of cyclooxygenase-2 (COX-2).[3][4]

  • Hepatoprotective effects: Modulation of the PPAR pathway and protection against mitochondrial injury in alcohol-induced hepatic steatosis.

  • Estrogenic effects: Tectoridin exerts estrogenic effects primarily through the GPR30 and ERK-mediated rapid nongenomic estrogen signaling pathway.[5]

  • Anticancer effects: Tectorigenin has been shown to inhibit glycolysis-induced cell growth in colorectal cancer by modulating the LncRNA CCAT2/miR-145 pathway.[6]

  • Neuroprotective effects: Tectorigenin can induce the expression of erythropoietin through the accumulation of hypoxia-inducible factor-1α (HIF-1α).[7]

  • Hair growth promotion: Tectoridin has been shown to activate the Wnt/β-catenin signaling pathway in human dermal papilla cells, which may promote hair growth.[8][9]

  • Metabolic regulation: Tectoridin has shown potential in modulating metabolic pathways, with key targets including EGFR, HSP90AA1, PPARG, TNF-α, and ESR1.[10]

Q2: What are some reported therapeutic effects of tectoridin and tectorigenin in mice?

A2: In vivo studies in mice and other rodents have demonstrated several therapeutic effects, including:

  • Analgesic and anti-inflammatory activity: Tectorigenin has been shown to have analgesic effects in acetic acid-induced visceral pain in mice and anti-inflammatory effects in carrageenan-induced paw edema in rats.[11]

  • Anti-asthmatic effects: Tectorigenin significantly reduced eosinophil infiltration in the broncho-alveolar lavage fluid (BALF) in a mouse model of asthma.[12][13]

  • Hepatoprotective effects: Tectorigenin has shown protective effects against nonalcoholic fatty liver disease (NAFLD) in high-fat diet-fed mice by reducing inflammation and modulating gut microbiota.[14]

  • Anti-tumor activity: Tectorigenin administered subcutaneously has been shown to inhibit tumor volume in mice with Lewis lung carcinoma.[3]

  • Anti-osteoporotic effects: Tectorigenin has been shown to mitigate bone loss in mouse models of osteoporosis.[3]

Q3: What are typical dosage ranges for tectoridin and tectorigenin in mice?

A3: The optimal dosage of tectoridin and tectorigenin is highly dependent on the specific research question, the mouse model used, and the route of administration. Based on existing literature, the following dosages have been used:

  • Oral administration (p.o.) of tectorigenin: 50 and 100 mg/kg for analgesic effects in mice.[11]

  • Subcutaneous administration (s.c.) of tectorigenin: 30 mg/kg for inhibiting tumor volume in mice.[3]

  • Intravenous administration (i.v.) of tectorigenin and tectoridin: 5 mg/kg for pharmacokinetic studies in mice.[15][16]

  • Oral administration (p.o.) of tectorigenin in rats: 60 mg/kg for anti-inflammatory effects.[11]

  • Intragastric administration (i.g.) of tectoridin in rats: 4, 8, 12, and 16 mg/kg for alleviating ethanol-induced ataxia.[17]

It is crucial to perform a dose-response study to determine the optimal therapeutic dose for your specific experimental model while minimizing potential toxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Bioavailability Tectorigenin has been reported to have poor bioavailability.[3][18]Consider using a delivery system such as solid dispersions or self-microemulsifying drug delivery systems (SMEDDS) to improve solubility and oral bioavailability. Structural modification of tectorigenin could also be explored.[3]
Lack of Therapeutic Effect - Inappropriate dosage. - Incorrect route of administration. - Insufficient treatment duration. - Degradation of the compound.- Conduct a pilot dose-response study with a wide range of doses. - Select the route of administration based on the target organ and the compound's pharmacokinetic profile. - Review literature for appropriate treatment durations for your model. - Ensure proper storage and handling of tectoridin/tectorigenin to prevent degradation. Prepare fresh solutions for administration.
Observed Toxicity The administered dose is too high.- Reduce the dosage. - Monitor mice for clinical signs of toxicity (e.g., weight loss, behavioral changes, piloerection). - A subacute toxicity test can be performed to determine a safe dose range. A study on tectorigenin found no toxic symptoms at doses up to 300 mg/kg during a 28-day treatment.[11]
Difficulty with Oral Administration Stress from gavage can affect experimental outcomes.Consider voluntary oral administration by incorporating the compound into a palatable jelly or paste.[19] This method can minimize stress and injury.

Quantitative Data Summary

Table 1: Reported Dosages of Tectorigenin in Mice and Rats

CompoundAnimal ModelTherapeutic EffectRoute of AdministrationDosageReference
TectorigeninMouseAnalgesiaOral (p.o.)50, 100 mg/kg[11]
TectorigeninRatAnti-inflammatoryOral (p.o.)60 mg/kg[11]
TectorigeninMouseAnti-tumorSubcutaneous (s.c.)30 mg/kg[3]
TectorigeninMousePharmacokineticsIntravenous (i.v.)5 mg/kg[15][16]

Table 2: Reported Dosages of Tectoridin in Mice and Rats

CompoundAnimal ModelTherapeutic EffectRoute of AdministrationDosageReference
TectoridinMousePharmacokineticsIntravenous (i.v.)5 mg/kg[15][16]
TectoridinRatAlleviation of AtaxiaIntragastric (i.g.)4, 8, 12, 16 mg/kg[17]

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This protocol is adapted from a study on the anti-inflammatory effects of tectorigenin.[11]

Materials:

  • Tectorigenin

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Carrageenan solution (1% in sterile saline)

  • Plethysmometer

  • Wistar rats

Procedure:

  • Divide rats into groups (e.g., vehicle control, tectorigenin-treated, positive control).

  • Administer tectorigenin (e.g., 60 mg/kg) or vehicle orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

  • Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Protocol 2: Voluntary Oral Administration in Mice

This protocol is based on a method for reducing stress associated with oral gavage.[19]

Materials:

  • Tectoridin/Tectorigenin

  • Gelatin

  • Artificial sweetener (e.g., sucralose)

  • Flavoring essence

  • Mice

Procedure:

  • Jelly Preparation:

    • Prepare a vehicle jelly containing gelatin, sweetener, and flavoring.

    • For the drug jelly, dissolve the desired amount of tectoridin/tectorigenin in a suitable solvent and mix it thoroughly with the jelly ingredients before it sets.

  • Training:

    • Fast the mice overnight.

    • The next morning, present a small, pre-weighed piece of the vehicle jelly to each mouse in its home cage.

    • Allow the mice to eat the jelly voluntarily. Repeat this for 3-4 days to acclimate the mice.

  • Dosing:

    • After the training period, provide the mice with the pre-weighed drug-containing jelly at the designated dosing times.

    • Ensure each mouse consumes the entire piece of jelly to receive the correct dose.

Visualizations

Tectoridin_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_hair_growth Hair Growth Promotion Pathway Tectoridin_inflam Tectoridin TLR4 TLR4 Tectoridin_inflam->TLR4 inhibits NLRP3 NLRP3 TLR4->NLRP3 NFkB NF-κB NLRP3->NFkB Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines inhibits production Tectoridin_hair Tectoridin Wnt Wnt Tectoridin_hair->Wnt activates Beta_catenin β-catenin Wnt->Beta_catenin Gene_Expression Hair Growth Gene Expression Beta_catenin->Gene_Expression promotes

Caption: Key signaling pathways modulated by Tectoridin.

Experimental_Workflow cluster_workflow Experimental Workflow for Dosage Refinement Dose_Selection 1. Dose Range Selection (Based on Literature Review) Pilot_Study 2. Pilot Dose-Response Study (Small groups of mice, multiple doses) Dose_Selection->Pilot_Study Toxicity_Assessment 3. Toxicity Assessment (Monitor weight, behavior, etc.) Pilot_Study->Toxicity_Assessment Therapeutic_Assay 4. Therapeutic Efficacy Assay (e.g., Paw Edema, Tumor Volume) Pilot_Study->Therapeutic_Assay Data_Analysis 5. Data Analysis (Determine optimal dose) Toxicity_Assessment->Data_Analysis Therapeutic_Assay->Data_Analysis Definitive_Study 6. Definitive Study (Optimal dose in larger cohort) Data_Analysis->Definitive_Study

Caption: Workflow for refining Tectoridin/Tectorigenin dosage.

References

Challenges and solutions in the large-scale synthesis of Tectoroside

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Large-Scale Synthesis of Tectoroside

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The large-scale synthesis of this compound, a glycoside of the isoflavone (B191592) Tectorigenin, presents several key challenges. The primary obstacle is achieving regioselective glycosylation, as Tectorigenin has multiple hydroxyl (-OH) groups where the sugar moiety could attach. Other significant challenges include protecting and deprotecting these hydroxyl groups efficiently, achieving high yields, developing scalable purification methods to remove impurities and byproducts, and ensuring the stability of the final product.[1][2]

Q2: What are the main strategies for synthesizing this compound?

A2: this compound synthesis is a multi-step process that generally involves:

  • Protection: Selectively protecting the hydroxyl groups on the Tectorigenin aglycone that should not be glycosylated. The 5-OH group typically does not require protection due to its low reactivity from hydrogen bonding with the adjacent carbonyl group.[1]

  • Glycosylation: Reacting the protected Tectorigenin with a protected glucose donor, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.[1][3] This is a critical step where reaction conditions must be optimized.

  • Deprotection: Removing all protecting groups from both the isoflavone and the sugar moiety to yield the final this compound product.[4]

  • Purification: Isolating and purifying this compound to the required standard, often using techniques like macroporous resin column chromatography.[5]

Q3: Why is purification a critical step and what methods are suitable for large-scale production?

A3: Purification is essential to remove unreacted starting materials, byproducts from side reactions, and residual solvents, ensuring the final product meets regulatory standards for purity and safety. For large-scale applications, methods must be scalable, cost-effective, and efficient. Macroporous resin column chromatography is a highly suitable method as it offers good selectivity, is recyclable, low-cost, and can be scaled up by increasing the amount of resin.[5] Other techniques can include solvent extraction and crystallization.[5][6]

Troubleshooting Guide

Issue 1: Low Yield in Glycosylation Step

Potential Cause Troubleshooting Solution
Poor activity of glycosyl donor Use a freshly prepared or commercially available high-purity glycosyl donor like acetobromoglucose. The use of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide is common and successful.[1]
Suboptimal Reaction Conditions Optimize the reaction solvent, temperature, and catalyst. Common solvents include dichloromethane (B109758), chloroform, or pyridine.[1] The reaction yield typically ranges from 30% to 70% depending on the flavonoid and conditions.[1]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or adding a fresh portion of the glycosyl donor and catalyst.[7]
Side Reactions The formation of isomeric products or degradation can reduce the yield of the desired product. Adjusting the catalyst (e.g., using milder bases like K₂CO₃ instead of KOH) can sometimes improve selectivity and yield.[1][3] Yields with less alkaline agents can range from 40-95%.[1]

Issue 2: Poor Regioselectivity (Glycosylation at the wrong -OH group)

Potential Cause Troubleshooting Solution
Inadequate Protecting Group Strategy The choice and application of protecting groups are critical for directing the glycosylation to the desired hydroxyl group.[8] A robust protecting group strategy is essential for regioselectivity.[2] This involves protecting all -OH groups except the target site.
Steric Hindrance Steric factors can influence which hydroxyl group is most accessible for reaction.[1] The synthetic strategy may need to be redesigned to expose the desired -OH group more favorably.
Reactivity of Hydroxyl Groups The inherent chemical reactivity of the different hydroxyl groups on the Tectorigenin molecule varies. This makes it impossible to have a single standard glycosylation reaction for all flavonoids.[1] Enzymatic glycosylation can sometimes offer higher regioselectivity.[9]

Issue 3: Product Degradation During or After Synthesis

Potential Cause Troubleshooting Solution
Harsh Deprotection Conditions Strong acidic or basic conditions during the deprotection step can lead to the degradation of the flavonoid structure.[10] Test milder deprotection methods, such as using potassium tert-butoxide in methanol (B129727) at room temperature for acetyl groups.[4]
Instability to pH and Solvents Flavonoids can be unstable in basic media and certain hydrophilic solvents.[11] During workup and purification, maintain a neutral or slightly acidic pH (pH 6 appears optimal for stability in some cases) and use solvents in which the product is stable, like chloroform.[11]
Oxidation Flavonoids are susceptible to oxidation, especially at higher temperatures or when exposed to air and light for extended periods.[5][12] Store the final product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light.

Data Summary Tables

Table 1: Comparison of Common Glycosylation Methods for Flavonoids

MethodTypical Catalyst/ConditionsTypical YieldAdvantagesDisadvantages
Koenigs-Knorr Silver or mercury salts, room temp.30-70%[1]Well-established, versatileUses toxic heavy metal salts, can have side products[3]
Modified Michael K₂CO₃ in dry acetone, room temp.10-15% (for some flavonoids)[3]Avoids heavy metalsCan result in low yields[3]
Phase Transfer Catalysis K₂CO₃, TBAB, CH₂Cl₂/H₂O40-95%[1]High yields, milder conditionsRequires optimization of catalyst and solvent system
Enzymatic Glycosylation Glycosyltransferases (UGTs)[9]VariableHigh regioselectivity, environmentally friendlyEnzymes can be expensive and require specific conditions

Detailed Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Chemical Glycosylation

Disclaimer: This protocol is a general guideline based on established flavonoid chemistry and may require optimization for large-scale production.

Step 1: Benzyl (B1604629) Protection of Tectorigenin

  • Dissolve Tectorigenin (1 equivalent) in dry N,N-Dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (K₂CO₃, 3 equivalents per -OH group to be protected).

  • Slowly add Benzyl Bromide (BnBr, 1.1 equivalents per -OH group) at room temperature. The 5-OH group is generally not protected.

  • Stir the mixture at 60-70°C for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction, pour it into ice water, and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting protected Tectorigenin by column chromatography.

Step 2: Glycosylation

  • Dissolve the protected Tectorigenin (1 equivalent) in freshly distilled, dry dichloromethane (CH₂Cl₂).

  • Add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.5 equivalents).

  • Cool the mixture to 0°C and add a suitable catalyst, such as silver carbonate (Ag₂CO₃) or a milder base like K₂CO₃.

  • Allow the reaction to slowly warm to room temperature and stir for 24-48 hours in the dark, monitoring by TLC.

  • Once complete, filter the reaction mixture to remove solids and wash the filtrate with sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate to obtain the crude protected this compound.

Step 3: Deprotection

  • Deacetylation: Dissolve the crude product from Step 2 in dry methanol. Add a catalytic amount of sodium methoxide (B1231860) (NaOMe) and stir at room temperature for 2-4 hours.

  • Debenzylation: After deacetylation is complete (monitored by TLC), neutralize the reaction. The benzyl groups can be removed by catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Filter the catalyst and concentrate the solvent to yield crude this compound.

Step 4: Purification

  • Dissolve the crude this compound in a minimal amount of methanol/water.

  • Load the solution onto a pre-equilibrated macroporous resin column (e.g., XAD-7).

  • Wash the column with deionized water to remove salts and highly polar impurities.

  • Elute the this compound using a stepwise gradient of ethanol (B145695) in water (e.g., 20%, 40%, 60% ethanol).[5]

  • Combine the pure fractions (identified by TLC or HPLC), concentrate under reduced pressure, and lyophilize to obtain pure this compound as a solid.

Visual Guides

Tectoroside_Synthesis_Workflow General Workflow for this compound Synthesis start Tectorigenin (Starting Material) protection Step 1: Protection (e.g., Benzylation) start->protection K2CO3, BnBr glycosylation Step 2: Glycosylation (with protected glucose donor) protection->glycosylation Acetobromoglucose, Catalyst deprotection Step 3: Deprotection (Deacetylation & Debenzylation) glycosylation->deprotection 1. NaOMe 2. H2, Pd/C purification Step 4: Purification (Column Chromatography) deprotection->purification Macroporous Resin end Pure this compound (Final Product) purification->end

Caption: General chemical synthesis workflow for this compound.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Glycosylation Yield start Low Yield Observed check_sm Analyze Starting Materials (Tectorigenin, Glucose Donor) start->check_sm check_cond Review Reaction Conditions (Solvent, Temp, Catalyst) check_sm->check_cond Materials OK sol_sm Solution: Use high-purity or freshly prepared reagents. check_sm->sol_sm Impure/Degraded check_byprod Analyze Byproducts (via LC-MS, NMR) check_cond->check_byprod Conditions OK sol_cond Solution: Optimize temperature, solvent purity, or catalyst choice/amount. check_cond->sol_cond Suboptimal sol_byprod Solution: Adjust protecting groups or use milder conditions to minimize side reactions. check_byprod->sol_byprod Side Reactions Identified

Caption: Decision-making workflow for troubleshooting low yields.

References

Validation & Comparative

Tectoroside vs. Tectorigenin: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tectoroside (B1160345) and its aglycone, tectorigenin (B1682738), are isoflavonoids predominantly found in the rhizomes of Belamcanda chinensis (leopard lily) and other medicinal plants. While structurally related, the presence of a glucose moiety on this compound significantly influences its biological profile compared to tectorigenin. This guide provides an objective comparison of their performance in key biological activities, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.

At a Glance: Key Differences in Bioactivity

Biological ActivityTectorigeninThis compound (Tectoridin)Key Findings
Antioxidant Activity More PotentLess PotentTectorigenin consistently demonstrates superior free radical scavenging and antioxidant enzyme induction capabilities.
Anti-inflammatory Activity More PotentLess PotentTectorigenin shows stronger inhibition of key inflammatory mediators like COX-2 and pro-inflammatory cytokines.
Anticancer Activity ActiveGenerally Inactive or Less ActiveThe aglycone form (tectorigenin) is crucial for cytotoxic effects against cancer cell lines.

Quantitative Data Comparison

The following tables summarize the available quantitative data from various experimental studies, highlighting the superior biological potency of tectorigenin over its glycoside form, this compound.

Table 1: Antioxidant Activity
AssayCompoundConcentrationResultSource
DPPH Radical ScavengingTectorigenin10 µg/mL54.3 ± 2.3% scavenging activity[1]
DPPH Radical ScavengingThis compound10 µg/mLLess active than tectorigenin[1]
Intracellular ROS ScavengingTectorigenin10 µg/mL63.2 ± 2.3% scavenging activity[1]
Intracellular ROS ScavengingThis compoundNot specifiedLess active than tectorigenin[2]
Hydroxyl Radical ScavengingTectorigeninNot specifiedMore potent[2]
Hydroxyl Radical ScavengingThis compoundNot specifiedLess potent[2]
Superoxide Anion ScavengingTectorigeninNot specifiedMore potent[2]
Superoxide Anion ScavengingThis compoundNot specifiedLess potent[2]
Table 2: Anti-inflammatory Activity
AssayCompoundKey FindingSource
Prostaglandin (B15479496) E2 (PGE2) Production InhibitionTectorigeninMore potent inhibitor[3]
Prostaglandin E2 (PGE2) Production InhibitionThis compoundLess potent inhibitor[3]
Cyclooxygenase-2 (COX-2) Induction InhibitionTectorigeninPotent inhibitor[3][4]
Cyclooxygenase-2 (COX-2) Induction InhibitionThis compoundInhibitor[3]
NF-κB Activation InhibitionTectorigeninSignificant inhibition[4]
NF-κB Activation InhibitionThis compoundLess significant inhibition[4]
Table 3: Anticancer Activity (IC50 Values)
Cell LineCancer TypeCompoundIC50 ValueSource
A2780Ovarian CancerTectorigenin48.67 ± 0.31 µM[5]
Prostate Cancer CellsProstate CancerTectorigenin0.08 µM[1]
HCT116Colorectal CancerTectorigenin141.0 µM
Various Human Cancer CellsVariousThis compoundInactive[6]

Experimental Protocols

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

    • This compound or tectorigenin dissolved in a suitable solvent (e.g., DMSO or methanol).

    • Methanol (as a blank and for dilutions).

    • Ascorbic acid or Trolox as a positive control.

  • Procedure:

    • Prepare a stock solution of the test compound and the positive control.

    • In a 96-well plate or cuvettes, add a specific volume of the test compound at various concentrations.

    • Add the DPPH solution to each well/cuvette and mix thoroughly.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the inhibition of nitric oxide production in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or tectorigenin for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at approximately 540 nm.

    • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

    • The inhibitory effect of the compounds on NO production is calculated relative to the LPS-stimulated control.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of the cells.

  • Cell Culture and Treatment:

    • Culture the desired cancer cell line (e.g., A2780, HCT116) in the appropriate medium.

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound or tectorigenin for a specified time (e.g., 24, 48, or 72 hours).

  • MTT Assay Procedure:

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

    • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a wavelength of around 570 nm.

    • Cell viability is expressed as a percentage of the untreated control.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Signaling Pathway Diagrams

Anti-inflammatory Signaling Pathway

Tectorigenin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways. This compound is generally less effective in modulating these pathways.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, ERK, JNK) MyD88->MAPK IKK IKK MyD88->IKK NFkB NF-κB (p65/p50) MAPK->NFkB IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Transcription Tectorigenin Tectorigenin Tectorigenin->MAPK Inhibits Tectorigenin->IKK Inhibits This compound This compound (Less Potent) This compound->IKK Weakly Inhibits

Caption: Tectorigenin's anti-inflammatory mechanism.

Anticancer Signaling Pathway (Apoptosis Induction)

Tectorigenin can induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK, leading to the activation of caspases.

anticancer_pathway Tectorigenin Tectorigenin PI3K PI3K Tectorigenin->PI3K Inhibits MAPK MAPK Tectorigenin->MAPK Modulates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) MAPK->Bax Activates Caspases Caspase Cascade (Caspase-3, -9) Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Tectorigenin's pro-apoptotic mechanism in cancer cells.

Conclusion

The available evidence strongly indicates that tectorigenin, the aglycone form, possesses significantly greater biological activity across antioxidant, anti-inflammatory, and anticancer assays compared to its glycoside, this compound. The presence of the glucose moiety in this compound appears to hinder its interaction with molecular targets, thereby reducing its potency. Researchers and drug development professionals should consider tectorigenin as the more active compound for in vitro and in vivo studies targeting pathways related to oxidative stress, inflammation, and cancer. However, the pharmacokinetic profiles and bioavailability of both compounds in vivo may differ, which is a critical consideration for therapeutic applications.

References

Tectoroside in Iris Species: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and scientists exploring novel therapeutic agents, the genus Iris presents a rich source of bioactive compounds. Among these, the isoflavone (B191592) glycoside tectoroside (B1160345) has garnered significant attention for its potential pharmacological activities. This guide provides a comparative overview of this compound content in different Iris species, supported by experimental data and detailed methodologies, to aid in the selection and utilization of these plants for research and development.

Quantitative Comparison of this compound Content

Recent phytochemical studies have focused on quantifying the isoflavone content in various Iris species. Notably, a comparative analysis of Iris domestica (formerly known as Belamcanda chinensis) and Iris tectorum has revealed significant differences in their isoflavone profiles. While both species contain similar types of isoflavones, the overall content is considerably higher in the rhizomes of Iris tectorum compared to Iris domestica[1]. This compound, being a prominent isoflavone glycoside in these species, follows this trend.

Iris SpeciesPlant PartRelative this compound ContentReference
Iris tectorum Maxim.RhizomeHigh[1]
Iris domestica (L.) Goldblatt & Mabb.RhizomeLow[1]

Note: This table provides a qualitative comparison based on the referenced study. Absolute quantitative values can vary based on factors such as geographical location, harvest time, and extraction method.

Experimental Protocols

The quantification of this compound in Iris species is primarily achieved through High-Performance Liquid Chromatography (HPLC) based methods. The following is a synthesized protocol based on established methodologies for the extraction and analysis of isoflavones from Iris rhizomes.

Sample Preparation and Extraction
  • Plant Material: Dried rhizomes of the selected Iris species are ground into a fine powder.

  • Extraction Solvent: A mixture of methanol (B129727) and water (e.g., 70-80% methanol) is commonly used.

  • Extraction Method:

    • Weigh a precise amount of the powdered rhizome (e.g., 1.0 g).

    • Add a specific volume of the extraction solvent (e.g., 50 mL).

    • Perform extraction using ultrasonication for a defined period (e.g., 30-60 minutes) at a controlled temperature.

    • Alternatively, maceration or reflux extraction can be employed.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the residue to ensure complete extraction.

    • Combine the supernatants and filter through a 0.45 µm membrane filter before HPLC analysis.

HPLC Analysis
  • Chromatographic System: A standard HPLC system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is used.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is typically employed.

  • Mobile Phase: A gradient elution is commonly used, consisting of:

    • Solvent A: Acetonitrile

    • Solvent B: Water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

  • Gradient Program: The proportion of Solvent A is gradually increased over the run time to separate the compounds.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection:

    • DAD: The absorbance is monitored at the maximum absorption wavelength for this compound (around 263 nm).

    • MS: Electrospray ionization (ESI) in negative ion mode is effective for the detection and confirmation of this compound and other isoflavones.

  • Quantification: A calibration curve is generated using a certified reference standard of this compound. The concentration of this compound in the plant extracts is then determined by comparing the peak area with the calibration curve.

Mechanism of Action: this compound's Role in Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory effects being particularly well-documented. The primary mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Experimental Workflow for this compound Extraction and Analysis

experimental_workflow start Start: Dried Iris Rhizome grinding Grinding start->grinding extraction Ultrasonic Extraction (Methanol/Water) grinding->extraction filtration Filtration extraction->filtration hplc HPLC-DAD/MS Analysis filtration->hplc quantification Quantification (vs. Standard) hplc->quantification end End: this compound Content quantification->end

Caption: Workflow for this compound extraction and quantification.

This compound's Inhibition of the NF-κB Signaling Pathway

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), a cascade of signaling events leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines like TNF-α and IL-6. This compound is believed to exert its anti-inflammatory effect by interfering with this pathway, potentially by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation.

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB NF-κB (Active) p_IkBa->NFkB IκBα Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Gene Transcription

Caption: this compound's inhibitory effect on the NF-κB pathway.

References

Tectoroside Versus Genistein: A Comparative Analysis of Estrogenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the estrogenic activity of tectoroside (B1160345) and genistein (B1671435), focusing on their performance in various experimental assays and their underlying signaling mechanisms. The information is intended to support researchers in making informed decisions regarding the use of these compounds in their studies.

Summary of Estrogenic Activity

This compound and genistein, both isoflavones, exhibit distinct profiles of estrogenic activity. While genistein's estrogenicity is well-documented, acting through both classical nuclear estrogen receptors and non-genomic pathways, data for this compound is less direct. Studies on the structurally similar compound, tectoridin (B1682737), suggest that its estrogenic effects are primarily mediated through a non-genomic pathway, indicating a potentially different mechanism of action compared to genistein.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the estrogenic activity of genistein and tectoridin (as a proxy for this compound).

Table 1: Estrogen Receptor Binding Affinity

CompoundReceptorBinding Affinity (IC50/RBA)Reference
Tectoridin ERαScarcely binds[1]
Genistein ERαRBA: 4% (relative to 17β-estradiol)[2]
ERβRBA: 87% (relative to 17β-estradiol); ~30-fold higher affinity than for ERα[3][4]

Table 2: Estrogenic Activity in Cell-Based Assays

CompoundAssayCell LineActivity (EC50/Concentration for Effect)Reference
Tectoridin Cell ProliferationMCF-7Potent induction of proliferation[1]
Estrogen Response Element (ERE) TransactivationMCF-7Potent transactivation[1]
Genistein Cell ProliferationMCF-7Stimulatory at 10 nM - 1 µM, Inhibitory at >20 µM[5]
Estrogen-Responsive Gene (pS2) ExpressionMCF-7Induced at concentrations as low as 1 µM[5]

Signaling Pathways

Genistein exerts its estrogenic effects through two main pathways: the classical genomic pathway involving direct binding to nuclear estrogen receptors (ERα and ERβ) and a non-genomic pathway mediated by the G protein-coupled estrogen receptor (GPR30). In contrast, studies on tectoridin suggest its estrogenic activity is predominantly channeled through the GPR30-mediated non-genomic pathway, with minimal interaction with ERα.

Estrogenic_Signaling_Pathways cluster_genistein Genistein Signaling cluster_this compound This compound (via Tectoridin) Signaling Genistein Genistein ER_G ERα / ERβ (Nuclear) Genistein->ER_G Binds GPR30_G GPR30 Genistein->GPR30_G Activates ERE Estrogen Response Element (ERE) ER_G->ERE Binds Gene_Expression_G Gene Expression (Genomic Effects) ERE->Gene_Expression_G Regulates ERK_G ERK Activation GPR30_G->ERK_G Non_Genomic_G Non-Genomic Effects ERK_G->Non_Genomic_G This compound This compound (Tectoridin) ER_T ERα (Poor Binding) This compound->ER_T Scarcely Binds GPR30_T GPR30 This compound->GPR30_T Activates ERK_T ERK Activation GPR30_T->ERK_T Non_Genomic_T Non-Genomic Effects ERK_T->Non_Genomic_T

Caption: Comparative signaling pathways of Genistein and this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Estrogen Receptor Binding Assay

This competitive binding assay measures the ability of a test compound to displace radiolabeled 17β-estradiol ([³H]-E2) from purified estrogen receptors (ERα or ERβ).

  • Materials: Purified recombinant human ERα or ERβ, [³H]-E2, test compounds (this compound, genistein), assay buffer, hydroxylapatite slurry.

  • Procedure:

    • Incubate a constant concentration of ERα or ERβ with increasing concentrations of the test compound in the assay buffer.

    • Add a fixed concentration of [³H]-E2 to the mixture and incubate to reach equilibrium.

    • Add hydroxylapatite slurry to separate bound from free [³H]-E2.

    • Centrifuge the samples and measure the radioactivity in the pellet (containing the ER-bound [³H]-E2) using a scintillation counter.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50 value).

Receptor_Binding_Assay A Incubate ERα/ERβ with Test Compound B Add [³H]-E2 (Radiolabeled Estrogen) A->B C Incubate to Equilibrium B->C D Add Hydroxylapatite Slurry C->D E Separate Bound from Free [³H]-E2 D->E F Measure Radioactivity in Pellet E->F G Calculate IC50 F->G

Caption: Workflow for the Estrogen Receptor Binding Assay.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

  • Materials: MCF-7 cells, culture medium (phenol red-free), charcoal-stripped fetal bovine serum (CS-FBS), test compounds, cell counting reagent (e.g., MTT, SRB).

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate in culture medium supplemented with CS-FBS to remove endogenous steroids.

    • After cell attachment, replace the medium with fresh medium containing various concentrations of the test compound.

    • Incubate the cells for a defined period (e.g., 6 days).

    • Assess cell proliferation using a suitable colorimetric assay (e.g., MTT).

    • Measure the absorbance and calculate the concentration of the test compound that produces 50% of the maximal proliferative response (EC50 value).

Estrogen Response Element (ERE) Reporter Gene Assay

This assay measures the ability of a compound to activate estrogen receptors, leading to the transcription of a reporter gene under the control of an estrogen response element (ERE).

  • Materials: A suitable cell line (e.g., MCF-7 or HEK293) transiently or stably transfected with an ERE-luciferase reporter plasmid and an ER expression vector (if the cell line is ER-negative).

  • Procedure:

    • Plate the transfected cells in a 96-well plate.

    • Expose the cells to various concentrations of the test compound.

    • After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

    • The increase in luciferase activity corresponds to the activation of the estrogen receptor.

Reporter_Gene_Assay A Transfect Cells with ERE-Reporter Plasmid B Expose Cells to Test Compound A->B C Compound Activates ER B->C D Activated ER Binds to ERE C->D E Reporter Gene (e.g., Luciferase) is Transcribed D->E F Measure Reporter Gene Activity E->F

Caption: Workflow for the ERE Reporter Gene Assay.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Tectoroside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds like Tectoroside is fundamental for ensuring product quality, conducting pharmacokinetic studies, and guaranteeing therapeutic efficacy. This guide provides an objective comparison of four common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

This publication details the experimental protocols and summarizes the quantitative performance data for each method, offering a framework for cross-validation and informed method selection based on specific analytical requirements such as sensitivity, selectivity, and sample throughput. While direct cross-validation studies for this compound are limited, this guide collates data from individual validated methods for this compound and structurally similar isoflavones to provide a comprehensive comparative analysis.

Comparative Analysis of Analytical Methods

The selection of an optimal analytical method for this compound quantification hinges on a balance between performance characteristics and practical considerations. HPLC-UV offers a robust and cost-effective solution for routine quality control. LC-MS provides unparalleled sensitivity and selectivity, making it ideal for complex matrices and trace-level analysis. HPTLC is a high-throughput method suitable for screening multiple samples simultaneously. UV-Vis spectrophotometry, while less specific, offers a simple and rapid approach for preliminary quantification.

Validation ParameterHPLC-UVLC-MS/MSHPTLCUV-Vis Spectrophotometry
Linearity (r²) >0.999>0.999>0.99>0.99
Limit of Detection (LOD) 31.0 ng/mL[1]0.5 ng/mL[2]~5-10 ng/spot~0.1-0.2 µg/mL
Limit of Quantitation (LOQ) 91.9 ng/mL[1]1 ng/mL[2]~20-30 ng/spot~0.4-0.7 µg/mL
Precision (%RSD) < 3%[1]< 15%< 2%< 2%
Accuracy/Recovery (%) 92-108%92-110%98-102%98-102%
Specificity ModerateHighModerateLow
Throughput ModerateModerateHighHigh
Cost LowHighMediumVery Low

Note: Data for HPTLC and UV-Vis Spectrophotometry are estimated based on typical performance for structurally similar isoflavones due to the limited availability of specific data for this compound.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following protocols are based on validated methods for this compound and its analogues.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in plasma samples and can be adapted for other matrices.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (containing an acid modifier like 0.1% formic acid). A typical starting condition could be a ratio of 20:80 (v/v) acetonitrile to acidified water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound exhibits maximum absorbance at approximately 263 nm and 330 nm. Therefore, detection can be set at 263 nm.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add a suitable internal standard.

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a 20 µL aliquot into the HPLC system.

  • Standard Preparation: Prepare a stock solution of this compound in methanol. A series of calibration standards can be prepared by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

Liquid Chromatography with Mass Spectrometry (LC-MS)

This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices at low concentrations.

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

    • A typical gradient could be: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Multiple Reaction Monitoring (MRM) Transitions: For Tectoridin (the glycoside form of this compound), the transition m/z 463.1 → 301.1 can be monitored.

  • Sample Preparation (Blood):

    • To 50 µL of blood, add an internal standard.

    • Add 150 µL of acetonitrile to precipitate proteins.

    • Vortex and centrifuge.

    • Inject a small volume (e.g., 1-5 µL) of the supernatant directly into the LC-MS system.

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Prepare calibration standards by spiking blank matrix (e.g., blood or plasma) with known concentrations of this compound, covering the expected sample concentration range (e.g., 1 - 1000 ng/mL).

High-Performance Thin-Layer Chromatography (HPTLC)

This method allows for the simultaneous analysis of multiple samples, making it suitable for high-throughput screening and quality control of herbal extracts.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of Toluene: Ethyl Acetate: Formic Acid (e.g., 5:4:1, v/v/v).

  • Sample Application: Apply standard and sample solutions as bands of a specific length using an automated TLC sampler.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: After development, dry the plate and scan it using a TLC scanner in absorbance mode at the wavelength of maximum absorbance for this compound (e.g., 263 nm).

  • Sample Preparation (Herbal Extract):

    • Extract a known amount of powdered plant material with a suitable solvent (e.g., methanol) using ultrasonication or reflux.

    • Filter the extract and evaporate the solvent.

    • Dissolve the residue in a known volume of methanol.

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Apply different volumes of the stock solution to the HPTLC plate to generate a calibration curve (e.g., 100 - 1000 ng/spot).

UV-Visible Spectrophotometry

This is a simple and rapid method for the quantification of this compound in solutions with relatively low matrix interference.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: Methanol or Ethanol.

  • Wavelength of Maximum Absorbance (λmax): this compound shows absorbance maxima around 263 nm and 330 nm. The peak at 263 nm is generally more intense and suitable for quantification.

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

    • Measure the absorbance of each standard solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare the sample solution and measure its absorbance at the same wavelength.

    • Determine the concentration of this compound in the sample from the calibration curve.

  • Sample Preparation: The sample preparation should be simple, aiming to dissolve the analyte in the solvent with minimal interference. For herbal extracts, a simple dissolution followed by filtration may be sufficient for a preliminary estimation.

Mandatory Visualizations

To facilitate a clearer understanding of the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_validation Method Validation & Data Analysis Sample Sample Matrix (e.g., Plasma, Plant Extract) Extract Extraction / Protein Precipitation Sample->Extract Standard This compound Reference Standard Spike Spiking & Dilution Standard->Spike HPLC HPLC-UV Spike->HPLC LCMS LC-MS Spike->LCMS HPTLC HPTLC Spike->HPTLC UVVis UV-Vis Spike->UVVis Extract->HPLC Extract->LCMS Extract->HPTLC Extract->UVVis Cal Calibration Curve Construction HPLC->Cal LCMS->Cal HPTLC->Cal UVVis->Cal Quant Quantification Cal->Quant Val Validation Parameters (Accuracy, Precision, etc.) Quant->Val Comp Cross-Method Comparison Val->Comp logical_relationship cluster_methods Analytical Methods cluster_attributes Key Attributes This compound This compound Quantification HPLC HPLC-UV This compound->HPLC Good Balance LCMS LC-MS This compound->LCMS Highest Sensitivity HPTLC HPTLC This compound->HPTLC High Throughput UVVis UV-Vis This compound->UVVis Simplicity & Speed Attr_HPLC Robustness Cost-Effective Good Specificity Attr_LCMS High Selectivity Trace Level Analysis Complex Matrices Attr_HPTLC Multiple Samples Screening Herbal Analysis Attr_UVVis Rapid Scans Preliminary Analysis Low Cost

References

Tectoroside's Neuroprotective Effects: A Comparative Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the existing preclinical literature on the neuroprotective effects of tectoroside (B1160345) (also known as tectoridin). The aim is to objectively assess the reproducibility of its therapeutic potential by examining quantitative data from various experimental models of neurodegeneration.

This compound, an isoflavone (B191592) glycoside, has garnered interest for its potential therapeutic properties, including its neuroprotective activities. Preclinical studies suggest that its effects are primarily mediated through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. This guide synthesizes the available data to offer a clear comparison of the findings across different studies, detailing the experimental frameworks and the signaling pathways implicated in its mode of action.

In Vitro Studies: Anti-inflammatory and Cytoprotective Effects

The direct anti-inflammatory and cytoprotective effects of this compound and its aglycone, tectorigenin (B1682738), have been investigated in cell-based assays. Tectorigenin, in particular, has been shown to mitigate neuroinflammation in microglial cells, which are key players in the inflammatory processes within the central nervous system.

Experimental Protocols:
  • Cell Lines:

    • BV-2 murine microglial cells were used to model neuroinflammation.

    • PC12 cells, a rat pheochromocytoma cell line, were utilized to model neuronal oxidative stress.

    • Chinese hamster lung fibroblasts (V79-4) were also used to assess cytoprotection against oxidative stress.

  • Induction of Neuroinflammation/Oxidative Stress:

    • Lipopolysaccharide (LPS) (1 µg/mL) was used to stimulate an inflammatory response in BV-2 cells.

    • Hydrogen peroxide (H₂O₂) (400 µM) was used to induce oxidative stress and cell death in PC12 and V79-4 cells.

  • Treatment:

    • Cells were pre-treated with varying concentrations of tectorigenin or this compound for a specified duration before the addition of the inflammatory or oxidative stimulus.

  • Assays:

    • Cell Viability: Assessed using the MTT assay.

    • Nitric Oxide (NO) Production: Measured using the Griess reagent.

    • Pro-inflammatory Mediators: Levels of prostaglandin (B15479496) E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) were quantified by ELISA.

    • Oxidative Stress Markers: Activities of superoxide (B77818) dismutase (SOD) and catalase (CAT), and levels of glutathione (B108866) (GSH) and malondialdehyde (MDA) were measured.

    • Western Blot Analysis: Used to determine the protein expression levels of key signaling molecules.

Quantitative Data Summary: In Vitro Effects of Tectorigenin and this compound
Experimental ModelCompoundKey FindingsReference
LPS-stimulated BV-2 microgliaTectorigeninDose-dependent inhibition of NO, PGE₂, TNF-α, and IL-6 production.[1]
H₂O₂-induced PC12 cellsThis compoundSignificantly improved cell survival and increased SOD, CAT, and GSH levels.[2]
H₂O₂-induced V79-4 cellsTectorigeninIncreased cell viability to 84% (from 66% in H₂O₂-treated cells).[3]

In Vivo Studies: Neuroprotection in Animal Models of Neurological Disease

The neuroprotective efficacy of this compound has been evaluated in rodent models of Alzheimer's disease and ischemic stroke. These studies provide insights into its potential to ameliorate cognitive deficits and reduce neuronal damage in more complex biological systems.

Experimental Protocols:
  • Animal Models:

    • Alzheimer's Disease Model: Male Wistar rats with intracerebroventricular administration of soluble amyloid-beta (Aβ1-42).

    • Ischemic Stroke Model: Male Sprague-Dawley rats subjected to middle cerebral artery occlusion/reperfusion (MCAO/R).

  • Treatment:

    • This compound was administered orally or via injection at specified dosages and durations.

  • Behavioral Assessments:

    • Morris water maze was used to assess spatial learning and memory in the Alzheimer's model.

    • Neurological deficit scores were evaluated in the ischemic stroke model.

  • Biochemical and Histological Analysis:

    • Brain tissue was analyzed for infarct volume, oxidative stress markers (SOD, GSH, MDA), and protein expression via Western blot and immunohistochemistry.

Quantitative Data Summary: In Vivo Neuroprotective Effects of this compound
Animal ModelKey FindingsReference
Amyloid-beta infused rat model of Alzheimer's DiseaseMitigated Aβ1-42-induced neurodegeneration, improved spatial learning and memory, reduced neurofibrillary tangles, increased SOD and GSH, and decreased MDA content.[2]
Rat model of Ischemic StrokeImproved neurological function, significantly reduced cerebral infarction volume.[4]

Signaling Pathways Implicated in this compound's Neuroprotective Effects

Across the reviewed studies, the neuroprotective effects of this compound and its aglycone, tectorigenin, have been attributed to the modulation of several key signaling pathways. These pathways are central to the cellular response to stress, inflammation, and apoptosis.

Anti-Inflammatory Signaling

Tectorigenin has been shown to suppress neuroinflammation by inhibiting the TLR4/MyD88/NF-κB and MAPK (ERK/JNK) signaling pathways in microglial cells.[1]

G Tectorigenin Anti-Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB MAPK MAPK (ERK/JNK) MyD88->MAPK Tectorigenin Tectorigenin Tectorigenin->NFkB Tectorigenin->MAPK Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE₂, TNF-α, IL-6) NFkB->Pro_inflammatory_Mediators Transcription MAPK->Pro_inflammatory_Mediators Activation

Tectorigenin's inhibition of neuroinflammation.
Antioxidant and Pro-Survival Signaling

This compound has been demonstrated to exert antioxidant and anti-apoptotic effects through the activation of the Nrf2/HO-1 pathway and modulation of the PI3K/Akt/mTOR pathway.[2][4]

G This compound Pro-Survival Pathways This compound This compound PI3K PI3K This compound->PI3K Nrf2 Nrf2 This compound->Nrf2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival (Anti-apoptosis) mTOR->Cell_Survival HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

This compound's antioxidant and pro-survival signaling.

Reproducibility and Future Directions

The available literature, although limited, shows a consistent pattern of neuroprotective effects for this compound and its aglycone, tectorigenin, across different in vitro and in vivo models of neurological damage. The reported mechanisms of action, primarily centered around anti-inflammatory, antioxidant, and anti-apoptotic pathways, are also largely congruent between studies.

The study on an Alzheimer's disease model demonstrated this compound's ability to mitigate amyloid-beta-induced pathology and improve cognitive function, which was supported by its protective effects against oxidative stress in a neuronal cell line.[2] Similarly, in a model of ischemic stroke, this compound reduced brain damage and improved neurological outcomes, with evidence pointing towards the modulation of inflammatory and survival pathways.[4] The work on tectorigenin in a neuroinflammation model further substantiates the anti-inflammatory potential of this class of compounds.[1]

However, it is crucial to note that the number of studies is still small, and direct replication studies are lacking. Future research should aim to:

  • Conduct independent replications of the key findings in different laboratories.

  • Evaluate the neuroprotective effects of this compound in other models of neurodegenerative diseases, such as Parkinson's disease.

  • Further elucidate the downstream targets and molecular interactions of this compound within the identified signaling pathways.

  • Investigate the pharmacokinetics and bioavailability of this compound to better translate preclinical findings to potential clinical applications.

References

A Comparative Analysis of Tectoridin and its Derivatives in Inflammation Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the anti-inflammatory properties of the natural isoflavonoid (B1168493) Tectoridin, its aglycone Tectorigenin, and its synthetic derivatives. This document synthesizes experimental data on their biological activities, delves into the underlying molecular mechanisms, and provides detailed experimental protocols for key assays.

Tectoridin, a glycosylated isoflavone, and its more biologically active aglycone, Tectorigenin, have demonstrated significant anti-inflammatory potential. Research indicates that the structural form of these compounds plays a crucial role in their efficacy, with the aglycone Tectorigenin consistently exhibiting superior activity. This has prompted investigations into synthetic derivatives to enhance their therapeutic properties.

Comparative Biological Activity

Experimental evidence consistently demonstrates that Tectorigenin is a more potent anti-inflammatory agent than its glycoside precursor, Tectoridin. Furthermore, synthetic modifications, such as sulfonation, have been shown to improve the bioactivity of Tectorigenin, primarily through increased water solubility and enhanced antioxidant properties.

The primary mechanism of anti-inflammatory action for Tectoridin and its derivatives involves the downregulation of key inflammatory mediators. This is achieved through the modulation of critical signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Below is a summary of the available quantitative data on the inhibitory activity of these compounds on major inflammatory markers.

CompoundTargetCell LineIC50 Value (µM)Reference
TectorigeninNitric Oxide (NO) ProductionRAW 264.7~20[1]
TectorigeninProstaglandin E2 (PGE2) ProductionRAW 264.7>10[1]
TectorigeninInterleukin-1β (IL-1β) SecretionRAW 264.7~20[1]
TectoridinNitric Oxide (NO) ProductionRAW 264.7>20[1]
TectorigeninNitric Oxide (NO) ProductionBV-2 Microglia1.3 - 2.3[2]
Tectorigenin Sodium SulfonateAntioxidant Activity (DPPH)N/AMore potent than Tectorigenin[3]

Note: The available literature lacks a comprehensive, direct comparison of a wide range of synthetic Tectoridin/Tectorigenin derivatives with their parent compounds using standardized assays. The data presented here is compiled from various studies and should be interpreted with this limitation in mind.

Molecular Mechanisms of Action

Tectorigenin exerts its anti-inflammatory effects by intervening in the NF-κB and MAPK signaling cascades, two pivotal pathways in the inflammatory response.

NF-κB Signaling Pathway:

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. It binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages. This binding initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines such as TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). Tectorigenin has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators.[1]

MAPK Signaling Pathway:

The MAPK pathway is another crucial signaling route activated by inflammatory stimuli like LPS. This pathway involves a cascade of protein kinases: MAPKKK (e.g., TAK1), MAPKK (e.g., MKK3/6, MEK1/2), and MAPK (e.g., p38, ERK1/2, JNK). Upon activation, these MAPKs phosphorylate and activate various transcription factors, including AP-1 (a dimer of c-Jun and c-Fos). These transcription factors then move to the nucleus and, in conjunction with NF-κB, drive the expression of pro-inflammatory genes. Tectorigenin has been observed to inhibit the phosphorylation of key MAPK proteins like p38, ERK, and JNK, thus dampening the inflammatory response.

Visualizing the Pathways and Experimental Workflow

To better illustrate the complex biological processes involved, the following diagrams have been generated.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB_NFkappaB IκBα NF-κB IKK->IkappaB_NFkappaB Phosphorylates IκBα IkappaB IκBα Ubiquitination &\nDegradation Ubiquitination & Degradation IkappaB->Ubiquitination &\nDegradation NFkappaB NF-κB (p50/p65) NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocates Tectorigenin Tectorigenin Tectorigenin->IKK Inhibits IkappaB_NFkappaB->NFkappaB Releases DNA DNA NFkappaB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_Genes Transcription

Caption: Tectorigenin inhibits the NF-κB signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 MAPKKK (TAK1) TLR4->TAK1 Activates MKK MAPKK (MKK3/6, MEK) TAK1->MKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates AP1_n AP-1 AP1->AP1_n Translocates Tectorigenin Tectorigenin Tectorigenin->MAPK Inhibits Phosphorylation DNA DNA AP1_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes DNA->Pro_inflammatory_Genes Transcription

Caption: Tectorigenin inhibits the MAPK signaling pathway.

G cluster_assays 6. Bioassays start Start cell_culture 1. Cell Culture (e.g., RAW 264.7 macrophages) start->cell_culture end End treatment 2. Treatment - Vehicle Control - LPS Control - LPS + Tectoridin/Derivatives cell_culture->treatment incubation 3. Incubation (e.g., 24 hours) treatment->incubation supernatant_collection 4. Collect Supernatant incubation->supernatant_collection cell_lysis 5. Cell Lysis incubation->cell_lysis griess_assay Griess Assay (NO) supernatant_collection->griess_assay elisa ELISA (TNF-α, IL-6) supernatant_collection->elisa western_blot Western Blot (p-IκBα, p-p38, etc.) cell_lysis->western_blot data_analysis 7. Data Analysis (IC50 Calculation) griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis data_analysis->end

Caption: General experimental workflow for anti-inflammatory assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the anti-inflammatory effects of Tectoridin and its derivatives.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate plates (e.g., 96-well plates for viability and Griess assays, 24-well plates for ELISA, and 6-well plates for Western blotting). After reaching 70-80% confluency, the cells are pre-treated with various concentrations of Tectoridin, Tectorigenin, or their synthetic derivatives for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL). Control groups include untreated cells (vehicle) and cells treated with LPS alone.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (B80452) (NO2-), a stable and soluble breakdown product of NO, in the cell culture supernatant.

  • Reagent Preparation:

    • Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in distilled water.

    • Standard: Sodium nitrite (NaNO2) solution of known concentrations (e.g., 0-100 µM) prepared in culture medium.

  • Procedure:

    • After the treatment period, collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add an equal volume of Griess Reagent (prepared by mixing equal volumes of Reagent A and Reagent B just before use) to each supernatant sample and the standards.

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation:

    • Generate a standard curve using the absorbance values of the sodium nitrite standards.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of NO inhibition for each treatment group relative to the LPS-only control.

Cytokine Production Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits for mouse TNF-α and IL-6.

    • Follow the manufacturer's instructions provided with the kit.

    • Typically, the procedure involves coating a 96-well plate with a capture antibody, adding the collected cell culture supernatants and standards, followed by the addition of a detection antibody, an enzyme-linked secondary antibody, and finally a substrate solution to produce a colorimetric signal.

  • Measurement and Calculation:

    • Measure the absorbance at the recommended wavelength (usually 450 nm) using a microplate reader.

    • Generate a standard curve using the provided cytokine standards.

    • Determine the concentration of TNF-α and IL-6 in the samples from the standard curve.

    • Calculate the percentage of cytokine inhibition for each treatment group relative to the LPS-only control.

Western Blot Analysis

Western blotting is employed to detect the protein levels and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

    • Determine the protein concentration of each sample using a protein assay kit (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, IκBα, phospho-p38, p38, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Capture the images using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Tectoridin, and more notably its aglycone Tectorigenin, represent promising natural compounds for the development of novel anti-inflammatory agents. The superior activity of Tectorigenin highlights the importance of the aglycone structure for its biological function. While the synthesis of derivatives has shown potential for enhancing properties like solubility and antioxidant capacity, a critical need remains for comprehensive studies that directly compare the anti-inflammatory efficacy of a broader range of synthetic derivatives against the parent compounds. Such research, employing standardized cellular and in vivo models, will be instrumental in elucidating structure-activity relationships and guiding the rational design of more potent and effective anti-inflammatory drugs based on the Tectorigenin scaffold. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this endeavor.

References

Tectoroside's Antioxidant Power Validated by DPPH Assay: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 4, 2025

A comprehensive analysis of Tectoroside's antioxidant capacity, utilizing the widely accepted 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, reveals its standing among established antioxidants. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's performance against its aglycone form, Tectorigenin (B1682738), and standard antioxidants such as Ascorbic Acid and Trolox.

Recent in vitro studies have consistently demonstrated the antioxidant potential of this compound, a prominent isoflavone (B191592) glycoside. The DPPH assay, a standard method for evaluating the free-radical scavenging ability of compounds, confirms this activity. While direct IC50 values for this compound can vary between studies, a clear trend emerges when comparing its activity to its constituent parts and other well-known antioxidants.

The antioxidant activity of flavonoids is often influenced by their chemical structure. In the case of this compound (also known as Tectoridin), it is the glycoside form of Tectorigenin. Research indicates that the aglycone form, Tectorigenin, exhibits more potent antioxidant activity than its glycoside counterpart, this compound.[1][2] One study directly comparing the two found that Tectorigenin possesses superior DPPH radical scavenging activity.[1] Another investigation into the antioxidant properties of Tectoridin, Tectorigenin, and a sulfonated derivative of Tectorigenin further solidified this finding, showing the antioxidant activity in the order of Tectorigenin sodium sulfonate > Tectorigenin > Tectoridin.[2][3]

This difference in activity is often attributed to the presence of the sugar moiety in this compound, which can hinder the molecule's ability to donate a hydrogen atom to scavenge free radicals.

Comparative Antioxidant Capacity (IC50 Values)

The IC50 value represents the concentration of an antioxidant required to inhibit 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the comparative DPPH radical scavenging activity.

CompoundDPPH IC50 (µM)Relative Antioxidant Strength
This compound (Tectoridin) Not explicitly found, but consistently lower than Tectorigenin[1][2]Good
Tectorigenin ~275 µMHigher than this compound[1]
Ascorbic Acid (Vitamin C) ~30 µMVery High
Trolox ~45 µMVery High

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

The following is a generalized protocol for determining the antioxidant capacity of this compound using the DPPH assay.

1. Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). This solution should be freshly prepared and kept in the dark.
  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
  • Standard Solutions: Prepare stock solutions of Ascorbic Acid and Trolox in the same solvent as this compound.
  • Serial Dilutions: Prepare a series of dilutions of this compound and the standard solutions at various concentrations.

2. Assay Procedure:

  • Add 1 mL of the DPPH solution to 1 mL of each of the serially diluted this compound and standard solutions.
  • A control sample is prepared by mixing 1 mL of the DPPH solution with 1 mL of the solvent.
  • Incubate the mixtures in the dark at room temperature for 30 minutes.
  • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

3. Data Analysis:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and the standard antioxidants. The IC50 is the concentration that corresponds to 50% inhibition.

Visualizing the DPPH Assay Workflow

The following diagram illustrates the key steps involved in the DPPH antioxidant assay.

DPPH_Assay_Workflow cluster_prep Preparation DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH with Sample/Standard DPPH->Mix Sample Prepare this compound & Standard Solutions Dilutions Create Serial Dilutions Sample->Dilutions Dilutions->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow of the DPPH radical scavenging assay.

The Underlying Chemistry of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. This process leads to a color change from deep violet to pale yellow, which can be quantified spectrophotometrically.

DPPH_Reaction cluster_reactants Reactants cluster_products Products DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + H• Antioxidant This compound-H Antioxidant_radical This compound• Antioxidant->Antioxidant_radical - H•

Caption: The basic reaction of the DPPH assay.

References

In Vivo Veritas: Tectoroside's In Vitro Promises Validated in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the journey from promising in vitro results to validated in vivo efficacy is a critical and often challenging path. Tectoroside, a naturally occurring isoflavone (B191592) glycoside, has demonstrated significant potential in laboratory settings, exhibiting a range of anti-inflammatory, antioxidant, and anti-cancer properties. This guide provides a comprehensive comparison of the in vitro findings for this compound and its aglycone form, Tectorigenin, with their subsequent validation in animal models, supported by detailed experimental data and protocols.

Anti-Inflammatory Effects: From Cell Cultures to Arthritis Models

Tectoridin, the glycoside form of this compound, has shown potent anti-inflammatory effects in vitro by inhibiting the production of key pro-inflammatory mediators. These findings have been successfully translated into in vivo models of inflammatory disease, providing strong evidence for its therapeutic potential.

A key in vivo study demonstrated that Tectoridin significantly alleviates the symptoms of rheumatoid arthritis in a complete Freund's adjuvant (CFA)-induced mouse model. The study revealed that Tectoridin administration reduced paw swelling and joint inflammation. Mechanistically, this therapeutic effect was linked to the inhibition of the MAPK signaling pathway and a subsequent decrease in the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[1]

These in vivo observations are strongly supported by in vitro experiments. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, Tectoridin effectively suppressed the production of nitric oxide (NO) and pro-inflammatory cytokines. This alignment of in vitro and in vivo data suggests that the anti-inflammatory action of this compound is mediated, at least in part, through the modulation of the MAPK pathway.

Comparative Data: In Vitro vs. In Vivo Anti-Inflammatory Activity
In Vitro FindingIn Vivo Validation
Inhibition of Pro-inflammatory Cytokines (IL-1β, IL-6) in LPS-stimulated RAW264.7 cells Reduction of IL-1β and IL-6 levels in the serum of CFA-induced arthritic mice
Suppression of MAPK signaling pathway in vitro Inhibition of ERK, JNK, and p38 phosphorylation in the synovial tissues of arthritic mice [1]

Experimental Workflow for In Vivo Anti-Inflammatory Studies

G cluster_0 Animal Model Induction cluster_1 Treatment cluster_2 Evaluation Induction Induction of Rheumatoid Arthritis in Mice (CFA Injection) Treatment Oral Administration of Tectoridin Induction->Treatment Paw_Swelling Measurement of Paw Swelling Treatment->Paw_Swelling Histopathology Histopathological Analysis of Joints Treatment->Histopathology Cytokine_Analysis Serum Cytokine Analysis (ELISA) Treatment->Cytokine_Analysis Western_Blot Western Blot for MAPK Pathway Proteins Treatment->Western_Blot

Caption: Workflow for in vivo validation of Tectoridin's anti-inflammatory effects.

Antioxidant Properties: Scavenging Radicals and Protecting the Liver

In vitro studies have established Tectoridin and its aglycone, Tectorigenin, as effective antioxidants. These compounds demonstrate the ability to scavenge various free radicals, including superoxide (B77818) and hydroxyl radicals. Comparative in vitro assays have shown that Tectorigenin and its sulfonated derivative possess superior antioxidant activity to Tectoridin.

The in vivo validation of these antioxidant properties is evidenced by studies demonstrating the hepatoprotective effects of Tectoridin. In a rat model of alcohol-induced liver injury, administration of Tectoridin showed a protective effect, which is often associated with the mitigation of oxidative stress.[2] The compound's ability to protect the liver from alcohol-induced damage in vivo provides indirect but strong support for its antioxidant capacity observed in vitro.

Comparative Data: In Vitro vs. In Vivo Antioxidant Activity
In Vitro FindingIn Vivo Validation (Inferred)
Scavenging of superoxide and hydroxyl radicals Hepatoprotective effect in a rat model of alcohol-induced liver injury [2]
Inhibition of lipid peroxidation Reduction of oxidative stress markers in liver tissue (inferred)

Signaling Pathway for Tectoridin's Antioxidant Action

G Tectoridin Tectoridin ROS Reactive Oxygen Species (e.g., O2-, OH·) Tectoridin->ROS Scavenges Oxidative_Stress Oxidative Stress Tectoridin->Oxidative_Stress Reduces ROS->Oxidative_Stress Induces Cellular_Damage Cellular Damage (e.g., Lipid Peroxidation) Oxidative_Stress->Cellular_Damage Leads to Hepatoprotection Hepatoprotection Cellular_Damage->Hepatoprotection Prevented by

Caption: Inferred mechanism of Tectoridin's in vivo antioxidant and hepatoprotective effects.

Anti-Cancer Activity: From Cell Proliferation to Tumor Growth Inhibition

In the realm of oncology, in vitro studies have revealed the potential of Tectoridin to inhibit the growth of cancer cells. For instance, Tectoridin has been shown to dose-dependently suppress the proliferation, migration, and invasion of colon cancer cells, while promoting apoptosis. The underlying mechanism for this in vitro anti-cancer effect has been linked to the inhibition of the PKC/p38 MAPK signaling pathway.[1]

While direct in vivo validation of this specific anti-cancer mechanism for Tectoridin is still emerging, studies on related isoflavones provide strong correlative evidence. For example, the isoflavone genistein (B1671435) has been shown to be effective in reducing tumor growth in xenograft mouse models of various cancers. These in vivo studies on similar compounds, combined with the potent in vitro data for Tectoridin, strongly suggest its potential as an anti-cancer agent. Further in vivo studies using Tectoridin in xenograft models are warranted to conclusively validate its in vitro anti-tumor effects and the specific signaling pathways involved.

Comparative Data: In Vitro Anti-Cancer Activity and Inferred In Vivo Potential
In Vitro FindingIn Vivo Potential (Inferred from related compounds)
Inhibition of colon cancer cell proliferation, migration, and invasion Potential to inhibit tumor growth in xenograft models
Induction of apoptosis in cancer cells Potential to induce apoptosis in tumor tissues
Suppression of PKC/p38 MAPK pathway in colon cancer cells [1]Potential modulation of these pathways in in vivo tumor models

Proposed Experimental Workflow for In Vivo Anti-Cancer Validation

G cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Evaluation Implantation Subcutaneous Injection of Cancer Cells into Nude Mice Treatment Administration of Tectoridin Implantation->Treatment Tumor_Growth Measurement of Tumor Volume Treatment->Tumor_Growth IHC Immunohistochemistry for Proliferation and Apoptosis Markers Treatment->IHC Western_Blot Western Blot for Signaling Pathway Proteins (e.g., MAPK) Treatment->Western_Blot

Caption: Proposed workflow for in vivo validation of Tectoridin's anti-cancer effects.

Detailed Experimental Protocols

In Vivo Rheumatoid Arthritis Model
  • Animals: Male DBA/1 mice (6-8 weeks old).

  • Induction of Arthritis: Mice are immunized with an emulsion of 100 µg of bovine type II collagen in 100 µL of Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection of 100 µg of type II collagen in Incomplete Freund's Adjuvant is given 21 days later.

  • Treatment: Tectoridin (at varying doses, e.g., 20, 40, 80 mg/kg) is administered orally once daily, starting from the day of the first immunization until the end of the experiment.

  • Assessment:

    • Paw Swelling: Measured using a plethysmometer every other day.

    • Histopathology: At the end of the study, ankle joints are collected, fixed in 10% formalin, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone erosion.

    • ELISA: Blood is collected to measure serum levels of IL-1β and IL-6 using commercial ELISA kits.

    • Western Blot: Synovial tissues are homogenized, and protein extracts are used to determine the expression levels of total and phosphorylated p38, ERK, and JNK via Western blotting.

In Vitro Anti-Inflammatory Assay (RAW 264.7 Cells)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are pre-treated with various concentrations of Tectoridin for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent as an indicator of NO production.

  • Cytokine Measurement: The levels of IL-1β and IL-6 in the culture supernatants are quantified using commercial ELISA kits.

  • Western Blot: Cell lysates are prepared to analyze the phosphorylation status of MAPK pathway proteins (p38, ERK, JNK) by Western blotting.

In Vitro Antioxidant Assays
  • DPPH Radical Scavenging Assay: The ability of Tectoridin and Tectorigenin to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is measured spectrophotometrically by the decrease in absorbance at 517 nm.

  • Superoxide Anion Radical Scavenging Assay: The scavenging activity is determined by measuring the inhibition of nitroblue tetrazolium (NBT) reduction by superoxide radicals generated from a phenazine (B1670421) methosulfate-NADH system.

  • Hydroxyl Radical Scavenging Assay: The ability to scavenge hydroxyl radicals is assessed by measuring the inhibition of 2-deoxyribose degradation by hydroxyl radicals generated from the Fenton reaction.

This guide underscores the importance of bridging the gap between in vitro discoveries and in vivo validation. The presented data provides a strong foundation for the continued development of this compound as a potential therapeutic agent for inflammatory diseases, conditions associated with oxidative stress, and cancer. Further preclinical and clinical studies are essential to fully realize its therapeutic promise.

References

A Guide to Inter-Laboratory Comparison of Tectoroside Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tectoroside, a key isoflavonoid (B1168493) glycoside found in the dried flowers of Pueraria lobata (gegen) and the rhizomes of Iris tectorum, has garnered significant interest in the pharmaceutical and natural products sectors due to its diverse pharmacological activities. As research and development involving this compound advance, the necessity for reliable and reproducible analytical methods for its quantification becomes paramount. Inter-laboratory comparisons, also known as proficiency testing or round-robin studies, are crucial for assessing the competency of laboratories in performing specific analyses and for validating analytical methods across different sites.[1][2][3]

This guide provides a framework for conducting an inter-laboratory comparison of this compound analysis, offering a standardized experimental protocol and data presentation formats. While specific public data from a dedicated this compound inter-laboratory study is not currently available, this document outlines the best practices and methodologies that would be employed in such a study, based on established principles of analytical method validation and proficiency testing.[4][5][6]

Experimental Protocol: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This section details a representative HPLC method for the quantitative analysis of this compound. In a formal inter-laboratory study, participating laboratories would be required to adhere strictly to this protocol to ensure the comparability of results.

1. Scope

This method is intended for the quantification of this compound in a supplied test material.

2. Principle

This compound is separated from other components in the sample by reverse-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.

3. Reagents and Materials

  • This compound certified reference standard (CRS)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Test sample containing this compound

4. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or UV detector.

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

5. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 85 15
    20 65 35
    25 65 35
    30 85 15

    | 35 | 85 | 15 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 263 nm

  • Injection Volume: 10 µL

6. Procedure

  • Standard Preparation: Accurately weigh a suitable amount of this compound CRS and dissolve in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations of 10, 25, 50, 100, and 200 µg/mL.

  • Sample Preparation: Accurately weigh the provided test sample and dissolve it in a known volume of methanol. The target concentration should fall within the range of the calibration curve. The solution may require sonication to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Calibration Curve: Inject each working standard solution and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Analysis: Inject the prepared sample solution and record the peak area for this compound.

  • Calculation: Determine the concentration of this compound in the sample solution from the calibration curve. Calculate the final concentration in the original test sample, accounting for the initial sample weight and dilution.

Data Presentation and Comparison

In an inter-laboratory study, each participating laboratory would analyze the same homogenized test sample and report their results to the coordinating body. The data would then be compiled and statistically analyzed to assess the performance of each laboratory and the reproducibility of the analytical method.[7]

Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound Analysis

Laboratory IDReported Concentration (mg/g)Standard DeviationMethod Variationz-score
Lab A5.250.12None0.42
Lab B5.480.15Different column manufacturer1.33
Lab C4.950.10None-0.79
Lab D5.100.11None-0.17
Lab E6.100.25Manual integration3.54 (Outlier)
Lab F5.180.09None0.17
Assigned Value 5.15
Proficiency Std. Dev. 0.27

Note: The data in this table is purely hypothetical and for illustrative purposes. The z-score is calculated as: (Reported Value - Assigned Value) / Proficiency Standard Deviation. A z-score between -2 and 2 is generally considered satisfactory.[8]

Visualization of Workflows and Pathways

Inter-Laboratory Comparison Workflow

The following diagram illustrates the typical workflow of an inter-laboratory comparison study, from the preparation of test materials to the final evaluation of laboratory performance.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Homogenized Test Material Preparation B Protocol Development & Distribution A->B C Participant Enrollment B->C D Sample Distribution to Labs C->D E Analysis by Participating Labs D->E F Submission of Results E->F G Statistical Analysis (e.g., z-scores) F->G H Performance Evaluation G->H I Issuance of Final Report H->I

Figure 1: Workflow of an inter-laboratory comparison study.

This compound HPLC Analysis Workflow

This diagram outlines the key steps in the experimental workflow for the quantitative analysis of this compound using HPLC.

G node_prep Sample & Standard Preparation Weighing Dissolving Diluting Filtering node_hplc HPLC Analysis Injection Chromatographic Separation UV Detection node_prep->node_hplc node_data Data Processing Peak Integration Calibration Curve Generation Concentration Calculation node_hplc->node_data node_report Final Report Tabulation of Results Statistical Summary node_data->node_report

Figure 2: Experimental workflow for this compound HPLC analysis.

The establishment of a robust and validated analytical method for this compound is essential for quality control, research, and clinical development. Inter-laboratory comparisons serve as a vital tool for ensuring that analytical results are consistent and reliable across different testing sites.[2][3] By following a standardized protocol and participating in proficiency testing schemes, laboratories can demonstrate their competence and contribute to the generation of high-quality data in the field of natural product analysis. This guide provides the foundational elements for initiating and participating in such a comparison for this compound, thereby fostering confidence in analytical outcomes among researchers, scientists, and drug development professionals.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Tectoroside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential, step-by-step guidance for the proper disposal of Tectoroside, a natural sesquiterpene compound.

This compound: Key Safety and Chemical Data

A thorough understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C30H36O12[]
Molecular Weight 588.6 g/mol []
Appearance Powder[]
Purity >98%[]
Boiling Point (Predicted) 853.7 ± 65.0 °C[]
Density (Predicted) 1.47 ± 0.1 g/cm3 []

Pre-Disposal and Handling Precautions

Before beginning the disposal process, it is crucial to handle this compound with care to minimize exposure and risk.

Personal Protective Equipment (PPE): Always use proper personal protective equipment as indicated in the safety data sheet. This includes:

  • Respiratory Protection: A dust respirator should be worn to avoid inhalation.[2]

  • Hand Protection: Wear protective gloves.[2]

  • Eye Protection: Safety glasses and chemical goggles are necessary, especially if splashing is possible.[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]

Handling:

  • Wash hands thoroughly after handling.[2]

  • Avoid contact with eyes, skin, and clothing.[2]

  • Prevent ingestion and inhalation.[2]

  • Keep the compound away from sources of ignition and incompatible materials such as strong oxidizing/reducing agents and strong acids/alkalis.[2]

Step-by-Step Disposal Protocol

Follow these steps for the safe disposal of this compound waste:

  • Containment: Carefully sweep up any spilled this compound, observing all precautions outlined in the Personal Protective Equipment section.

  • Packaging: Place the swept-up material into a suitable, clearly labeled, and closed container for disposal.[2]

  • Spill Site Decontamination: If a spill occurs, decontaminate the affected area with a 10% caustic solution. Ensure the area is well-ventilated until the disposal is complete.[2]

  • Waste Stream Management: Dispose of the container with the this compound waste through an approved waste disposal plant. Do not let the product enter drains.[2] Adherence to federal, state, and local hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA), is mandatory.[3]

Experimental Workflow: this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Assess and Prepare - Review SDS - Wear appropriate PPE B Step 2: Containment - Sweep up solid this compound waste A->B C Step 3: Packaging - Place waste in a labeled, sealed container B->C D Step 4: Decontamination (if spill occurs) - Clean spill site with 10% caustic solution - Ensure proper ventilation B->D Spill Occurs E Step 5: Final Disposal - Transfer to an approved hazardous waste facility - Comply with all local, state, and federal regulations C->E D->C F Disposal Complete E->F

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Tectoroside

Author: BenchChem Technical Support Team. Date: December 2025

Operational Plan: Safe Handling and Storage

A systematic approach to handling Tectoroside is crucial to prevent exposure and contamination. The following procedures outline the necessary steps for safe operation and storage.

Engineering Controls:

  • Ventilation: Whenever possible, handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a laboratory fume hood is recommended.[1]

Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[1]

  • Avoid eating, drinking, or smoking in areas where this compound is handled or stored.

  • Remove any contaminated clothing and wash it before reuse.[1]

Storage:

  • Store this compound in a tightly sealed container in a cool, dry place.

  • Keep the compound away from strong oxidizing and reducing agents, as well as strong acids and alkalis, to prevent incompatible reactions.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound, based on the potential routes of exposure.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Respiratory Dust RespiratorRecommended when handling the powder form to prevent inhalation. Ensure the respirator is properly fitted and approved for the type of potential exposure.[1]
Hands Protective GlovesChemical-resistant gloves (e.g., nitrile or latex) should be worn to prevent skin contact. Inspect gloves for any tears or punctures before use.[1]
Eyes Safety Glasses with Side Shields or Chemical GogglesTo protect against dust particles or splashes. Chemical goggles are recommended if there is a higher risk of splashing.[1]
Body Laboratory CoatA standard laboratory coat should be worn to protect skin and personal clothing from contamination.[1]

Experimental Protocol: Safe Handling of this compound

This protocol provides a step-by-step guide for the safe handling of this compound during routine laboratory experiments.

  • Preparation:

    • Ensure the work area, particularly the fume hood, is clean and uncluttered.

    • Assemble all necessary equipment and reagents before handling this compound.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Weighing and Aliquoting:

    • If possible, weigh solid this compound in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use a spatula to handle the powder. Avoid creating dust clouds.

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Experimental Procedures:

    • Conduct all manipulations of this compound, especially those involving heating or potential aerosol generation, within a fume hood.

    • Keep containers with this compound covered when not in use.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with this compound. A 10% caustic solution can be used for decontamination of spill sites.[1]

    • Properly dispose of all waste as described in the disposal plan below.

    • Remove PPE in the designated area, avoiding contamination of clean spaces.

    • Wash hands thoroughly.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is critical to protect the environment and comply with regulations.

Waste Segregation and Collection:

  • Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.

  • Collect liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[1]

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with the contents, including "this compound Waste," and the appropriate hazard symbols if required by your institution's policies.

  • Storage of Waste: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.

Workflow for Safe Handling and Disposal of this compound

Tectoroside_Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_area Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh/Aliquot in Fume Hood don_ppe->weigh experiment Conduct Experiment weigh->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste label_waste Label Waste Container segregate_waste->label_waste store_waste Store Waste Securely label_waste->store_waste dispose Dispose via EHS store_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.